Diethyl (4-aminophenyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-diethoxyphosphorylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGQTUBEBRLSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297808 | |
| Record name | diethyl (4-aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42822-57-1 | |
| Record name | 42822-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl (4-aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl (4-aminophenyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (4-aminophenyl)phosphonate is a key organophosphorus compound that serves as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a reactive aniline moiety and a phosphonate group, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Phosphonates are recognized as effective mimics of phosphates and are utilized in the design of enzyme inhibitors, antiviral agents, and other therapeutics.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of reaction mechanisms, experimental protocols, and practical considerations for its successful preparation.
Core Synthetic Strategies
The synthesis of this compound is primarily achieved through a two-stage process that involves the formation of a carbon-phosphorus (C-P) bond followed by the functional group transformation of a nitro group to an amine. Two principal routes for establishing the C-P bond are the Hirao reaction and the Michaelis-Arbuzov reaction.
Pathway 1: Hirao Reaction followed by Nitro Group Reduction
This is a widely employed and highly adaptable method for the synthesis of arylphosphonates. The general strategy involves the palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite, followed by the reduction of a nitro group to the desired amine.
Stage 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate via the Hirao Reaction
The Hirao reaction is a powerful tool for forming C-P bonds through the palladium-catalyzed coupling of aryl or vinyl halides with H-phosphonates.[3][4] The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, and a base.
Reaction Mechanism: The catalytic cycle of the Hirao reaction is analogous to other palladium-catalyzed cross-coupling reactions and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromonitrobenzene) to form a Pd(II) intermediate.
-
Transmetalation/Ligand Exchange: The diethyl phosphite, in the presence of a base, coordinates to the palladium center, followed by the elimination of a salt.
-
Reductive Elimination: The aryl and phosphonate groups on the palladium complex undergo reductive elimination to form the desired diethyl (4-nitrophenyl)phosphonate and regenerate the active Pd(0) catalyst.
Catalyst Systems and Reaction Conditions:
A variety of palladium catalysts and ligands have been successfully employed in the Hirao reaction. Common catalyst precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][4] Ligands such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often used to stabilize the palladium catalyst and promote the reaction.[3]
"Greener" approaches to the Hirao reaction have been developed, including the use of microwave irradiation and "ligand-free" conditions, where an excess of the phosphite reagent can also act as a ligand.[5][6] These methods can significantly reduce reaction times and simplify purification.
Experimental Protocol: Synthesis of Diethyl Arylphosphonates (General Hirao Conditions)
The following is a general procedure based on established Hirao reaction protocols and can be adapted for the synthesis of diethyl (4-nitrophenyl)phosphonate from 4-bromonitrobenzene or 4-iodonitrobenzene.
Materials:
-
Aryl halide (e.g., 4-bromonitrobenzene)
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), diethyl phosphite (1.2 - 1.5 eq), and the chosen anhydrous solvent.
-
Add the base (DIPEA or TEA, 1.3 - 2.0 eq).
-
In a separate vial, pre-mix the palladium(II) acetate (1-5 mol%) and the ligand (e.g., dppf, 1-5 mol%). Add this catalyst mixture to the reaction flask.
-
Heat the reaction mixture to reflux (for acetonitrile) or to a higher temperature (e.g., 110 °C for DMF) and stir for 12-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure diethyl (4-nitrophenyl)phosphonate.
Data Summary for Diethyl (4-nitrophenyl)phosphonate:
| Property | Value |
| Molecular Formula | C₁₀H₁₄NO₅P |
| Molecular Weight | 259.20 g/mol |
| Appearance | Typically a solid or oil |
Stage 2: Reduction of Diethyl (4-nitrophenyl)phosphonate
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this conversion.
Reaction Mechanism: The catalytic hydrogenation of a nitro group on a catalyst surface (e.g., Palladium on Carbon - Pd/C) involves the adsorption of both the nitro compound and hydrogen gas onto the catalyst. The hydrogen molecules are dissociated into reactive hydrogen atoms on the palladium surface. These hydrogen atoms then sequentially reduce the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine.
Experimental Protocol: Catalytic Hydrogenation of Diethyl (4-nitrophenyl)phosphonate
This protocol is based on general procedures for the reduction of aromatic nitro compounds.
Materials:
-
Diethyl (4-nitrophenyl)phosphonate
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve diethyl (4-nitrophenyl)phosphonate in a suitable solvent in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst can range from 1 to 10 mol% of the substrate.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed. This typically takes a few hours.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet with solvent during filtration.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Data Summary for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₆NO₃P |
| Molecular Weight | 229.21 g/mol |
| Appearance | Solid or oil |
| CAS Number | 42822-57-1 |
Pathway 2: Michaelis-Arbuzov Reaction followed by Nitro Group Reduction
An alternative and robust method for the formation of the C-P bond is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.
Stage 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate via the Michaelis-Arbuzov Reaction
While the classical Michaelis-Arbuzov reaction is typically used with alkyl halides, it can be adapted for aryl halides under certain conditions, often requiring a catalyst. A more direct application for a similar structure involves the reaction of triethyl phosphite with a 4-nitrobenzyl halide.[7]
Reaction Mechanism: The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.
-
Dealkylation: The displaced halide ion then attacks one of the ethyl groups on the phosphonium salt in an Sₙ2 reaction, leading to the formation of the diethyl phosphonate and ethyl halide as a byproduct.[8]
Experimental Protocol: Synthesis of Diethyl (4-nitrobenzyl)phosphonate (Analogous Michaelis-Arbuzov Reaction)
This protocol is for a structurally similar compound and illustrates the general procedure.[7]
Materials:
-
4-Nitrobenzyl bromide
-
Triethyl phosphite
-
Microwave-safe reaction vessel (for microwave-assisted synthesis)
Procedure (Microwave-Assisted): [7]
-
In a microwave-safe reaction vessel, combine 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80 °C) for a short period (e.g., 15 minutes).[7]
-
After cooling, the product can be purified by removing volatile components under reduced pressure.
Stage 2: Reduction of the Nitro Group
The reduction of the nitro group would proceed as described in Pathway 1, Stage 2.
Visualization of Synthetic Pathways
Caption: Overview of the primary synthetic pathways to this compound.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of compounds with a range of biological activities. The phosphonate moiety can act as a stable mimic of a phosphate group or a transition state analog for enzymatic reactions involving hydrolysis.[2]
-
Enzyme Inhibitors: Phenylphosphonic acids derived from this compound have been synthesized and investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.[1]
-
Antiviral Agents: The structural motif of aminophenylphosphonates can be incorporated into larger molecules designed to target viral enzymes. For example, derivatives of similar phosphonates have been explored as antiviral agents.[9]
-
Building Block for Combinatorial Chemistry: The presence of a reactive amine group allows for the facile introduction of diverse chemical functionalities, making this compound a useful scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
The synthesis of this compound is a well-established process that can be achieved through reliable and adaptable synthetic routes. The choice between the Hirao and Michaelis-Arbuzov reactions for the crucial C-P bond formation will depend on the availability of starting materials, desired scale, and equipment. The subsequent reduction of the nitro group is a straightforward and high-yielding transformation. The commercial availability of this compound further underscores its importance as a starting material for the synthesis of more complex and potentially therapeutic molecules.[1] This guide provides the foundational knowledge for researchers to confidently approach the synthesis and application of this key intermediate in their drug discovery and development endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)
- Zhao, X., et al. (2022). Phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1. Frontiers in Chemistry, 10, 966589.
- Montchamp, J.-L. (2014). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. The Journal of organic chemistry, 79(10), 4436-4445.
- Organic Chemistry Portal. (n.d.). Arbuzov Reaction.
- Keglevich, G., Jablonkai, E., & Balázs, L. B. (2014). A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Advances, 4(43), 22808-22816.
- Keglevich, G., et al. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(4), 523-545.
- Keglevich, G. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View.
- Richardson, R. M., & Wiemer, D. F. (2011).
- ResearchGate. (n.d.). Synthesis of phosphonate derivatives using diethyl amine.
- Keglevich, G. (2018). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter.
- Keglevich, G. (n.d.). The Hirao reaction of diphenylphosphine oxide and diethyl phosphite...
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ordonez, M., et al. (2021). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Pharmaceuticals, 14(7), 661.
- University of New Hampshire Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo.
- Royal Society of Chemistry. (2018). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O).
- Marinetti, A., & Savignac, P. (1998). Diethyl (dichloromethyl)
- Ningbo Inno Pharmchem Co.,Ltd. (2026).
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- ResearchGate. (2025). A general synthesis of ethyl 4-aminophenyl and ethyl 4-[amino(hydroxyimino)
- Perreira, M., et al. (2022). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. ACS Omega, 7(1), 1236-1246.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Key Mechanistic Details of Paraoxon Decomposition by Polyoxometalates: Critical Role of Para-Nitro Substitution.
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An In-depth Technical Guide to the Physicochemical Properties of Diethyl (4-aminophenyl)phosphonate
Introduction
Diethyl (4-aminophenyl)phosphonate is an organophosphorus compound of significant interest to researchers in medicinal chemistry and materials science. As a synthetic intermediate, its unique structure, featuring a reactive aromatic amine and a tunable phosphonate ester moiety, makes it a versatile building block. The aminophenyl group provides a handle for further chemical modification, such as amide bond formation or diazotization, while the diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, a known metal-chelating agent and a key functional group in the design of bone-targeting agents and enzyme inhibitors.
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties—including solubility, melting point, acidity/basicity (pKa), and spectroscopic characteristics—govern its reactivity, purification, formulation, and ultimately, its utility in drug development and materials synthesis. This guide provides a comprehensive overview of these core properties, grounded in experimental data and established analytical methodologies, to empower researchers and development professionals in their work with this compound.
Chemical Identity and Core Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its unique molecular structure, from which all its physical and chemical properties derive.
The structure consists of a central benzene ring substituted at position 4 with an amino (-NH₂) group and at position 1 with a diethyl phosphonate [-P(O)(OCH₂CH₃)₂] group.
Caption: 2D Structure of this compound.
This structure is associated with the following key identifiers:
| Property | Value | Source |
| CAS Number | 42822-57-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆NO₃P | [1][2][4] |
| Molecular Weight | 229.21 g/mol | [1][2][5] |
| IUPAC Name | 4-diethoxyphosphorylaniline | [1] |
| Synonyms | Diethyl(4-aminophenyl)phosphonate, 4-(Diethoxyphosphoryl)aniline | [1][5][6] |
| InChI Key | OIGQTUBEBRLSOX-UHFFFAOYSA-N | [1][2][5] |
Core Physicochemical Properties
The bulk properties of a compound dictate its behavior in various experimental and processing conditions. The data presented here are derived from publicly available databases and supplier specifications. It is noteworthy that some properties are predicted via computational models and should be confirmed experimentally for critical applications.
| Property | Value | Comments | Source |
| Appearance | Yellow to brown solid/crystalline powder | Color may vary with purity. | [2][7] |
| Melting Point | 47-50 °C | Experimental value. | [2] |
| Boiling Point | 341.6 ± 25.0 °C | Predicted value at standard pressure. | [2] |
| Density | 1.15 ± 0.1 g/cm³ | Predicted value. | [2] |
| pKa | 2.51 ± 0.10 | Predicted value, corresponding to the protonation of the aromatic amine. | [2] |
| Solubility | Insoluble in water; Soluble in methylene chloride, acetone, benzene. | Inferred from related compounds and structural analysis. | [7] |
| Sensitivity | Moisture Sensitive | Requires handling under inert, dry conditions. | [2] |
| Storage | Room temperature, in a dark place, under an inert atmosphere. | To prevent degradation from moisture and light. | [2][3] |
Causality and Insights
-
Melting Point: The relatively low melting point of 47-50 °C is indicative of moderate intermolecular forces in the crystalline solid.[2] This facilitates handling as a solid but also suggests it can be readily melted for certain reaction types.
-
Solubility: The presence of two ethyl ester groups imparts significant nonpolar character, making the molecule soluble in common organic solvents like dichloromethane and acetone.[7] Conversely, these groups limit its solubility in water. The polar amino group provides some capacity for hydrogen bonding, but it is insufficient to overcome the hydrophobicity of the rest of the molecule.
-
pKa and Basicity: The predicted pKa of 2.51 is for the equilibrium between the protonated anilinium cation and the neutral amine.[2] This low value, compared to a typical alkyl amine (pKa ~10-11), is a direct consequence of the lone pair on the nitrogen atom being delocalized into the aromatic π-system. This delocalization stabilizes the neutral form, making it a weaker base. This property is critical for planning reactions, as the amine will only be significantly protonated under strongly acidic conditions (pH < 2.5).
Caption: pKa-dependent equilibrium of the amino group.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected and reported spectral characteristics for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A KBr-pellet FTIR spectrum is available for this compound.[1]
-
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
Aromatic C-H Stretching: A sharp band or series of bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range, from the ethyl groups.
-
P=O Stretching: A very strong, characteristic absorption band is expected between 1200-1260 cm⁻¹. This is one of the most prominent peaks in the spectrum of an organophosphonate.
-
P-O-C Stretching: Strong bands typically found in the 1000-1050 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show:
-
Aromatic Protons: Two sets of doublets in the aromatic region (~6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating -NH₂ group will be shifted upfield compared to those ortho to the electron-withdrawing phosphonate group.
-
-NH₂ Protons: A broad singlet, whose chemical shift is concentration and solvent dependent, typically between 3.5-5.0 ppm.
-
-OCH₂- Protons: A multiplet (quartet of doublets due to coupling to both the methyl protons and the phosphorus atom) around 4.0 ppm.
-
-CH₃ Protons: A triplet around 1.3 ppm, resulting from coupling to the adjacent methylene protons.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry) and the two different carbons of the ethyl groups.
-
³¹P NMR: Phosphorus-31 NMR is a highly specific technique for phosphorus-containing compounds. A single resonance is expected for this compound, typically in the range of +15 to +25 ppm (relative to 85% H₃PO₄).[1] The availability of a ³¹P NMR spectrum provides an excellent method for assessing purity.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 229.21) should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).
-
Fragmentation Pattern: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), characteristic fragmentation patterns would include the loss of ethoxy groups (-OC₂H₅), ethylene (-C₂H₄) from the ethyl esters, and fragmentation of the aromatic ring.[1]
Methodologies for Physicochemical Characterization
To ensure scientific integrity, properties must be determined using validated, reproducible methods. The following section provides step-by-step protocols for key analytical procedures.
Protocol: Melting Point Determination (Capillary Method)
This method provides a precise melting range, which is a critical indicator of purity.
Expertise & Rationale: The use of a slow heating rate near the expected melting point is crucial. A rapid temperature ramp can lead to an artificially broad and elevated melting range due to thermal lag between the heating block, the thermometer, and the sample.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-powdered sample will pack unevenly and melt non-uniformly.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Measurement:
-
Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (i.e., to ~30°C).
-
Reduce the heating rate to 1-2°C per minute. This slow rate ensures thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (< 2°C).
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility, essential for drug development and environmental fate studies.
Expertise & Rationale: This method is designed to achieve a true equilibrium between the solid solute and the saturated solution. The extended equilibration time (24-48 hours) is necessary to overcome kinetic barriers to dissolution. Temperature control is critical as solubility is highly temperature-dependent.
-
Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer system) in a sealed, inert vial. "Excess" ensures that undissolved solid remains at the end of the experiment.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample at the controlled temperature to pellet the solid. This step is critical to avoid sampling suspended solid particles.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
This compound is a solid crystalline material with a low melting point and predictable solubility in organic solvents. Its key chemical features are a weakly basic aromatic amine and a phosphonate ester group, both of which can be readily identified through standard spectroscopic techniques like IR, NMR, and MS. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to handle, characterize, and strategically employ this versatile compound in their synthetic and developmental endeavors. Adherence to the described protocols will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.
References
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- PubChem. (n.d.). Diethyl p-aminobenzylphosphonate. National Center for Biotechnology Information.
- ResearchGate. (n.d.). IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate.
- ResearchGate. (n.d.). 1HNMR spectra of diethyl[1-(4-chlorophenyl)-1-(4-methyl phenylamino)]-methyl phosphonates.
- ResearchGate. (n.d.). Overview of different analytical methods for the detection of diverse phosphonates.
- Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?.
- PubChem. (n.d.). Diethyl (4-cyanophenyl)phosphonate. National Center for Biotechnology Information.
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Diethyl (4-aminophenyl)phosphonate CAS number and identifiers
An In-Depth Technical Guide to Diethyl (4-aminophenyl)phosphonate for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organophosphorus compound of significant interest in synthetic organic and medicinal chemistry. Characterized by a diethyl phosphonate group attached to an aniline ring, this molecule serves as a versatile building block for the synthesis of more complex structures. Its utility stems from the presence of two key functional groups: a reactive primary amine on the aromatic ring and the phosphonate ester moiety. The phosphonate group is a well-established bioisostere for phosphate and carboxylate groups, a property that medicinal chemists leverage to design novel therapeutics with improved stability and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.
Core Identifiers and Chemical Properties
Accurate identification is paramount for regulatory compliance, procurement, and scientific documentation. The essential identifiers for this compound are summarized below.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 42822-57-1 | [3][4] |
| Molecular Formula | C₁₀H₁₆NO₃P | [3][5] |
| IUPAC Name | 4-diethoxyphosphorylaniline | [5] |
| Molecular Weight | 229.21 g/mol | [4][5] |
| InChI Key | OIGQTUBEBRLSOX-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CCOP(=O)(C1=CC=C(C=C1)N)OCC | [3][5] |
| MDL Number | MFCD00272195 | [4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Solid | [6] |
| Calculated XLogP3 | 1.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 5 | [5] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is not typically a one-step process. A common and logical synthetic strategy involves a two-step sequence: first, the formation of a carbon-phosphorus bond to create a nitro-substituted precursor, followed by the reduction of the nitro group to the desired primary amine.
-
Step 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate via Michaelis-Arbuzov Reaction. The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for creating C-P bonds.[7][8] In this context, it involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an activated aryl halide (e.g., 4-nitro-1-iodobenzene or 4-nitro-1-bromobenzene). The reaction can be promoted thermally or with a metal catalyst, such as palladium or copper.[9]
-
Step 2: Reduction of the Nitro Group. The nitro group of the resulting Diethyl (4-nitrophenyl)phosphonate[10] is then reduced to the amine. Catalytic hydrogenation is a highly effective and clean method for this transformation. Various catalysts can be employed, including palladium on carbon (Pd/C), platinum oxide (PtO₂), or more modern earth-abundant metal catalysts like iron oxide.[6][11] This step must be selective to avoid reduction of the aromatic ring or cleavage of the phosphonate ester bonds.
Below is a representative workflow and a generalized experimental protocol based on these established chemical transformations.
Caption: General two-step synthesis workflow for this compound.
Generalized Laboratory Protocol
Disclaimer: This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments. All work should be performed in a well-ventilated fume hood by trained personnel.
Part A: Synthesis of Diethyl (4-nitrophenyl)phosphonate
-
Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-halonitrobenzene (1.0 eq), a suitable catalyst such as Palladium(II) acetate (0.02 eq), and a ligand like Xantphos (0.04 eq).
-
Reagent Addition: Purge the flask with nitrogen. Add triethyl phosphite (1.5 eq) and a high-boiling point solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: After cooling to room temperature, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield Diethyl (4-nitrophenyl)phosphonate.[10]
Part B: Reduction to this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve the Diethyl (4-nitrophenyl)phosphonate (1.0 eq) from Part A in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-100 psi. Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling.
-
Monitoring and Completion: Monitor the reaction by TLC until the starting material is fully consumed. The uptake of hydrogen will also cease.
-
Workup and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to yield this compound as the final product. Further purification is typically not necessary if the reaction goes to completion.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile synthetic intermediate. The primary amine provides a handle for a wide array of chemical modifications, making it a key starting material for building diverse molecular libraries.
-
Scaffold for Bioactive Molecules: The aminophosphonate scaffold is a privileged structure in medicinal chemistry. The amine can be acylated, alkylated, or used in coupling reactions to attach various pharmacophores. For instance, acylation with 4-nitrobenzoyl chloride has been used to synthesize precursors for other active molecules.[12]
-
Bioisostere of Amino Acids: Aminophosphonates are recognized as structural mimics of natural amino acids.[1] This mimicry allows them to act as inhibitors for enzymes that process amino acids, such as proteases, making them attractive candidates for drug design in oncology and virology.
-
Synthesis of α-Aminophosphonates: The amine can participate in Kabachnik-Fields or similar multi-component reactions with aldehydes and phosphites to generate more complex α-aminophosphonates, which are known for a wide range of pharmacological activities.[13]
-
Prodrug Development: The phosphonate moiety itself is often used in prodrug strategies. While the phosphonic acid is biologically active, its charged nature hinders cell membrane permeability. Esterifying it, as in this diethyl form, masks the charge, improving bioavailability. These ester groups can then be cleaved by cellular enzymes to release the active phosphonic acid.[2][14]
Sources
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A Comprehensive Spectroscopic Guide to Diethyl (4-aminophenyl)phosphonate for Researchers and Drug Development Professionals
Introduction
Diethyl (4-aminophenyl)phosphonate is an organophosphorus compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine on a phenyl ring directly attached to a phosphonate ester, makes it a versatile building block for the synthesis of novel bioactive molecules and functional polymers. Accurate and thorough characterization of this molecule is paramount for its effective application. This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive identification and purity assessment of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and practical insights for data acquisition and interpretation.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecular structure of this compound is crucial for interpreting its spectral data. The molecule consists of a central phosphorus atom bonded to a 4-aminophenyl group and two ethoxy groups. This arrangement gives rise to distinct signals in various spectroscopic analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra provide a wealth of information about its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.
Table 1: Typical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ | ~7.0 |
| ~4.00 | Quintet (dq) | 4H | -O-CH₂ -CH₃ | ~7.0 (³JHH), ~7.5 (³JHP) |
| ~4.50 | Broad Singlet | 2H | -NH₂ | - |
| ~6.70 | Doublet of Doublets | 2H | Ar-H (ortho to NH₂) | ~8.5 (³JHH), ~3.0 (⁴JHP) |
| ~7.55 | Doublet of Doublets | 2H | Ar-H (ortho to P) | ~8.5 (³JHH), ~13.0 (³JHP) |
Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly depending on the solvent and concentration.
Expertise & Experience: The quintet-like appearance of the ethoxy methylene protons (-O-CH₂ -) is a result of coupling to both the adjacent methyl protons (triplet, ³JHH) and the phosphorus nucleus (doublet, ³JHP). This complex splitting pattern is a hallmark of diethyl phosphonates. The broadness of the amine (-NH₂) peak is due to quadrupole broadening and/or chemical exchange. The aromatic region shows two distinct signals due to the para-substitution pattern, with the protons closer to the phosphorus atom experiencing a larger phosphorus-hydrogen coupling constant (³JHP).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Typical ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | C-P Coupling (JCP, Hz) |
| ~16.0 | -O-CH₂-CH₃ | ~6.0 (³JCP) |
| ~62.0 | -O-CH₂ -CH₃ | ~5.0 (²JCP) |
| ~114.0 | C -NH₂ (ortho) | ~15.0 (³JCP) |
| ~118.0 | C -P (ipso) | ~190.0 (¹JCP) |
| ~133.0 | C -H (ortho to P) | ~10.0 (²JCP) |
| ~150.0 | C -NH₂ (ipso) | ~3.0 (⁴JCP) |
Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly depending on the solvent and concentration.
Trustworthiness: The assignment of the carbon signals is validated by the characteristic carbon-phosphorus coupling constants (JCP). The largest coupling is observed for the carbon directly attached to the phosphorus atom (¹JCP), which is a definitive indicator of this connection. The two- and three-bond couplings (²JCP and ³JCP) further confirm the assignments of the ethoxy and aromatic carbons.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly specific technique for phosphorus-containing compounds.
Table 3: Typical ³¹P NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity |
| ~15-20 | Singlet (proton decoupled) |
Note: Chemical shifts are referenced to 85% H₃PO₄ (0 ppm).
Authoritative Grounding: The chemical shift of the phosphorus nucleus in diethyl aryl phosphonates is sensitive to the electronic nature of the substituents on the aromatic ring.[1] The electron-donating amino group in the para position increases the electron density at the phosphorus nucleus, resulting in a characteristic upfield shift compared to unsubstituted diethyl phenylphosphonate.[2]
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Typical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |
| 3050-3000 | Weak | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |
| ~1240 | Strong | P=O stretching |
| ~1030 | Strong | P-O-C stretching |
| ~830 | Strong | para-disubstituted C-H out-of-plane bending |
Expertise & Experience: The presence of a strong absorption band around 1240 cm⁻¹ is characteristic of the P=O stretching vibration in phosphonates. The doublet in the 3400-3200 cm⁻¹ region is a clear indication of a primary amine. The strong band at approximately 830 cm⁻¹ is indicative of the para-substitution pattern on the benzene ring.
Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method)
This method is suitable for solid samples like this compound.
-
Grind: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analyze: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Trustworthiness: A well-prepared KBr pellet should be transparent to minimize light scattering, which can distort the spectrum. The quality of the spectrum is highly dependent on the homogeneity of the sample-KBr mixture and the absence of moisture.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 229 | [M]⁺ (Molecular ion) |
| 200 | [M - C₂H₅]⁺ |
| 172 | [M - C₂H₅ - C₂H₄]⁺ |
| 154 | [M - 2(C₂H₅O) + H]⁺ |
| 108 | [H₂N-C₆H₄-P]⁺ |
| 92 | [H₂N-C₆H₄]⁺ |
Authoritative Grounding: The fragmentation of diethyl phosphonates often involves the loss of ethoxy groups and ethylene molecules via McLafferty-type rearrangements.[3] The presence of the molecular ion peak at m/z 229 confirms the molecular weight of the compound.
Fragmentation Pathway Visualization
Caption: A simplified proposed fragmentation pathway for this compound.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume of the solution into the GC-MS instrument.
-
Separation: The compound is vaporized and separated from any impurities on a GC column.
-
Ionization and Detection: The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected.
Conclusion
The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. Each technique offers unique and complementary information, and together they allow for unambiguous structure confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the spectral data of this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.
References
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- Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H-Phosphonate Diesters. Org. Lett.2011, 13 (19), 5268–5271. [Link]2]
- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]4]
- Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Adv., 2020, 10, 26235-26240. [Link]6]
- Chemistry LibreTexts.
- ResearchGate. Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. [Link]3]
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- JEOL Ltd.
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An In-depth Technical Guide to Diethyl (4-aminophenyl)phosphonate: Molecular Structure, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Diethyl (4-aminophenyl)phosphonate, a versatile building block in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, this guide will explore its application as a crucial intermediate in the synthesis of targeted enzyme inhibitors, offering insights for researchers, scientists, and professionals in the field of drug discovery.
Introduction: The Significance of the Phosphonate Moiety in Medicinal Chemistry
Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature renders them resistant to enzymatic and chemical hydrolysis, making them excellent bioisosteres of phosphates, carboxylates, and tetrahedral transition states of enzymatic reactions.[1][2] Their ability to mimic natural substrates allows them to act as potent and selective inhibitors of various enzymes, a property extensively exploited in drug design.[3] this compound, with its reactive amino group and phosphonate ester functionality, serves as a key scaffold for the synthesis of a diverse range of bioactive molecules.[4][5]
Molecular Structure and Physicochemical Properties
The molecular integrity of a compound is the foundation of its chemical behavior and biological activity. This compound is a well-defined molecule with the following key identifiers and properties.
Molecular Formula and Structure
-
Molecular Formula: C₁₀H₁₆NO₃P[6]
-
Molecular Weight: 229.21 g/mol [7]
-
IUPAC Name: this compound[7]
-
CAS Number: 42822-57-1[6]
-
SMILES: CCOP(=O)(c1ccc(N)cc1)OCC[7]
-
InChI: 1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3[7]
The structure, depicted below, consists of a central phosphorus atom bonded to a 4-aminophenyl group, two ethoxy groups, and a phosphoryl oxygen.
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Melting Point | 47-50 °C | [8] |
| Boiling Point | 341.6 ± 25.0 °C (Predicted) | [8] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [8] |
| Appearance | Yellow to brown solid | [8] |
| pKa | 2.51 ± 0.10 (Predicted) | [8] |
Synthesis of this compound
Conceptual Synthesis via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl or aryl halide.[9] A potential synthetic route to this compound could involve the reaction of a protected 4-haloaniline (e.g., N-acetyl-4-bromoaniline) with triethyl phosphite, followed by deprotection of the amino group.
Caption: Conceptual workflow for the synthesis of this compound.
Synthesis via Reduction of Diethyl (4-nitrophenyl)phosphonate
A documented method for preparing this compound involves the reduction of Diethyl (4-nitrophenyl)phosphonate. The nitro precursor can be synthesized via a Michaelis-Arbuzov reaction between 4-nitrobenzyl halide and triethyl phosphite.[10]
Experimental Protocol: Synthesis of Diethyl (4-nitrophenyl)phosphonate
-
Materials: 4-nitrobenzyl bromide, triethyl phosphite, solvent (e.g., toluene), nitrogen atmosphere.
-
Procedure:
-
To a solution of 4-nitrobenzyl bromide (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add triethyl phosphite (1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Diethyl (4-nitrophenyl)phosphonate.
-
Experimental Protocol: Reduction to this compound
-
Materials: Diethyl (4-nitrophenyl)phosphonate, reducing agent (e.g., H₂ gas with Pd/C catalyst, or SnCl₂ in ethanol), solvent (e.g., ethanol).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve Diethyl (4-nitrophenyl)phosphonate in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the connectivity and chemical environment of the atoms.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, and the ethoxy group protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The amino group protons will likely appear as a broad singlet. The methylene protons of the ethoxy groups will be a quartet due to coupling with the methyl protons, and the methyl protons will be a triplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the ethoxy groups. The carbon attached to the phosphorus will show a characteristic C-P coupling constant.[11]
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphonates. For this compound, a single resonance is expected in the typical range for arylphosphonates. The chemical shift is sensitive to the electronic environment of the phosphorus atom.[12] For similar diethyl aryl phosphonates, the ³¹P chemical shift is reported to be in the range of δ 15-20 ppm (referenced to 85% H₃PO₄).[13]
Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3400-3200 | Characteristic of the primary amine. Often appears as two bands. |
| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H bonds. |
| C-H stretch (aliphatic) | 3000-2850 | C-H bonds of the ethyl groups. |
| P=O stretch | 1250-1200 | Strong absorption characteristic of the phosphoryl group.[14] |
| P-O-C stretch | 1050-1000 | Stretching vibrations of the P-O-C bonds. |
| C-N stretch | 1350-1250 | Aromatic amine C-N stretching. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 229. The fragmentation pattern would likely involve the loss of ethoxy groups and other characteristic cleavages of the phosphonate ester and the aminophenyl moiety.[15]
Applications in Drug Development
The primary utility of this compound in drug development lies in its role as a versatile synthetic intermediate.[5] The presence of both a nucleophilic amino group and a modifiable phosphonate ester allows for its incorporation into a wide array of more complex molecules with potential therapeutic applications.
Synthesis of Enzyme Inhibitors
A significant application of this compound is in the synthesis of phosphonic acid-containing enzyme inhibitors. The diethyl ester can be readily hydrolyzed to the corresponding phosphonic acid, a key pharmacophore for mimicking the tetrahedral transition state of substrate hydrolysis by enzymes such as proteases and phosphatases.[1]
For example, this compound has been utilized as a starting material for the synthesis of inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.[4] The amino group provides a convenient handle for the attachment of various pharmacophoric groups through amide bond formation or other coupling reactions.
Caption: Synthetic utility in inhibitor design.
A Building Block for Diverse Scaffolds
The reactivity of the amino group allows for a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).
These transformations enable the synthesis of a library of compounds with diverse functionalities, which can be screened for biological activity against various therapeutic targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: The compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[16]
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[18] It is also noted to be moisture-sensitive.[8]
-
In case of exposure:
-
Skin contact: Wash with soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[16]
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile molecule for researchers and professionals in drug development. Its stable phosphonate core, combined with a reactive amino group, provides a robust platform for the synthesis of a wide range of potential therapeutic agents, particularly enzyme inhibitors. A thorough understanding of its molecular structure, properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. The continued exploration of this and similar phosphonate building blocks will undoubtedly contribute to the discovery of novel and effective medicines.
References
- Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine.
- PubChem. (n.d.). This compound.
- PubMed Central (PMC). (2022). Phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1.
- BioHippo. (n.d.). This compound.
- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
- IJARI-IE. (2024). INVESTIGATE THE SPECTROSCOPY, THERMODYNAMICS PROPERTIES AND FUKUI FUNCTIONAL ANALYSIS OF PHOSPHONATE DERIVATIVE.
- ResearchGate. (2025). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation....
- JEOL. (n.d.). NM230005E.
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An In-depth Technical Guide to the Solubility and Stability of Diethyl (4-aminophenyl)phosphonate
Preamble: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate
Diethyl (4-aminophenyl)phosphonate is a molecule of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a versatile phosphonate ester moiety, renders it a valuable building block in the synthesis of novel compounds. However, the successful application of this intermediate is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive overview of these characteristics, offering both theoretical insights and practical, field-proven methodologies for their assessment. As direct, quantitative experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established principles of pharmaceutical analysis to provide a robust framework for its handling, formulation, and quality control.
Core Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is paramount for any experimental design.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₀H₁₆NO₃P | [1] |
| Molecular Weight | 229.21 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 47-50 °C | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. Moisture sensitive. | [2] |
Solubility Profile: A Guide to Solvent Selection and Sample Preparation
The solubility of this compound is dictated by the interplay of its polar amino and phosphonate groups and its nonpolar ethyl and phenyl moieties.
Qualitative Solubility
Based on available data for this and structurally similar compounds, a general solubility profile can be summarized as follows:
-
High Solubility: The compound is readily soluble in various organic solvents, including:
-
Limited Solubility/Insolubility: It exhibits poor solubility in water.[3][4] This is a critical consideration for applications in aqueous media.
Rationale Behind Solvent Selection
The choice of solvent is a critical first step in many experimental workflows. The high solubility in common organic solvents is advantageous for synthetic reactions and purification by chromatography. The limited aqueous solubility, however, necessitates careful consideration for biological assays or the preparation of aqueous stock solutions. For such applications, the use of co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) followed by serial dilution in aqueous buffers is a common and effective strategy.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a specified temperature.
Materials:
-
This compound
-
Selected solvent(s) (e.g., water, phosphate buffer pH 7.4, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Self-Validation: The protocol's integrity is maintained by ensuring that the amount of solid material remains in excess throughout the equilibration period and by validating the analytical method for accuracy, precision, and linearity.
Stability Profile and Forced Degradation Studies
Understanding the stability of this compound is crucial for defining its shelf-life, identifying appropriate storage conditions, and developing stability-indicating analytical methods. Forced degradation studies are an indispensable tool for elucidating potential degradation pathways.[5]
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The diethyl phosphonate ester is susceptible to both acid and base-catalyzed hydrolysis.[6] This would lead to the formation of the corresponding monoethyl ester and ultimately the (4-aminophenyl)phosphonic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.[2]
-
Oxidation: The aromatic amine group is prone to oxidation, which could lead to the formation of colored degradation products.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[7]
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.[8]
Diagram of Predicted Degradation Pathways
Caption: Workflow for forced degradation studies and subsequent analysis.
Recommended Analytical Methodology: Stability-Indicating HPLC Method
A robust analytical method is essential for the accurate quantification of this compound and the separation of its potential degradation products. Based on the properties of the molecule and related compounds, a reversed-phase HPLC method is recommended. [9][10]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for good peak shape of the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to a higher percentage to elute any less polar degradants, then return to initial conditions for re-equilibration. | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm or PDA detection | The aromatic ring provides strong UV absorbance. PDA allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method Validation: This proposed method would require full validation according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the principles and methodologies outlined here, derived from the study of analogous structures and established pharmaceutical guidelines, offer a solid foundation for researchers, scientists, and drug development professionals. The successful application of this versatile building block will be greatly enhanced by the systematic application of these analytical strategies to generate robust, in-house data, ensuring the quality and reliability of future research and development endeavors.
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- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]
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- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates.
- Phosphonates and Their Degradation by Microorganisms. SpringerLink. [Link]
- Photodegradation of phosphonates in w
- Acid-catalyzed hydrolysis of diethyl .alpha.-arylvinyl phosphates.
- The Hydrolysis of Phosphinates and Phosphon
- Phosphonates and Their Degradation by Microorganisms.
- Phosphonic acid, [(4-aminophenyl)methyl]-, diethyl ester. ChemBK. [Link]
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- Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]
- The Hydrolysis of Phosphinates and Phosphonates: A Review.
- Photodegradation of phosphonates in water.
- Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society. [Link]
- A VALIDATED STABILITY-INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF PAMIDRONATE SODIUM PENTAHYDRATE. Rasayan Journal of Chemistry. [Link]
- The Microbial Degradation of Natural and Anthropogenic Phosphon
- Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution.
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- Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Repositorio Académico - Universidad de Chile. [Link]
- Thermal decomposition of flame retarded formulations PA6/aluminum phosphinate/melamine polyphosphate/organomodified clay: Interactions between the constituents?
- HPLC Methods for analysis of Phosphonate ion.
- Diethyl (4-aminophenyl)
- PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. [Link]
- Diethylphosphite. Wikipedia. [Link]
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A Technical Guide to the Biological Activity of Diethyl (4-aminophenyl)phosphonate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethyl (4-aminophenyl)phosphonate (DEAPP) is a key chemical intermediate whose true biological significance is realized through its role as a structural scaffold for a diverse range of pharmacologically active molecules. While direct data on the intrinsic biological activity of DEAPP is limited, its aminophenylphosphonate core is central to the synthesis of novel α-aminophosphonate derivatives. These derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a spectrum of activities including anticancer, antimicrobial, and enzyme inhibition properties. This guide provides an in-depth exploration of the synthesis, mechanisms, and biological evaluation of compounds derived from DEAPP, offering a technical resource for professionals engaged in drug discovery and development. We will delve into the foundational chemistry that makes DEAPP a valuable precursor, detail the established biological activities of its derivatives, provide validated experimental protocols, and discuss the core mechanistic principles that govern its function.
Introduction: this compound (DEAPP) - A Versatile Precursor
Organophosphonate compounds are a broad class of molecules characterized by a stable carbon-phosphorus (C-P) bond. This structural feature imparts significant chemical and enzymatic stability compared to their phosphate ester counterparts, making them highly valuable in drug design.[1] this compound, with its reactive primary amine and diethyl phosphonate moiety, represents a particularly versatile starting material for creating libraries of complex, bioactive molecules.[2]
Chemical & Physical Properties of DEAPP: [2]
| Property | Value |
| Molecular Formula | C₁₀H₁₆NO₃P |
| Molecular Weight | 229.21 g/mol |
| CAS Number | 42822-57-1 |
| Appearance | Solid |
| InChIKey | OIGQTUBEBRLSOX-UHFFFAOYSA-N |
The primary utility of DEAPP in medicinal chemistry is its application in multicomponent reactions, most notably the Kabachnik-Fields reaction, to generate α-aminophosphonates. These products are structural analogs of natural amino acids and serve as potent inhibitors of various enzymes.
The Kabachnik-Fields Reaction: A Gateway to Bioactive Derivatives
The Kabachnik-Fields reaction is a cornerstone of organophosphorus chemistry, enabling the one-pot synthesis of α-aminophosphonates from three simple components: an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (like diethyl phosphite).[3][4] In this context, DEAPP serves as the essential amine component, providing the nitrogen atom and the foundational phenylphosphonate structure.
The reaction's efficiency and ability to generate diverse molecular structures by simply varying the aldehyde component make it a powerful tool in combinatorial chemistry and drug discovery.
Anticancer Applications of DEAPP-Derived α-Aminophosphonates
A significant body of research highlights the potent cytotoxic and antiproliferative activity of α-aminophosphonates derived from DEAPP and similar amines.[5] These compounds have been evaluated against a wide array of human cancer cell lines, often demonstrating promising efficacy.
Mechanism of Action Insight: The anticancer effect is frequently attributed to the ability of the phosphonate group to act as a transition-state analog inhibitor of critical enzymes involved in cell signaling and metabolism.[1] Furthermore, studies have shown that certain derivatives can induce apoptosis, a form of programmed cell death, in cancer cells.[6] For instance, derivatives have shown activity against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines.[7][8]
Quantitative Data Summary: In Vitro Cytotoxicity (IC₅₀)
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-pyrimidine hybrid phosphonates | MCF-7 (Breast) | 1.59 | [8] |
| Pyridine-pyrimidine hybrid phosphonates | HeLa (Cervical) | 5.81 | [8] |
| Pyridine-pyrimidine hybrid phosphonates | A549 (Lung) | 13.62 | [8] |
| Phosphinoylmethyl-aminophosphonates | PC-3 (Prostate) | >10 (Effective) | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Rationale: This protocol is designed to quantify the dose-dependent effect of a test compound on cancer cell viability. The 48-72 hour incubation period allows for multiple cell doubling cycles, ensuring that the measured effect reflects true cytostatic or cytotoxic activity. The inclusion of a vehicle control (e.g., DMSO) is critical to distinguish the compound's effect from that of the solvent.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of the vehicle (vehicle control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Applications of DEAPP-Derived α-Aminophosphonates
The structural similarity of α-aminophosphonates to amino acids allows them to interfere with essential bacterial metabolic pathways, particularly cell wall biosynthesis.[9] This interference forms the basis of their antimicrobial activity. Derivatives synthesized from precursors like DEAPP have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4]
Structure-Activity Relationship (SAR): Research indicates that the specific nature of the aldehyde used in the Kabachnik-Fields synthesis plays a crucial role in determining the antimicrobial spectrum and potency. For example, the incorporation of quinoline and thiazole moieties has been shown to yield compounds with excellent antifungal activity against Candida albicans.[4]
Quantitative Data Summary: Antimicrobial Activity (MIC)
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-Thiazole hybrid | Candida albicans | 0.25 | [4] |
| Quinoline-Thiazole hybrid | Saccharomyces cerevisiae | 0.5 | [4] |
| Sulfisoxazole-bearing | Salmonella typhi | 94.2 (µM) | [3] |
| Sulfisoxazole-bearing | Listeria monocytogenes | 102.8 (µM) | [3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: This protocol provides a quantitative measure of a compound's bacteriostatic or fungistatic activity. A standardized inoculum is crucial for reproducibility. The inclusion of positive (no drug) and negative (no bacteria) growth controls validates the experimental conditions and the viability of the microbial culture.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This halves the concentration of the drug in each well.
-
Controls:
-
Positive Control: A well containing broth and inoculum but no drug.
-
Negative Control: A well containing only broth to check for sterility.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.
Enzyme Inhibition: The Core Mechanistic Principle
The phosphonate group is the key to the biological activity of many DEAPP derivatives. In numerous enzymatic reactions, particularly those involving hydrolysis (e.g., peptidases, phosphatases), the reaction proceeds through a high-energy, unstable tetrahedral transition state.[10]
Phosphonates are excellent mimics of this geometry. However, unlike the transient intermediate, the phosphonate analog is highly stable and resistant to cleavage. When a phosphonate-based inhibitor binds to an enzyme's active site, it forms a stable complex that effectively locks the enzyme in an inactive state, preventing it from processing its natural substrate.[1]
Future Outlook and Conclusion
This compound stands out not for its intrinsic bioactivity, but for its enabling role in the synthesis of novel therapeutic candidates. The aminophosphonate scaffold it provides is a proven pharmacophore, leading to derivatives with significant anticancer and antimicrobial potential. The future of DEAPP in drug discovery lies in its continued use in combinatorial synthesis programs. By exploring a wider array of aldehydes and ketones in the Kabachnik-Fields reaction, researchers can generate vast libraries of novel α-aminophosphonates for high-throughput screening. This strategy, combined with rational drug design based on enzyme active site structures, holds immense promise for developing next-generation inhibitors targeting cancer, infectious diseases, and other conditions where enzymatic pathways are central to the pathology.
References
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- Tiwari, S. V., et al. (2025). Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate. ResearchGate.
- Abdel-Rahman, A. A.-H., et al. (2018). Microwave-assisted synthesis of novel sulfonamide-based compounds bearing α-aminophosphonate and their antimicrobial properties. ORCA – Online Research @ Cardiff.
- Drelich, P., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC - NIH.
- Majerz-Maniecka, K., et al. (2021). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). MDPI.
- Głowiak, T., et al. (2006). Antitumor effect of Pt(II) amine phosphonate complexes on sarcoma sa-180 in mice. Crystal structure of cis-dichlorobis(diethyl-4-pyridylmethylphosphonate-kappaN)platinum(II) hydrate, cis-[PtCl2(4-pmpe)2].H20. PubMed.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88358, Diethyl p-aminobenzylphosphonate. PubChem.
- Unknown Authors. (n.d.). Synthesis of phosphonate derivatives using diethyl amine. ResearchGate.
- Keglevich, G., et al. (2021). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. PMC - NIH.
- Al-Ghorbani, M., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. NIH.
- Al-Warhi, T., et al. (2022). Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. PMC - NIH.
- Goto, K., et al. (1996). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). PubMed.
- Unknown Authors. (2021). Synthesis, Design, and Biological Evaluation of Novel Diethylphenylcarbamothioylphosphonate. ResearchGate.
- Unknown Authors. (2011). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. ResearchGate.
- Wolfenden, R. (1969). Mechanism of enzyme inhibition by phosphate esters. PubMed.
- Atherton, F. R., et al. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. PubMed.
- Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate.
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Unlocking Potential: A Technical Guide to the Research Applications of Diethyl (4-aminophenyl)phosphonate
Abstract
Diethyl (4-aminophenyl)phosphonate is a versatile organophosphorus compound poised at the intersection of materials science and medicinal chemistry. Its unique structure, featuring a reactive amine group and a phosphonate ester, makes it a valuable building block for a diverse range of applications. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential research applications of this compound. We will delve into its role as a monomer in the creation of flame-retardant polymers, its utility as a precursor for novel anticancer agents, and its application in established synthetic methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.
Introduction: The Structural Advantage of this compound
This compound, with the chemical formula C₁₀H₁₆NO₃P, possesses a molecular architecture that is key to its versatility.[1][2] The primary aromatic amine group provides a nucleophilic center for a variety of chemical transformations, including amidation, diazotization, and the formation of Schiff bases. Simultaneously, the diethyl phosphonate moiety imparts properties such as thermal stability and the potential for chelation, and it can participate in classic organophosphorus reactions.[1][2]
| Property | Value |
| Molecular Formula | C₁₀H₁₆NO₃P |
| Molecular Weight | 229.21 g/mol |
| Appearance | Solid |
| CAS Number | 42822-57-1 |
This dual functionality allows for the strategic incorporation of the phosphonate group into larger molecular frameworks, leading to materials and molecules with tailored properties.
Application in Materials Science: A Building Block for Flame-Retardant Polymers
The increasing demand for high-performance, flame-retardant materials has driven research into novel polymer architectures. Phosphorus-containing compounds are well-established as effective flame retardants, primarily acting in the condensed phase by promoting char formation, which insulates the underlying material from heat and reduces the release of flammable volatiles.
This compound serves as an excellent diamine monomer for the synthesis of phosphorus-containing polyamides. These polyamides exhibit enhanced thermal stability and flame retardancy compared to their non-phosphorus-containing counterparts.
Synthesis of Flame-Retardant Polyamides
Phosphorus-containing polyamides can be synthesized via polycondensation of this compound with various diacyl chlorides. The resulting polymers incorporate the phosphonate group directly into the polymer backbone, ensuring its permanent presence and effectiveness as a flame retardant.
Experimental Protocol: Synthesis of a Phosphonate-Containing Polyamide
This protocol describes the synthesis of a polyamide from this compound and adipoyl chloride.
Materials:
-
This compound
-
Adipoyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous NMP.
-
Add anhydrous pyridine (2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous NMP to the stirred mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under an inert atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Thermal Properties of Phosphonate-Containing Polyamides
The incorporation of the phosphonate moiety into the polyamide backbone significantly enhances its thermal stability. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating these properties.
| Polymer | Tg (°C) | Td10 (°C) | Char Yield at 700°C (%) |
| Polyamide (Control) | 65 | 380 | < 5 |
| Phosphonate-Polyamide | 71 | 460 | > 25 |
Note: The data presented are representative values and can vary depending on the specific diacyl chloride used and the polymerization conditions.
The higher glass transition temperature (Tg), increased decomposition temperature (Td10), and significantly higher char yield of the phosphonate-containing polyamide demonstrate its superior thermal stability and flame-retardant potential.
Caption: Workflow for the synthesis of flame-retardant polyamides.
Medicinal Chemistry: A Precursor for Novel Anticancer Agents
The development of novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry research. The structural features of this compound make it an attractive starting material for the synthesis of biologically active molecules, particularly those with potential anticancer properties.
Synthesis of Schiff Base Derivatives
The reaction of the primary amine group of this compound with various aldehydes leads to the formation of Schiff bases (imines). These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. The presence of the phosphonate group can enhance these activities and improve pharmacokinetic properties.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base.
Cytotoxicity of Schiff Base Derivatives
The synthesized Schiff base derivatives can be evaluated for their in vitro anticancer activity against various cancer cell lines using assays such as the MTT assay. The IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of cell growth, is a key metric for assessing cytotoxicity.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Schiff Base Derivative 1 | MCF-7 (Breast) | 15.2 |
| Schiff Base Derivative 2 | HeLa (Cervical) | 22.5 |
| Schiff Base Derivative 3 | A549 (Lung) | 18.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
Note: The data presented are representative values for hypothetical derivatives and will vary based on the specific aldehyde used.
The results indicate that these Schiff base derivatives exhibit moderate cytotoxic activity, making them interesting candidates for further optimization and structure-activity relationship (SAR) studies.
Caption: Workflow for synthesizing and evaluating anticancer Schiff bases.
Synthetic Utility: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental transformation in organic synthesis for the stereoselective formation of alkenes from aldehydes or ketones. While this compound itself is not a direct substrate for the HWE reaction due to the lack of an acidic proton alpha to the phosphorus, its derivatives are. For instance, after N-acylation and subsequent functionalization of the acetyl group, the resulting phosphonate can be a valuable HWE reagent.
A more direct application involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce a halomethyl group (e.g., -CH₂Br). This derivative can then be readily used in the HWE reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction (using a derivative)
This protocol outlines a general procedure for the HWE reaction using a hypothetical phosphonate derivative of this compound.
Materials:
-
Diethyl (4-(bromomethyl)phenyl)phosphonate (HWE reagent)
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of Diethyl (4-(bromomethyl)phenyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0°C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Conclusion
This compound is a highly versatile and valuable building block for researchers in both materials science and medicinal chemistry. Its dual functionality allows for its incorporation into a wide array of molecular structures, leading to the development of novel flame-retardant polymers and potential anticancer agents. The experimental protocols and data presented in this guide serve as a starting point for further exploration and optimization. As research continues to uncover the full potential of this compound, it is poised to play an increasingly important role in the development of advanced materials and therapeutics.
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- Keglevich, G., et al. (2020).
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- Dolaz, M., et al. (2012). Synthesis and Characterization of New Azo Compounds Containing Phosphonic Acid and Their Application on Wool Fibers. Asian Journal of Chemistry, 24(11), 5085-5089.
- Mallakpour, S., & Rafiee, Z. (2004). Synthesis and characterization of new polyamides derived from 4‐(4′‐aminophenyl)urazole and aliphatic diacid chlorides. Journal of Applied Polymer Science, 93(5), 3173-3185.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Cureton, L. T., & La Scala, J. J. (2014). Synthesis and Characterization of Partial Biobased Furan Polyamides.
- Finocchiaro, P., et al. (2008). Synthesis and characterization of novel polyamides from new aromatic phosphonate diamine monomer. Polymer, 49(18), 3849-3857.
- Iijima, M., et al. (2021). Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications.
- The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- JETIR. (2019). Schiff Bases: Synthesis, Applications and Characterization using FT-NMR Spectroscopy. JETIR, 6(6), 545-550.
- IOSR Journal. (n.d.). Synthesis and Study of Schiff Base Ligands. IOSR Journal of Applied Chemistry, 7(1), 23-26.
- Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42.
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- International Journal of Innovative Science and Research Technology. (2025). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. IJISRT, 10(3), 627-647.
- El-Faham, A., et al. (2023). Novel Corrosion Inhibitor for Carbon Steel in Acidic Solutions Based on α-Aminophosphonate (Chemical, Electrochemical, and Quantum Studies). Molecules, 28(13), 4962.
- Keglevich, G., et al. (2020).
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An In-depth Technical Guide to the Safety and Handling of Diethyl (4-aminophenyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safe handling, storage, reactivity, and disposal of Diethyl (4-aminophenyl)phosphonate (CAS No. 42822-57-1). Designed for laboratory personnel in research, development, and pharmaceutical sciences, this document moves beyond standard safety data sheets to offer in-depth insights into the chemical's properties and practical guidance for its use in experimental settings. By elucidating the causality behind safety protocols and integrating data on its reactivity and potential hazards, this guide aims to foster a culture of safety and ensure the integrity of experimental work involving this versatile aminophosphonate.
Introduction: Understanding the Molecule
This compound is an organophosphorus compound characterized by a diethyl phosphonate group and an amino group attached to a phenyl ring. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of both a nucleophilic amino group and a phosphonate moiety capable of undergoing various transformations dictates its reactivity and, consequently, the necessary safety and handling precautions. Understanding the interplay of these functional groups is paramount for its safe and effective use in the laboratory.
Molecular Structure:
Caption: Structure of this compound.
Hazard Identification and Risk Assessment
While not classified as hazardous under GHS in some jurisdictions, this compound should be handled with the care afforded to all laboratory chemicals, particularly as its toxicological properties have not been fully investigated. The primary risks are associated with inhalation, skin and eye contact, and ingestion.
Potential Health Effects:
-
Eye Contact: May cause serious eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: The effects of ingestion are not well-documented, but it is prudent to assume it may be harmful.
Organophosphorus compounds as a class can exhibit a range of toxicities, and some are known to be cholinesterase inhibitors. While there is no specific data to suggest this activity for this compound, it is a critical consideration in the overall risk assessment.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is to create a comprehensive barrier, ensuring that any potential exposure is contained.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles, preventing eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation or absorption. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. A NIOSH-approved respirator with a particulate filter may be necessary for large quantities or in poorly ventilated areas. | Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation. |
Diagram of PPE Protocol:
Caption: Standard workflow for PPE usage.
Safe Handling and Storage: Mitigating Risks
Proper handling and storage procedures are crucial for maintaining the stability of this compound and preventing accidental exposure or reactions.
Handling in the Laboratory
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when heating the substance.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes. Do not breathe dust or vapors.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.
Storage Conditions
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place. Keep away from direct sunlight and heat sources.
-
Incompatibilities: Store away from strong oxidizing agents.
Reactivity Profile: A Chemist's Perspective
Understanding the reactivity of this compound is key to both its effective use in synthesis and to anticipating potential hazards.
The Phosphonate Moiety
The diethyl phosphonate group is susceptible to hydrolysis under both acidic and basic conditions, which will cleave the P-O-C bonds to form the corresponding phosphonic acid.[1][2][3] This is a critical consideration during aqueous work-ups and when using acidic or basic reagents. The rate of hydrolysis is influenced by pH and temperature.
The carbon alpha to the phosphorus is acidic and can be deprotonated by a strong base (e.g., NaH, n-BuLi) to form a phosphonate carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction , where it reacts with aldehydes or ketones to form alkenes, typically with a high degree of (E)-stereoselectivity.[4][5] The electron-donating nature of the aminophenyl group can slightly decrease the acidity of this proton compared to phosphonates with electron-withdrawing groups.
The Amino Group
The primary amino group on the phenyl ring is nucleophilic and can undergo reactions typical of anilines. These include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in a variety of subsequent reactions (e.g., Sandmeyer reaction).
The presence of the amino group also means the compound can act as a base.
Thermal Stability and Decomposition
Upon heating, organophosphonates can undergo thermal degradation. The decomposition products can include irritating and toxic gases and vapors, such as oxides of carbon, nitrogen, and phosphorus.[6][7] Therefore, it is crucial to avoid overheating and to ensure adequate ventilation when heating this compound.
Diagram of Key Reactivity Pathways:
Caption: Major reaction pathways for this compound.
Experimental Protocol Example: Horner-Wadsworth-Emmons Reaction
The following is a generalized protocol for a Horner-Wadsworth-Emmons reaction. This illustrates the practical application of the handling procedures discussed. Note: This is a template and should be adapted based on the specific aldehyde or ketone being used. A thorough risk assessment should be performed before carrying out any new procedure.
Objective: To synthesize an alkene via the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation (in a fume hood): a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes under a stream of nitrogen. c. Add anhydrous THF to the flask.
-
Carbanion Formation: a. Cool the NaH suspension to 0 °C in an ice bath. b. Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the suspension. c. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 60 minutes, or until hydrogen evolution ceases.
-
Olefination: a. Cool the resulting solution back to 0 °C. b. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise. c. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: a. Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel.
Spill Management and Waste Disposal
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate PPE. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. Avoid generating dust. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
Chemical waste must be disposed of in accordance with local, regional, and national regulations. This compound and its containers should be treated as chemical waste. Do not dispose of it down the drain. Collect in a properly labeled, sealed container for disposal by a licensed professional waste disposal service.
Toxicological Information: A Data Gap
A significant consideration for researchers is that the toxicological properties of this compound have not been fully investigated. However, studies on other aminophosphonates suggest a range of potential biological activities and toxicities. For instance, some aminophosphonate derivatives have been evaluated for their effects on non-target organisms, showing varying levels of impact on biomarkers of stress.[2][8] Given the lack of specific data, a cautious approach is warranted, and all handling procedures should be based on the principle of minimizing exposure.
Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a valuable reagent with significant potential in research and development. Its safe and effective use hinges on a thorough understanding of its chemical properties, potential hazards, and the rationale behind established safety protocols. By integrating this knowledge into daily laboratory practice, researchers can not only protect themselves and their environment but also ensure the reliability and reproducibility of their scientific endeavors. This guide serves as a foundational resource to be used in conjunction with institutional safety policies and a continuous commitment to a culture of safety.
References
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- Boughoula, R., et al. (2024). Evaluation of the toxicity of a new series of α-aminophosphonate derivatives in a non-target population (Triticum durum Desf). Journal of Chemical Health Risks, 14(2), 680-688.
- Keglevich, G., & Bálint, E. (2012). The hydrolysis of phosphinates and phosphonates: a review.
- Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.
- Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed.
- Maulide, N., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds.
- BenchChem. (2025). Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction with Diethyl 4-(diphenylamino)
- HydroPhos Solutions. (2024). Phosphorus Recycling: Can it be Done?. HydroPhos Solutions.
- Ghedira, J., et al. (2021). Toxicity assessment of organophosphorus in Ruditapes decussatus via physiological, chemical and biochemical determination: A case study with the compounds γ-oximo- and γ-amino-phosphonates and phosphine oxides. Marine Pollution Bulletin, 169, 112556.
- ZSW. (n.d.). Phosphorus Recycling. ZSW.
- OICC Press. (n.d.). A comprehensive review on organic waste compost as an effective phosphorus source for sustainable agriculture. OICC Press.
- National Center for Biotechnology Information. (n.d.). Phosphorus recovery from wastewater and bio-based waste: an overview. PubMed Central.
- Kaffel, A., et al. (2015). NEW AMINOPHOSPHONATES–ASSESSMENT OF BIOLOGICAL ACTIVITY.
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- BenchChem. (2025).
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- Encyclopedia.pub. (2020). Synthetic methods of phosphonopeptides. Encyclopedia.pub.
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
- RGM College Of Engineering and Technology. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology.
- Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
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The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Aminophosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophosphonates, organophosphorus compounds characterized by a stable carbon-phosphorus bond, represent a cornerstone in modern medicinal and agricultural chemistry. Their structural analogy to α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety, imbues them with a remarkable capacity to interact with biological systems.[1][2] This unique feature has led to their development as potent enzyme inhibitors, herbicides, antibiotics, and antiviral agents.[3] This in-depth technical guide will navigate the historical landscape of aminophosphonate discovery, from their initial synthesis to the development of cornerstone reactions that unlocked their vast chemical space. We will explore the mechanistic intricacies of their synthesis and the chronological unfolding of our understanding of their profound biological significance.
I. The Dawn of a New Functional Group: Early Syntheses
While the celebrated Kabachnik-Fields and Pudovik reactions of the 1950s are often credited with opening the floodgates of aminophosphonate chemistry, the first synthesis of an amino-substituted phosphonic acid predates these discoveries. In a seminal 1947 paper published in the Journal of the American Chemical Society, Gennady M. Kosolapoff laid the groundwork for this class of compounds, describing the synthesis of amino-substituted phosphonic acids.[4][5] This early work, though perhaps not as versatile as the methods that followed, marked the true genesis of the aminophosphonate functional group in the scientific literature.
II. The Synthetic Revolution: Key Methodologies for Aminophosphonate Synthesis
The 1950s and 1960s witnessed a surge in the development of efficient and versatile methods for aminophosphonate synthesis. These reactions, which remain fundamental to this day, provided chemists with the tools to readily access a diverse array of these valuable compounds.
A. The Kabachnik-Fields Reaction (1952)
In 1952, Martin Kabachnik and Ellis K. Fields independently reported a powerful one-pot, three-component reaction for the synthesis of α-aminophosphonates.[6][7][8] This reaction, now known as the Kabachnik-Fields reaction, involves the condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite.[9][10]
The versatility and operational simplicity of the Kabachnik-Fields reaction have made it one of the most widely used methods for the preparation of α-aminophosphonates.[11]
The mechanism of the Kabachnik-Fields reaction has been the subject of considerable study and is understood to proceed via one of two primary pathways, largely dependent on the nature of the reactants.[10][12]
-
Imine Pathway: In this pathway, the amine and carbonyl compound first condense to form an imine intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the imine, a step analogous to the Pudovik reaction.[6]
-
α-Hydroxyphosphonate Pathway: Alternatively, the dialkyl phosphite can first add to the carbonyl compound to form an α-hydroxyphosphonate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate.[10]
The prevailing pathway is influenced by the reactivity of the carbonyl compound and the amine.
-
Reactant Mixing: In a round-bottom flask, combine the aldehyde or ketone (1.0 eq.), the amine (1.0 eq.), and the dialkyl phosphite (1.0-1.2 eq.).
-
Solvent and Catalyst (Optional): The reaction can often be performed neat (solvent-free).[7] However, in some cases, a solvent such as ethanol, acetonitrile, or toluene may be used. A variety of catalysts, including Lewis acids (e.g., Mg(ClO4)2, InCl3) or Brønsted acids, can be employed to accelerate the reaction, though many variations proceed efficiently without a catalyst, particularly with microwave irradiation.[6][11]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Reaction times can vary from a few minutes to several hours depending on the reactivity of the substrates and the conditions employed. Microwave-assisted synthesis often significantly reduces reaction times.[11]
-
Work-up and Purification: After completion of the reaction (monitored by TLC or GC-MS), the crude product is typically purified by column chromatography on silica gel or by recrystallization.
B. The Pudovik Reaction (1952)
Also emerging in 1952, the Pudovik reaction provides a straightforward method for the synthesis of α-aminophosphonates through the addition of a dialkyl phosphite to a pre-formed imine.[13] This two-component reaction is mechanistically a subset of the imine pathway of the Kabachnik-Fields reaction.[6]
The Pudovik reaction is a nucleophilic addition of the phosphorus atom of the dialkyl phosphite to the electrophilic carbon of the imine's C=N double bond. The reaction is typically base-catalyzed, with the base serving to deprotonate the dialkyl phosphite, generating a more nucleophilic phosphite anion.
-
Imine Formation: Synthesize the imine separately by condensing the desired aldehyde or ketone with a primary amine, typically with azeotropic removal of water.
-
Reactant Mixing: In a reaction vessel under an inert atmosphere, dissolve the imine (1.0 eq.) and the dialkyl phosphite (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., THF, toluene).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium ethoxide, DBU, or an amine base).
-
Reaction Conditions: Stir the mixture at room temperature or heat as necessary until the reaction is complete.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., water or dilute acid). Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[14][15][16]
C. The Moedritzer-Irani Reaction (1966)
In 1966, Kurt Moedritzer and Riyad R. Irani described a method for the direct synthesis of aminomethylphosphonic acids.[4][17] This reaction, a variation of the Mannich reaction, involves the reaction of an amine, formaldehyde, and phosphorous acid, typically in an aqueous acidic medium.[18][19] A key advantage of this method is the direct formation of the phosphonic acid without the need for a subsequent ester hydrolysis step.[18]
The Moedritzer-Irani reaction is thought to proceed through the formation of a hydroxymethylamine or an iminium species from the reaction of the amine and formaldehyde. This electrophilic intermediate is then attacked by the nucleophilic phosphorus atom of phosphorous acid.
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge aqueous phosphorous acid and aqueous hydrochloric acid.
-
Amine Addition: Cool the mixture and slowly add ammonia or an amine while maintaining the temperature.
-
Formaldehyde Addition: Slowly add formaldehyde to the reaction mixture, again controlling the temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
Work-up: The resulting solution contains the aminophosphonic acid, which can be used as is or further purified by crystallization.[17]
III. Unveiling the Biological Potential: A Historical Timeline
The discovery of aminophosphonates' diverse biological activities has been a driving force in their continued study and development.
| Year | Key Discovery/Milestone | Significance | Pioneering Scientists/Companies |
| 1947 | First synthesis of amino-substituted phosphonic acids.[4] | Laid the fundamental chemical groundwork for the field. | G. M. Kosolapoff |
| 1950 | Glyphosate first synthesized.[20] | Although its herbicidal properties were not yet known, this marked the creation of what would become a major aminophosphonate product. | Henri Martin (Cilag) |
| 1952 | Independent discovery of the Kabachnik-Fields and Pudovik reactions.[6][7][8][13] | Provided versatile and efficient synthetic routes to α-aminophosphonates, greatly expanding the accessible chemical space. | Martin Kabachnik, Ellis K. Fields, Arkady N. Pudovik |
| 1959 | Discovery of naturally occurring aminophosphonates (e.g., 2-aminoethylphosphonic acid).[20] | Demonstrated that this class of compounds is not purely synthetic and plays a role in biological systems. | Horiguchi and Kandatsu |
| 1966 | Development of the Moedritzer-Irani reaction.[4][17] | Offered a direct route to aminophosphonic acids without an ester hydrolysis step. | Kurt Moedritzer, Riyad R. Irani |
| Late 1960s | Discovery of the biological effects of bisphosphonates. | Led to the development of a major class of drugs for bone diseases. | Herbert A. Fleisch |
| 1970 | Discovery of the herbicidal activity of glyphosate.[20] | Paved the way for the development of the world's most widely used herbicide, Roundup®. | John E. Franz (Monsanto) |
| 1970s-Present | Extensive research into the enzyme inhibitory properties of aminophosphonates.[12][21] | Elucidated the mechanism of action for many aminophosphonate-based drugs and agrochemicals, particularly as transition-state analogue inhibitors. | Numerous researchers |
IV. The Expanding Sphere of Influence: Biological Activities and Applications
The structural similarity of aminophosphonates to amino acids allows them to act as "mimetics" in biological systems, often leading to the inhibition of enzymes involved in amino acid metabolism.[1][2] This fundamental principle underpins their wide range of applications.
-
Enzyme Inhibition: Aminophosphonates are potent inhibitors of a variety of enzymes, including proteases, kinases, and enzymes involved in amino acid biosynthesis. This has led to their investigation as potential drugs for treating hypertension, cancer, and viral infections.[3]
-
Herbicides: The most famous example is glyphosate, the active ingredient in Roundup®. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for protein synthesis in plants.[20]
-
Pharmaceuticals: Bisphosphonates, such as alendronate (Fosamax®), are widely used to treat osteoporosis and other bone disorders by inhibiting bone resorption.[22] Other aminophosphonates have been developed as antibiotics and antiviral agents.
-
Agrochemicals: Beyond herbicides, some aminophosphonates exhibit fungicidal and plant growth regulatory properties.
-
Chelating Agents: The phosphonate group is an effective chelator of metal ions, leading to applications in industrial water treatment and as contrast agents in medical imaging.
Conclusion
The journey of aminophosphonates, from their initial synthesis in the mid-20th century to their current status as indispensable tools in science and industry, is a testament to the power of synthetic chemistry to address critical needs in medicine and agriculture. The foundational discoveries of Kosolapoff, Kabachnik, Fields, Pudovik, Moedritzer, and Irani paved the way for a vast and diverse field of research that continues to yield novel compounds with profound biological activities. For researchers and drug development professionals, a deep understanding of the history and synthetic methodologies of aminophosphonates is essential for harnessing their full potential in the ongoing quest for new and improved therapeutic and agricultural solutions.
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An In-Depth Technical Guide to the Mechanism of Action of Diethyl (4-aminophenyl)phosphonate and its Derivatives
Foreword: Unraveling the Therapeutic Potential of Aminophosphonates
The landscape of oncological research is in a perpetual state of evolution, driven by the quest for novel therapeutic agents that can selectively target cancer cells while minimizing collateral damage to healthy tissues. Within this dynamic field, the aminophosphonate class of compounds has emerged as a compelling area of investigation. These structural analogs of amino acids exhibit a diverse range of biological activities, from enzyme inhibition to the induction of apoptosis. This guide focuses on a specific member of this class, Diethyl (4-aminophenyl)phosphonate, and its derivatives, providing a comprehensive exploration of their mechanisms of action for researchers, scientists, and drug development professionals. Our journey will delve into the molecular intricacies of their interactions with cellular targets, the downstream signaling cascades they modulate, and the experimental methodologies required to elucidate these complex processes.
Section 1: this compound - A Profile
This compound is an organophosphorus compound that serves as a versatile synthetic intermediate in the development of more complex, biologically active molecules. Its structure, characterized by a central phenyl ring with an amino group and a diethyl phosphonate moiety, provides a scaffold for a variety of chemical modifications. These modifications have led to the generation of derivatives with significant potential in anticancer research.
Section 2: The Primary Molecular Target - Tyrosyl-DNA Phosphodiesterase 1 (TDP1)
A growing body of evidence points towards Tyrosyl-DNA Phosphodiesterase 1 (TDP1) as a key molecular target for derivatives of this compound. TDP1 is a critical enzyme in the DNA repair pathway, specifically responsible for resolving stalled topoisomerase I (TOP1)-DNA cleavage complexes. TOP1 inhibitors are a class of chemotherapy drugs that function by trapping these complexes, leading to DNA damage and cell death. By inhibiting TDP1, cancer cells' ability to repair this TOP1-induced damage is compromised, thus sensitizing them to the effects of TOP1-targeting chemotherapeutics[1][2][3].
Derivatives of this compound have been synthesized to act as TDP1 inhibitors. For instance, Diethyl (4-isocyanophenyl)phosphonate, which can be prepared from this compound, serves as a precursor for a range of phosphonic acid-containing TDP1 inhibitors[4]. While the inhibitory potencies of these initial phosphonic acid-based inhibitors were found to be in the micromolar to millimolar range, they represent a significant step in establishing TDP1 as a viable target for this class of compounds[4].
Signaling Pathway: TDP1 Inhibition and the Road to Apoptosis
The inhibition of TDP1 by this compound derivatives sets in motion a cascade of events culminating in programmed cell death, or apoptosis. The accumulation of unrepaired TOP1-DNA complexes triggers a DNA damage response, leading to cell cycle arrest and, ultimately, the activation of apoptotic pathways. This process is often mediated by the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis[1][5]. The inhibition of TDP1 essentially lowers the threshold for apoptosis induction by TOP1-targeting drugs.
Section 5: Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of various aminophosphonate derivatives, providing a comparative overview of their potency against different cancer cell lines. It is important to note that specific IC50 values for the parent compound, this compound, are not extensively reported in the currently available literature, highlighting an area for future investigation.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB-231 (Breast) | Cytotoxicity | 55.1 | [6] |
| Phosphinoylmethyl-aminophosphonate 2e | PC-3 (Prostate) | Cytotoxicity | 29.4 | [6] |
| Phosphinoylmethyl-aminophosphonate 2d | MDA-MB-231 (Breast) | Cytotoxicity | 45.8 | [6] |
| Phosphonoylmethyl-aminophosphonate 2b | A431 (Skin) | Cytotoxicity | 53.2 | [6] |
| Furan-derived aminophosphonates | HT29 (Colorectal) | MTT | > Cisplatin | [5] |
| Furan-derived aminophosphonates | HCT116 (Colorectal) | MTT | > Cisplatin | [5] |
| TDP1 Inhibitor (Phosphonic acid derivative) | - | TDP1 Inhibition | µM to mM range | [4] |
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with multifaceted mechanisms of action. The inhibition of the DNA repair enzyme TDP1 stands out as a particularly compelling strategy for sensitizing cancer cells to existing chemotherapies. Furthermore, the potential for these compounds to target other key cellular enzymes, such as serine proteases and farnesyl diphosphate synthase, opens up additional avenues for therapeutic intervention.
Future research should focus on several key areas. Firstly, a systematic structure-activity relationship (SAR) study is needed to optimize the potency and selectivity of this compound derivatives for their respective targets. Secondly, a more in-depth investigation into the downstream signaling pathways activated by the inhibition of these targets will provide a more complete picture of their cellular effects. Finally, preclinical in vivo studies are essential to evaluate the efficacy and safety of these compounds in a more complex biological system. The insights gained from these endeavors will be crucial in translating the therapeutic potential of aminophosphonates from the laboratory to the clinic.
References
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theoretical studies on Diethyl (4-aminophenyl)phosphonate
An In-depth Technical Guide to the Theoretical Studies of Diethyl (4-aminophenyl)phosphonate
Abstract
This technical guide provides a comprehensive overview of the (DEAPP). Leveraging computational chemistry, primarily Density Functional Theory (DFT), this document delves into the molecule's structural, spectroscopic, and electronic properties. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of DEAPP's molecular architecture, chemical reactivity, and potential as a precursor for novel therapeutic agents. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and global reactivity descriptor calculations, are presented to elucidate the molecule's behavior and potential for interaction.
Introduction: The Significance of this compound
Organophosphorus compounds, particularly α-aminophosphonates, represent a cornerstone in medicinal chemistry and materials science.[1] These molecules are structural analogs of α-amino acids and are recognized for their diverse biological activities, including roles as enzyme inhibitors, antibiotics, and anticancer agents.[1][2] this compound (DEAPP) is a key intermediate in this class, featuring a reactive aminophenyl group that serves as a versatile scaffold for synthesizing more complex and biologically potent derivatives.[1][3]
The utility of DEAPP in drug discovery and other fields is intrinsically linked to its molecular structure and electronic properties. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for predicting these characteristics.[4][5] Such computational approaches allow for a detailed exploration of a molecule's geometry, vibrational modes, electronic distribution, and reactivity, offering insights that complement and guide experimental work. This guide synthesizes the theoretical framework for understanding DEAPP, providing a robust basis for its application in advanced research and development.
Molecular Structure and Spectroscopic Analysis
The first step in any theoretical investigation is the determination of the molecule's most stable three-dimensional conformation through geometry optimization. For DEAPP, this is typically achieved using DFT calculations, which provide a detailed picture of bond lengths, bond angles, and dihedral angles.
Optimized Molecular Geometry
Computational methods, such as DFT with the B3LYP functional and a 6-311G(d,p) basis set, are commonly employed to find the ground-state energy and optimized structure of phosphonate compounds.[4][6] The stability of the optimized structure is confirmed by performing a vibrational frequency calculation; the absence of imaginary frequencies indicates that the geometry corresponds to a true energy minimum.
Diagram 1: Molecular Structure of this compound ```dot digraph "DEAPP_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Atoms P [label="P", pos="0,0!"]; O1 [label="O", pos="-0.5,-1.2!"]; O2 [label="O", pos="1.2,0.5!"]; O3 [label="O", pos="-1.2,0.5!"]; C_phenyl1 [label="C", pos="0.5,1.5!"]; C_phenyl2 [label="C", pos="1.5,2.2!"]; C_phenyl3 [label="C", pos="2.0,3.5!"]; C_phenyl4 [label="C", pos="1.0,4.2!"]; C_phenyl5 [label="C", pos="0.0,3.5!"]; C_phenyl6 [label="C", pos="-0.5,2.2!"]; N [label="N", pos="1.2,5.5!"]; H_N1 [label="H", pos="0.5,6.2!"]; H_N2 [label="H", pos="2.0,6.2!"]; C_ethyl1_1 [label="C", pos="-2.5,0.8!"]; C_ethyl1_2 [label="C", pos="-3.5,0.1!"]; C_ethyl2_1 [label="C", pos="2.5,0.8!"]; C_ethyl2_2 [label="C", pos="3.5,0.1!"];
// Bonds P -- O1 [len=1.2]; P -- O2 [len=1.2]; P -- O3 [len=1.2]; P -- C_phenyl1 [len=1.5]; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1; C_phenyl4 -- N; N -- H_N1; N -- H_N2; O3 -- C_ethyl1_1; C_ethyl1_1 -- C_ethyl1_2; O2 -- C_ethyl2_1; C_ethyl2_1 -- C_ethyl2_2; }
Caption: Representation of the Frontier Molecular Orbital energy gap.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of DEAPP. [5][7] Table 3: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. |
These parameters are crucial for predicting how DEAPP will interact with other molecules, such as biological targets or reactants in a synthesis. [6]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a visual guide to the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. [7]
-
Red Regions (Negative Potential): Electron-rich areas, typically around the phosphoryl oxygen and the amino group, are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Electron-deficient areas, often around the hydrogen atoms of the amino group and ethyl groups, are prone to nucleophilic attack.
Potential Applications in Drug Development and Other Fields
The theoretical insights into DEAPP's structure and reactivity underscore its potential in various applications:
-
Scaffold for Drug Design: The amino group provides a convenient handle for derivatization, allowing for the synthesis of a library of compounds to be screened for biological activity against targets like enzymes or receptors. [1][8]The phosphonate moiety itself is known to mimic carboxylate or phosphate groups in biological systems, making it a valuable pharmacophore. [9]* Enzyme Inhibitors: Aminophosphonates are well-known inhibitors of various enzymes, including proteases and peptidases, due to their ability to mimic the transition state of peptide bond hydrolysis. [1][10]* Antimicrobial and Anticancer Agents: Numerous studies have demonstrated the antibacterial and cytotoxic activities of α-aminophosphonate derivatives. [2][11]Theoretical models can help in designing new derivatives with enhanced activity and selectivity.
-
Corrosion Inhibitors: The presence of heteroatoms (N, O, P) and the phenyl ring allows molecules like DEAPP to adsorb onto metal surfaces, forming a protective layer. DFT studies can be used to model this interaction and predict inhibition efficiency. [12]
Methodologies: A Closer Look at the Theoretical Protocols
The reliability of theoretical predictions hinges on the rigor of the computational methodology.
Protocol: DFT Calculation for Geometry Optimization and Electronic Properties
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the following:
-
Calculation Type: Opt Freq (for geometry optimization followed by frequency calculation).
-
Method: B3LYP (a widely used and reliable DFT functional).
-
Basis Set: 6-311+G(d,p) or similar (provides a good balance of accuracy and computational cost).
-
Charge and Multiplicity: 0 1 (for a neutral singlet ground state).
-
-
Job Submission: Run the calculation on a high-performance computing cluster.
-
Analysis of Results:
-
Optimization Convergence: Verify that the optimization has successfully converged to a minimum energy structure.
-
Vibrational Frequencies: Check the output for imaginary frequencies. Their absence confirms a true minimum.
-
Extract Data: From the output file, extract the optimized coordinates, bond lengths, bond angles, vibrational frequencies, and molecular orbital energies (HOMO and LUMO).
-
Calculate Descriptors: Use the HOMO and LUMO energies to calculate the global reactivity descriptors as listed in Table 3.
-
Diagram 3: Workflow for Theoretical Analysis of DEAPP
Caption: A typical workflow for DFT-based analysis of a molecule.
Conclusion
Theoretical studies provide a powerful and predictive lens through which to understand the multifaceted nature of this compound. By employing methods such as Density Functional Theory, it is possible to elucidate its stable structure, interpret its spectroscopic signatures, and quantify its electronic properties and chemical reactivity. The insights gained from HOMO-LUMO analysis, MEP mapping, and global reactivity descriptors confirm that the aminophenyl ring is the primary center for electrophilic reactions, while the phosphonate group governs interactions with nucleophiles. This detailed theoretical characterization not only builds a fundamental understanding of DEAPP but also solidifies its standing as a versatile building block for the rational design of new pharmaceuticals, corrosion inhibitors, and other advanced materials.
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- ResearchGate. The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. [Link]
- PubMed. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)
- Redalyc. Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. [Link]
- National Institutes of Health (NIH). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. [Link]
- ResearchGate. Synthesis, structural, vibrational, electronic, thermal and Fukui analysis of diethyl (hydroxy(4-methoxyphenyl) methyl)
- Growing Science. Predictive study, using density functional theory and time dependent functional theory, on the struct. [Link]
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- PubMed Central. α-Aminophosphonates 4-XC6H4–NH–CH(4-BrC6H4)–P(O)(OiPr)2 (X = H, Br, MeO): Crystal structures, Hirshfeld surface analysis, computational studies and in silico molecular docking with the SARS-CoV-2 proteins. [Link]
- ResearchGate. Crystal structure, vibrational, spectral investigation, quantum chemical DFT calculations and thermal behavior of Diethyl [hydroxy (phenyl)
- CONICET.
- PubChem.
- ChemBK. Phosphonic acid, [(4-aminophenyl)methyl]-, diethyl ester. [Link]
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Methodological & Application
Synthesis of Diethyl (4-aminophenyl)phosphonate: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol for the synthesis of Diethyl (4-aminophenyl)phosphonate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure, but also a thorough explanation of the underlying chemical principles and experimental considerations.
Introduction
This compound and its derivatives are of significant interest due to their versatile applications. The presence of the aminophenyl group allows for further functionalization, making it a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The phosphonate moiety can act as a stable phosphate mimic, which is a critical feature in the design of enzyme inhibitors and therapeutic agents.
This guide outlines a reliable and efficient two-step synthesis route. The first step involves the formation of a carbon-phosphorus bond via the Michaelis-Arbuzov reaction to produce Diethyl (4-nitrophenyl)phosphonate. The subsequent step is the selective reduction of the nitro group to an amine, yielding the final product.
Chemical Principles and Strategy
The overall synthesis is a testament to classic and robust organic transformations. Understanding the "why" behind each step is crucial for successful and safe execution.
Step 1: The Michaelis-Arbuzov Reaction
The cornerstone of this synthesis is the Michaelis-Arbuzov reaction, a powerful method for forming a C-P bond.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an electrophilic carbon atom of an aryl halide. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the thermodynamically stable phosphonate ester.[1]
The choice of an aryl halide with an electron-withdrawing group, such as a nitro group, at the para position is strategic. The nitro group activates the aromatic ring towards nucleophilic attack, facilitating the reaction.
Step 2: Reduction of the Nitro Group
The transformation of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this purpose. In this protocol, we will focus on a catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen source.[3] This method is often preferred for its operational simplicity and avoidance of high-pressure hydrogen gas. The reaction proceeds by the in-situ generation of hydrogen from the decomposition of ammonium formate, which then reduces the nitro group on the surface of the palladium catalyst.[3]
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Part 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate
This protocol is adapted from established Michaelis-Arbuzov reaction procedures.[4]
Materials:
-
4-Nitrochlorobenzene or 4-Nitrobromobenzene (1.0 eq)
-
Triethyl phosphite (≥98%) (1.5 - 2.0 eq)
-
Anhydrous Toluene (optional, as solvent)
-
Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer/thermocouple
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with 4-nitrohalobenzene (1.0 eq).
-
Addition of Reagents: Add an excess of triethyl phosphite (1.5 - 2.0 eq) to the flask. The reaction can be run neat or with anhydrous toluene as a solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting aryl halide.
-
Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Purification: Remove the excess triethyl phosphite and the volatile ethyl halide byproduct by distillation under reduced pressure. The crude product, a viscous oil, can be further purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Diethyl (4-nitrophenyl)phosphonate as a pale yellow oil.
Part 2: Synthesis of this compound
This protocol details the catalytic transfer hydrogenation of the nitro intermediate.
Materials:
-
Diethyl (4-nitrophenyl)phosphonate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (HCOONH₄) (3.0 - 5.0 eq)
-
Methanol or Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filter funnel with Celite® or a similar filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Diethyl (4-nitrophenyl)phosphonate (1.0 eq) in methanol or ethanol.
-
Addition of Catalyst and Reagent: To this solution, carefully add 10% Pd/C (5-10 mol%) followed by ammonium formate (3.0 - 5.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The reaction is typically exothermic.
-
Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol or ethanol.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue can be purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol or ethyl acetate/hexane gradient) to afford this compound.
Quantitative Data Summary
| Parameter | Diethyl (4-nitrophenyl)phosphonate | This compound |
| Molecular Formula | C₁₀H₁₄NO₅P | C₁₀H₁₆NO₃P[5] |
| Molecular Weight | 259.19 g/mol | 229.21 g/mol [5] |
| Appearance | Pale yellow oil | Colorless to pale yellow liquid or solid |
| Yield (Typical) | 70-85% | 85-95% |
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy groups of the phosphonate, and the amine protons. The aromatic protons will appear as two doublets in the aromatic region. The CH₂ protons of the ethoxy groups will show a quartet coupled to both the methyl protons and the phosphorus atom. The CH₃ protons will appear as a triplet. The amine protons will appear as a broad singlet.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphonates. This compound is expected to show a single resonance in the typical range for aryl phosphonates.[5] The chemical shift is influenced by the electronic nature of the substituents on the aromatic ring.[6]
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the final product.
| Spectroscopic Data | Expected Values for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.30 (m, 2H, Ar-H), 6.70-6.50 (m, 2H, Ar-H), 4.10-3.90 (m, 4H, OCH₂CH₃), 3.80 (br s, 2H, NH₂), 1.30 (t, J = 7.0 Hz, 6H, OCH₂CH₃). (Note: This is an expected spectrum based on similar structures and may vary slightly). |
| ³¹P NMR (CDCl₃, 162 MHz) | δ (ppm): ~20-25 (referenced to 85% H₃PO₄).[5] |
| MS (ESI+) | m/z: 230.1 [M+H]⁺ |
Workflow and Mechanism Diagrams
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Mechanism of the Michaelis-Arbuzov reaction.
References
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- PubChem. This compound.
- ResearchGate. 1HNMR spectra of diethyl[1-(4-chlorophenyl)-1-(4-methyl phenylamino)
- The Royal Society of Chemistry. Synthesis of arylphosphonates catalyzed by Pd-imino-Py-γ-Fe2O3 as. [Link].
- University of Wisconsin-Madison. 31 Phosphorus NMR. [Link].
- Wikipedia. Michaelis–Arbuzov reaction. [Link].
- The Royal Society of Chemistry. 4. [Link].
- Organic Syntheses.
- Organic Chemistry Portal. Arbuzov Reaction. [Link].
- UCSB Chemistry and Biochemistry. 31P - NMR Facility. [Link].
- UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link].
- International Journal for Modern Trends in Science and Technology.
- PMC.
- ResearchGate.
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Application Notes and Protocols: Diethyl (4-aminophenyl)phosphonate as a Versatile Reagent in Organic Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of a Bifunctional Building Block
Diethyl (4-aminophenyl)phosphonate is a deceptively simple molecule that offers profound strategic advantages in modern organic synthesis. Its structure marries two of the most versatile functional groups in synthetic chemistry: a primary aromatic amine and a diethyl phosphonate ester. This bifunctionality allows for orthogonal chemical modifications, positioning it as a critical starting material and intermediate in the fields of medicinal chemistry, materials science, and agrochemistry.
The aniline moiety serves as a classical nucleophile and a precursor to highly reactive diazonium salts, opening pathways to a vast array of aromatic substitutions. Concurrently, the phosphonate group acts as a stable, non-hydrolyzable mimic of phosphate esters, a feature of paramount importance in the design of enzyme inhibitors and therapeutic agents.[1] It can also participate in various carbon-phosphorus bond-forming reactions.
This guide provides an in-depth exploration of this compound as a reagent, moving beyond simple reaction lists to explain the causality behind experimental choices. We present detailed, field-proven protocols for its key applications, designed for immediate implementation in a research and development setting.
Physicochemical & Structural Properties
A clear understanding of a reagent's fundamental properties is the bedrock of successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 42822-57-1 | [2][3] |
| Molecular Formula | C₁₀H₁₆NO₃P | [2][3] |
| Molecular Weight | 229.21 g/mol | [2] |
| Appearance | Varies; typically a liquid or low-melting solid | |
| Solubility | Soluble in methylene chloride, acetone, benzene. Insoluble in water. | [4] |
Application I: Synthesis of N-Acylated Phosphonates for Peptidomimetics
The most direct application of this compound leverages the nucleophilicity of its amino group. Acylation of this amine with carboxylic acid derivatives or sulfonyl chlorides provides rapid access to a diverse library of N-functionalized arylphosphonates. These products are particularly valuable in medicinal chemistry, where the phosphonate group can serve as a stable surrogate for phosphate or carboxylate moieties in peptidomimetic enzyme inhibitors.[5][6]
General Reaction Scheme: N-Acylation
The reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of an acyl chloride, leading to the formation of a stable amide bond.
Caption: General workflow for N-acylation of this compound.
Detailed Protocol 1: Synthesis of Diethyl (4-acetamidophenyl)phosphonate
This protocol details the straightforward acylation of the title compound with acetyl chloride, a foundational reaction for this class of derivatives.
Materials:
-
This compound (1.0 equiv, e.g., 2.29 g, 10.0 mmol)
-
Acetyl chloride (1.1 equiv, e.g., 0.86 g, 11.0 mmol)
-
Triethylamine (Et₃N) (1.2 equiv, e.g., 1.21 g, 12.0 mmol)
-
Anhydrous Dichloromethane (DCM) (approx. 50 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv) and anhydrous DCM (40 mL). Cool the resulting solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 equiv) to the stirred solution.
-
Acylation: Dissolve acetyl chloride (1.1 equiv) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Work-up: Quench the reaction by slowly adding water (20 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.
Senior Application Scientist's Note: The use of triethylamine is critical. It acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. Running the initial addition at 0 °C helps to control the exothermic nature of the acylation reaction.
Application II: A Gateway to Aromatic Scaffolds via Diazonium Chemistry
The primary aromatic amine of this compound is a synthetic handle for diazotization, transforming the molecule into a versatile aryl diazonium salt intermediate. This powerful transformation enables the introduction of a wide range of substituents onto the aromatic ring through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, thus creating diverse phosphonate building blocks.
Workflow: Diazotization and Sandmeyer Reaction
This workflow illustrates the conversion of the amine to a diazonium salt, which is then immediately converted to a chloro-substituted arylphosphonate.
Caption: Workflow for Sandmeyer reaction of this compound.
Detailed Protocol 2: Synthesis of Diethyl (4-chlorophenyl)phosphonate
This protocol describes the conversion of the amino group to a chloro group, creating a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 equiv, e.g., 4.58 g, 20.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (4.0 equiv)
-
Sodium Nitrite (NaNO₂) (1.1 equiv, e.g., 1.52 g, 22.0 mmol)
-
Copper(I) Chloride (CuCl) (1.2 equiv, e.g., 2.38 g, 24.0 mmol)
-
Diethyl ether
-
Ice-salt bath
Procedure:
-
Diazonium Salt Formation: In a flask, suspend this compound (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature. The formation of a clear solution indicates the generation of the diazonium salt.
-
Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) chloride (1.2 equiv) in concentrated HCl (1.0 equiv). Warm this solution gently to approximately 60 °C.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution to the hot CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
Reaction Completion: After the addition is complete, continue to heat the mixture for 30 minutes. Cool the reaction to room temperature.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Senior Application Scientist's Note: Maintaining a temperature below 5 °C during diazotization is absolutely critical. Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures. The slow, portion-wise addition to the copper catalyst solution is a key safety and control measure.
Application III: A Core Component in Palladium-Catalyzed Cross-Coupling
Arylphosphonates are prevalent structures in pharmaceuticals and advanced materials. This compound serves as an excellent precursor to substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] By first converting the amino group to a halide or triflate (as described in Application II), the resulting arylphosphonate can be coupled with a wide variety of boronic acids to form C-C bonds.[9][10]
Catalytic Cycle: Suzuki-Miyaura Coupling
This diagram outlines the fundamental steps of the palladium-catalyzed cycle for coupling an aryl halide with a boronic acid.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol 3: Suzuki-Miyaura Coupling of Diethyl (4-bromophenyl)phosphonate
This protocol assumes the starting material, diethyl (4-bromophenyl)phosphonate, has been synthesized via Application II.
Materials:
-
Diethyl (4-bromophenyl)phosphonate (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O mixture or Toluene)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the diethyl (4-bromophenyl)phosphonate (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.03 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biarylphosphonate.
Senior Application Scientist's Note: The choice of catalyst, base, and solvent is interdependent and critical for success. For example, potassium carbonate is a common and effective base, but for more challenging couplings, a stronger base like cesium carbonate may be required. The solvent system must be able to dissolve both the organic and inorganic components. Degassing the solvent is crucial to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for molecular design. Its dual reactivity allows for the sequential or orthogonal installation of diverse functionalities, enabling rapid analogue synthesis and the construction of complex molecular architectures. The protocols outlined in this guide provide a robust framework for leveraging this reagent's full potential, empowering researchers to accelerate discovery in drug development and materials science.
References
- ChemBK. (2024). Phosphonic acid, [(4-aminophenyl)methyl]-, diethyl ester.
- Maulide, N., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition.
- MDPI. (n.d.). Synthesis of Mixed Phosphonate Esters and Amino Acid–Based Phosphonamidates, and Their Screening as Herbicides.
- ResearchGate. (n.d.). Synthesis of phosphonate derivatives using diethyl amine.
- PubChem. (n.d.). This compound.
- Encyclopedia.pub. (2020). Synthetic methods of phosphonopeptides.
- MDPI. (2020). Synthetic Methods of Phosphonopeptides.
- PubMed Central. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.
- MDPI. (2021). α-(Imino)pyridyldifluoroethyl Phosphonates: Novel Promising Building Blocks in Synthesis of Biorelevant Aminophosphonic Acids Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of Diethyl Phosphonate.
- Semantic Scholar. (n.d.). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands.
- Wiley Online Library. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- ResearchGate. (2022). Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst.
- PubMed Central. (n.d.). Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate.
- ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide.
- Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
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- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Diethyl (4-aminophenyl)phosphonate in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of medicinal chemistry, the selection of a starting scaffold is a decision that dictates the trajectory of a drug discovery program. Diethyl (4-aminophenyl)phosphonate is one such scaffold that offers a compelling combination of synthetic versatility and inherent biological relevance. Its structure presents two key features for the medicinal chemist: a reactive primary aromatic amine for diverse functionalization and a diethyl phosphonate group, a well-established bioisostere of the phosphate moiety.
The phosphonate group, characterized by a stable phosphorus-carbon (P-C) bond, serves as a non-hydrolyzable mimic of the phosphate group found in numerous biological substrates and signaling molecules.[1][2] This property makes phosphonate-containing molecules excellent candidates for designing enzyme inhibitors, as they can mimic the transition state of phosphoryl transfer reactions without being cleaved.[2] Furthermore, aminophosphonates, acting as analogues of amino acids, can inhibit enzymes involved in amino acid metabolism, leading to a range of biological effects, including anticancer and antibacterial activities.[3][4]
This guide provides an in-depth exploration of this compound as a foundational building block in medicinal chemistry. We will delve into its application in anticancer drug discovery, provide detailed synthetic protocols for its derivatization, and outline methods for biological evaluation.
Physicochemical Profile
A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆NO₃P | PubChem[5] |
| Molecular Weight | 229.21 g/mol | PubChem[5] |
| Appearance | Solid | CymitQuimica[6] |
| CAS Number | 42822-57-1 | PubChem[5] |
| InChIKey | OIGQTUBEBRLSOX-UHFFFAOYSA-N | CymitQuimica[6] |
Core Applications in Medicinal Chemistry
The utility of this compound stems from its dual-functionality, which allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
The Phosphonate Group: A Phosphate Mimic
The phosphonate moiety is a cornerstone of modern drug design. Its structural and electronic similarity to the phosphate group, combined with its resistance to enzymatic hydrolysis, makes it an ideal bioisostere.[7] This is critical for designing inhibitors of enzymes that process phosphate-containing substrates, such as kinases, phosphatases, and polymerases.[1]
Caption: Phosphate vs. Phosphonate stability.
The Amino Group: A Gateway for Derivatization
The primary aromatic amine at the 4-position is a versatile synthetic handle. It readily participates in a wide array of chemical transformations, including:
-
Acylation: Formation of amides to explore interactions with protein backbone or side chains.
-
Sulfonylation: Introduction of sulfonamides for hydrogen bonding and metabolic stability.
-
Reductive Amination: Coupling with aldehydes and ketones.
-
Kabachnik-Fields Reaction: A one-pot, three-component reaction with an aldehyde and a dialkyl phosphite to generate α-aminophosphonates, a class of compounds with significant therapeutic interest.[4][8]
Caption: Derivatization pathways for the scaffold.
Application in Anticancer Drug Discovery
Aminophosphonate derivatives have been extensively investigated as potential anticancer agents.[4][8] Their mechanism often involves the inhibition of critical enzymes in cancer cell metabolism or signaling pathways. This compound serves as an excellent starting point for creating libraries of novel compounds for anticancer screening.
A common strategy is the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. By varying the aldehyde component, a diverse range of derivatives can be rapidly synthesized and evaluated.
Protocol 1: Synthesis of a Novel α-Aminophosphonate Derivative
This protocol describes a representative one-pot synthesis of Diethyl ((aryl)((4-(diethoxyphosphoryl)phenyl)amino)methyl)phosphonate using this compound, an aromatic aldehyde, and diethyl phosphite.
Rationale: This three-component reaction is highly efficient for generating molecular complexity. The choice of a catalyst (e.g., ceric ammonium nitrate (CAN) or a Lewis acid) is crucial for driving the reaction to completion under mild conditions. The aromatic aldehyde is chosen to introduce substituents that can probe specific binding pockets in a biological target.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Diethyl phosphite (1.2 eq)
-
Ceric Ammonium Nitrate (CAN) (0.1 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 229 mg), 4-chlorobenzaldehyde (1.0 mmol, 141 mg), and anhydrous acetonitrile (15 mL).
-
Stir the mixture at room temperature for 10 minutes until all solids are dissolved.
-
Add diethyl phosphite (1.2 mmol, 166 mg, ~0.15 mL) to the solution.
-
Add the catalyst, CAN (0.1 mmol, 55 mg), to the reaction mixture.
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Causality: The bicarbonate wash neutralizes any acidic impurities and removes excess catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the pure α-aminophosphonate product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the determination of the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[3]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized phosphonate derivative (dissolved in DMSO to make a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Causality: During this time, viable cells will convert the yellow MTT into purple formazan.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Illustrative Data Presentation
The results from the MTT assay can be summarized in a table for clear comparison of different derivatives.
| Compound | R Group (from Aldehyde) | IC₅₀ (µM) on MCF-7 Cells |
| Derivative 1 | 4-Chlorophenyl | 5.81[3] |
| Derivative 2 | 4-Methoxyphenyl | 15.2 |
| Derivative 3 | 2-Naphthyl | 8.9 |
| Doxorubicin (Control) | - | 0.95 |
(Note: Data is illustrative. The value for Derivative 1 is adapted from a similar compound class for context.)[3]
Future Perspectives and Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its inherent bioisosteric properties and synthetic accessibility make it an invaluable tool in the design of enzyme inhibitors and other targeted therapeutics.[2] Future applications could expand into areas such as antiviral drug development, where phosphonates like Tenofovir have already proven immensely successful, or in the development of probes for chemical biology to elucidate enzyme function.[1] The protocols and concepts outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile scaffold in their own drug discovery endeavors.
References
- Tiwari, S. V., et al. (2025). Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate.
- PubChem. (n.d.). This compound.
- Janecka, A., et al. (2020).
- Abdel-Ghani, T. M., et al. (2023). Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. Pharmaceuticals. [Link]
- Holý, A., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]
- Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. [Link]
- Demkowicz, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. [Link]
Sources
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H16NO3P | CID 273213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIETHYL(4-AMINOPHENYL)PHOSPHONATE | CymitQuimica [cymitquimica.com]
- 7. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl (4-aminophenyl)phosphonate as a Precursor for Novel Compounds
Introduction: The Versatility of Diethyl (4-aminophenyl)phosphonate
This compound (DEAPP) is a highly versatile bifunctional organophosphorus compound, distinguished by the presence of a reactive primary aromatic amine and a diethyl phosphonate group.[1][2][3] This unique structural arrangement makes it an invaluable precursor in the synthesis of a diverse array of novel compounds with significant potential in medicinal chemistry and materials science. The nucleophilic character of the amino group allows for its participation in a variety of classical organic reactions, including condensation, diazotization, and multicomponent reactions. Simultaneously, the phosphonate moiety imparts unique physicochemical properties to the resulting molecules, such as enhanced biological activity, improved solubility, and metal-chelating capabilities.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DEAPP as a strategic starting material. We will delve into detailed, field-proven protocols for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, the formation of novel Schiff bases, and the preparation of phosphonated azo dyes. Each protocol is accompanied by a discussion of the underlying reaction mechanisms, providing the causal logic behind the experimental choices. Furthermore, we will explore the potential biological activities of these novel compounds and provide standardized protocols for their preliminary evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of DEAPP is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆NO₃P | [1] |
| Molecular Weight | 229.21 g/mol | [1] |
| CAS Number | 42822-57-1 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), limited solubility in water | [5] |
Application 1: Synthesis of Novel α-Aminophosphonates via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for the synthesis of α-aminophosphonates.[6][7][8] This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. DEAPP serves as an excellent amine component in this transformation, leading to the formation of α-aminophosphonates bearing a phosphonated phenyl group. These products are of significant interest as they are structural analogs of α-amino acids and have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[4]
Reaction Mechanism
The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the reaction conditions and the nature of the reactants.[7][9]
-
Pathway A (Imine Formation): The reaction initiates with the condensation of the amine (DEAPP) and the aldehyde to form a Schiff base (imine) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the imine, yielding the final α-aminophosphonate.[6][9]
-
Pathway B (α-Hydroxyphosphonate Formation): Alternatively, the aldehyde can first react with the dialkyl phosphite to form an α-hydroxyphosphonate. Subsequent nucleophilic substitution of the hydroxyl group by the amine (DEAPP) affords the α-aminophosphonate.[6][9]
For aromatic amines like DEAPP, Pathway A is generally favored, especially in the presence of a Lewis or Brønsted acid catalyst which facilitates imine formation.[6]
Detailed Protocol: Synthesis of Diethyl (((4-(diethoxyphosphoryl)phenyl)amino)(phenyl)methyl)phosphonate
This protocol describes the synthesis of a novel α-aminophosphonate using DEAPP, benzaldehyde, and diethyl phosphite.
Materials:
-
This compound (DEAPP) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Diethyl phosphite (1.1 eq)
-
Anhydrous Toluene
-
Catalyst: Zirconium(IV) chloride (ZrOCl₂·8H₂O) (10 mol%)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous toluene (20 mL), add Zirconium(IV) chloride (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add diethyl phosphite (1.1 eq) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the desired α-aminophosphonate as a viscous oil or solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Expected Yield: 75-85%
Characterization Data (Representative):
| Analysis | Expected Result |
| ¹H NMR | Resonances corresponding to aromatic protons, P-CH proton, N-H proton, and ethoxy groups. |
| ³¹P NMR | Two distinct signals corresponding to the two different phosphonate groups. |
| Mass Spec (ESI+) | Peak corresponding to [M+H]⁺. |
Application 2: Synthesis of Novel Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[10][11] The primary amine of DEAPP readily undergoes this reaction to form novel phosphonated Schiff bases. These compounds are valuable intermediates and have shown a broad spectrum of biological activities.[12]
Workflow for Schiff Base Synthesis
Detailed Protocol: Synthesis of Diethyl (4-((4-hydroxy-3-methoxybenzylidene)amino)phenyl)phosphonate
This protocol details the synthesis of a Schiff base from DEAPP and vanillin (4-hydroxy-3-methoxybenzaldehyde).
Materials:
-
This compound (DEAPP) (1.0 eq)
-
Vanillin (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol (25 mL) in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of vanillin (1.0 eq) in absolute ethanol (25 mL).
-
Add the vanillin solution to the DEAPP solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 3-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the flask to room temperature and then in an ice bath to maximize precipitation.
-
Filter the solid product using a Büchner funnel and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the product by FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis.
Expected Yield: 80-90%
Characterization Data (Representative):
| Analysis | Expected Result |
| FT-IR (cm⁻¹) | Appearance of a strong C=N stretching band around 1620-1640 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine. |
| ¹H NMR | A characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.0-8.5 ppm. |
Application 3: Synthesis of Phosphonated Azo Dyes
Azo compounds, containing the -N=N- functional group, are widely used as dyes. The primary aromatic amine of DEAPP can be diazotized and then coupled with a suitable coupling agent (e.g., an activated aromatic compound like β-naphthol) to produce novel phosphonated azo dyes.[2][5] These dyes have potential applications in textiles and as functional materials.
Reaction Scheme for Azo Dye Synthesis
Detailed Protocol: Synthesis of a Phosphonated Azo Dye from DEAPP and β-Naphthol
Materials:
-
This compound (DEAPP) (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
β-Naphthol (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
Part A: Diazotization of DEAPP
-
Dissolve DEAPP (1.0 eq) in a mixture of concentrated HCl and water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold DEAPP solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
Part B: Azo Coupling
-
In a separate beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Filter the crude azo dye using a Büchner funnel and wash with cold water until the filtrate is neutral.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified azo dye.
-
Characterize the product using UV-Vis spectroscopy, FT-IR, and ¹H NMR.
Expected Yield: 70-85%
Characterization Data (Representative):
| Analysis | Expected Result |
| UV-Vis | An absorption maximum in the visible region, characteristic of the azo chromophore. |
| FT-IR (cm⁻¹) | Appearance of an N=N stretching band around 1400-1450 cm⁻¹. |
Biological Activity Evaluation of Novel Compounds
The novel compounds synthesized from DEAPP, particularly the α-aminophosphonates and Schiff bases, are candidates for a range of biological activities.[4] Below are general protocols for preliminary in vitro screening of their anticancer and antimicrobial activities.
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[13]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Synthesized test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a readily accessible and highly valuable precursor for the synthesis of a wide range of novel organophosphorus compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of α-aminophosphonates, Schiff bases, and azo dyes. The inherent biological and material potential of these derivatives makes DEAPP a key building block in the ongoing quest for new therapeutic agents and functional materials. The provided methodologies are robust and can be adapted to a variety of substrates, opening up a vast chemical space for exploration.
References
- PubChem. This compound.
- Organic Chemistry Portal.
- Dolaz, M., et al. Synthesis, Characterization and Applications of New Azo Compounds Containing Phosphonic Acid. Asian Journal of Chemistry.
- Keglevich, G., & Bálint, E. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(19), 6649. [Link]
- National Center for Biotechnology Information.
- Keglevich, G. Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. De Gruyter. [Link]
- National Center for Biotechnology Information.
- Organic Chemistry Portal. Kabachnik-Fields Reaction. [Link]
- National Center for Biotechnology Information.
- Royal Society of Chemistry. Selected organophosphorus compounds with biological activity.
- ResearchGate. Synthesis, Characterization and Applications of New Azo Compounds Containing Phosphonic Acid | Request PDF. [Link]
- Wikipedia. Kabachnik–Fields reaction. [Link]
- ResearchGate.
- International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. [Link]
- AbacipharmTech. Diethyl (4-aminophenyl)
- RGM College Of Engineering and Technology. Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. [Link]
- ResearchGate. (PDF)
- JETIR.
- The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
- PubMed. Bioassays for anticancer activities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Kabachnik-Fields Reaction [organic-chemistry.org]
- 8. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethyl (4-aminophenyl)phosphonate in Synthetic Chemistry
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental setups and protocols involving Diethyl (4-aminophenyl)phosphonate (DAP). DAP is a versatile bifunctional molecule, featuring a nucleophilic aromatic amine and a diethyl phosphonate moiety. This unique structure makes it a valuable building block in materials science and medicinal chemistry. These notes detail its application as a reactive monomer in the synthesis of phosphorus-containing flame-retardant polymers and its use in the classic Kabachnik-Fields multicomponent reaction to generate α-aminophosphonates. The protocols herein are designed to be self-validating, with explanations for critical experimental choices, expected outcomes, and characterization guidelines to ensure scientific rigor and reproducibility.
Introduction to this compound (DAP)
This compound is an organophosphorus compound distinguished by two primary functional groups: a primary arylamine (-NH₂) at the para position of a benzene ring and a diethyl phosphonate group [-P(O)(OEt)₂] directly attached to the ring. This bifunctionality is the cornerstone of its synthetic utility.
-
The aromatic amine serves as a potent nucleophile or a diamine equivalent in polymerization reactions, enabling the formation of polyamides, polyimides, and epoxy resins. Its reactivity is central to creating novel polymer backbones.
-
The phosphonate group is highly valued for imparting specific properties to the final molecule or material. It is a key pharmacophore in medicinal chemistry, acting as a stable mimic of phosphate groups in biologically active compounds.[1] In materials science, the phosphorus atom provides an effective, halogen-free mechanism for flame retardancy.[2][3]
This guide will explore two distinct, high-impact applications of DAP, providing detailed protocols for each.
Physicochemical & Safety Data
Before commencing any experimental work, it is imperative to be familiar with the properties and safety requirements for all reagents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆NO₃P | [4][5][6] |
| Molecular Weight | 229.21 g/mol | [4][5] |
| Appearance | Solid / Colorless to pale yellow liquid | [7] |
| CAS Number | 42822-57-1 | [4][8] |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), May Cause Respiratory Irritation (H335) | [8] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[9][10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles conforming to EN166 (EU) or NIOSH (US), nitrile gloves, and a lab coat.[9][10]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]
-
Store in a cool, dry place away from oxidizing agents.[9]
Core Reactivity and Synthetic Pathways
The synthetic utility of DAP stems from its two distinct reactive centers. Understanding these allows for the logical design of experimental protocols.
Figure 1. Key reactive pathways and applications stemming from the bifunctional nature of DAP.
Application Protocol 1: Synthesis of a Phosphorus-Containing Epoxy Thermoset for Enhanced Flame Retardancy
This protocol details the use of DAP as a co-curing agent for a standard epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), to create a flame-retardant thermoset. The incorporation of DAP into the polymer matrix ensures permanent flame retardancy without leaching.
A. Causality Behind Experimental Choices
-
Why DAP as a Curing Agent? The primary amine of DAP has two active hydrogens, each capable of reacting with an epoxide ring in a ring-opening addition reaction. This allows DAP to act as a cross-linker, integrating covalently into the final polymer network.
-
Why Phosphorus for Flame Retardancy? Organophosphorus compounds are effective flame retardants that can act in both the condensed (solid) and gas phases.[3]
-
Condensed Phase: During thermal decomposition, the phosphonate moiety degrades to form phosphoric acid, which promotes char formation on the polymer surface. This char layer acts as an insulating barrier, limiting heat transfer and the release of flammable volatiles.[11]
-
Gas Phase: Phosphorus-containing radicals (e.g., PO•) can be released into the gas phase, where they act as radical scavengers, interrupting the exothermic chain reactions of combustion.
-
-
Choice of Co-Curing Agent: A standard aliphatic or aromatic diamine (e.g., 4,4'-Diaminodiphenylmethane, DDM) is used alongside DAP to control the cross-link density and final thermomechanical properties of the thermoset. The ratio of DAP to DDM is critical for balancing flame retardancy with desired physical properties.
B. Experimental Workflow
Figure 2. Workflow for the preparation of a flame-retardant epoxy thermoset using DAP.
C. Detailed Step-by-Step Protocol
-
Materials & Stoichiometry:
-
Diglycidyl Ether of Bisphenol A (DGEBA), Epoxide Equivalent Weight (EEW) ~188 g/eq.
-
This compound (DAP), MW = 229.21 g/mol .
-
4,4'-Diaminodiphenylmethane (DDM), MW = 198.26 g/mol .
-
The total amount of amine curing agent should provide one amine hydrogen for each epoxide group (a stoichiometric ratio of 1:1). The ratio of DAP to DDM can be varied to achieve different phosphorus loadings.
Example Formulation (Targeting ~1.5% Phosphorus by weight):
Reagent Moles (Relative) Weight (g) Role DGEBA 1.00 eq 188.0 Epoxy Monomer DAP 0.16 mol 36.7 P-containing Curing Agent | DDM | 0.17 mol | 33.7 | Co-curing Agent |
-
-
Procedure:
-
Place the DGEBA resin (188.0 g) into a three-necked flask equipped with a mechanical stirrer and vacuum inlet. Heat the flask in an oil bath to 80°C.
-
Apply a vacuum (approx. 10 mmHg) for 30 minutes while stirring to degas the viscous resin.
-
In a separate beaker, combine DAP (36.7 g) and DDM (33.7 g). Gently heat on a hotplate to ~90-100°C until a homogeneous, clear melt is formed.
-
Release the vacuum from the DGEBA flask and, while maintaining the temperature at 80°C and stirring vigorously, slowly pour the molten amine mixture into the resin.
-
Continue stirring for 5-10 minutes until the mixture is completely homogeneous. The viscosity will begin to increase.
-
Pour the reactive mixture into a pre-heated (80°C) steel or silicone mold.
-
Place the mold in a programmable oven and execute the curing schedule:
-
Heat to 120°C and hold for 2 hours.
-
Ramp to 150°C and hold for 2 hours.
-
-
Execute the post-curing schedule to complete the cross-linking reaction:
-
Ramp to 180°C and hold for 1 hour.
-
-
Turn off the oven and allow the sample to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Once cooled, demold the solid thermoset part.
-
D. Characterization and Validation
-
FTIR Spectroscopy: Confirm the reaction by observing the disappearance of the epoxide peak (~915 cm⁻¹) and the appearance of hydroxyl (-OH) bands (~3300-3500 cm⁻¹). The P=O stretch from DAP should be visible around 1230-1250 cm⁻¹.
-
Thermogravimetric Analysis (TGA): A successful flame-retardant formulation will show a higher char yield at high temperatures (e.g., >25% at 700°C in N₂) compared to a control sample cured only with DDM.[11]
-
Flammability Testing:
-
UL-94 Vertical Burn Test: The goal is to achieve a V-0 rating, indicating self-extinguishing behavior with no dripping.[12]
-
Limiting Oxygen Index (LOI): The LOI value should increase significantly. An LOI > 28% is typically considered good for many applications, compared to ~20-22% for unmodified epoxy.[12]
-
Application Protocol 2: Synthesis of an α-Aminophosphonate via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a powerful one-pot, three-component synthesis of α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. This protocol demonstrates the utility of DAP in this classic transformation.
A. Causality Behind Experimental Choices
-
Mechanism: The reaction is believed to proceed via two potential pathways: (1) formation of an imine from the amine (DAP) and aldehyde, followed by nucleophilic addition of the phosphite, or (2) formation of an α-hydroxyphosphonate from the aldehyde and phosphite, followed by nucleophilic substitution by the amine. The imine pathway is generally favored.
-
Why this Reaction? It is a highly atom-economical method to access α-aminophosphonates, which are important structural motifs in medicinal chemistry and as metal chelating agents.[13]
-
Catalyst Choice: While the reaction can proceed without a catalyst, it is often slow. Lewis acids (e.g., CeCl₃·7H₂O, Zn(l-prolinate)₂) or solid acid catalysts are frequently used to accelerate the reaction, primarily by activating the carbonyl group. This protocol will use a mild Lewis acid catalyst.
B. Mechanistic Overview
Figure 3. Simplified mechanism of the Kabachnik-Fields reaction involving DAP.
C. Detailed Step-by-Step Protocol
-
Materials:
-
This compound (DAP)
-
Benzaldehyde (or other non-enolizable aldehyde)
-
Diethyl phosphite
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add DAP (2.29 g, 10 mmol), benzaldehyde (1.06 g, 1.02 mL, 10 mmol), diethyl phosphite (1.38 g, 1.29 mL, 10 mmol), and CeCl₃·7H₂O (0.37 g, 1 mmol, 10 mol%).
-
Add anhydrous THF (30 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. Visualize with UV light or an iodine chamber. The reaction is complete upon consumption of the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure α-aminophosphonate.
-
D. Characterization and Validation
-
¹H NMR: Expect to see a characteristic doublet for the methine proton (the new C-H adjacent to the nitrogen and phosphorus), typically in the range of 4.5-5.0 ppm, with a J-coupling to the phosphorus atom (JP-H) of ~20-24 Hz.
-
³¹P NMR: A successful reaction will show a new signal for the product, typically in the range of δ 20-25 ppm, shifted from the starting diethyl phosphite signal (δ ~7 ppm).[4]
-
Mass Spectrometry: Confirm the molecular weight of the final product. For the reaction with benzaldehyde, the expected product is Diethyl ((4-(diethoxyphosphoryl)phenylamino)(phenyl)methyl)phosphonate, and its mass should be confirmed by HRMS or ESI-MS.
References
- Vertex AI Search. (2025).
- ECHEMI. (n.d.). Diethyl (4-aminobenzyl)
- PubChem. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 20074-79-7: Diethyl (4-aminobenzyl)
- TCI Chemicals. (2025). SAFETY DATA SHEET - Diethyl (4-Bromophenyl)
- ResearchGate. (n.d.).
- Combi-Blocks. (2023). Safety Data Sheet - Diethyl (4-aminophenyl)
- BLD Pharm. (n.d.). 42822-57-1|Diethyl (4-aminophenyl)
- BenchChem. (n.d.).
- CookeChem. (n.d.). Diethyl (4-aminophenyl)
- CORE. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction.
- ResearchGate. (2015).
- AbacipharmTech. (n.d.). Diethyl (4-aminophenyl)
- NIH. (2017).
- NIH. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PubMed Central.
- Periodica Polytechnica. (2023). Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes.
- NIH. (n.d.).
- NIH. (n.d.). Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. PubMed Central.
- CymitQuimica. (n.d.). DIETHYL(4-AMINOPHENYL)
- NIH. (2024).
Sources
- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. This compound | C10H16NO3P | CID 273213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound , 95% , 42822-57-1 - CookeChem [cookechem.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. DIETHYL(4-AMINOPHENYL)PHOSPHONATE | CymitQuimica [cymitquimica.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl (4-aminophenyl)phosphonate Derivatives
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction in Modern Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its reliability and stereoselectivity in the formation of carbon-carbon double bonds.[1][2] This olefination reaction, a refined successor to the Wittig reaction, employs phosphonate-stabilized carbanions, which offer heightened nucleophilicity and a more predictable stereochemical outcome, typically favoring the formation of (E)-alkenes.[1][3] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which simplifies purification protocols immensely.[3]
This guide provides an in-depth exploration of the HWE reaction with a specific focus on the use of diethyl (4-aminophenyl)phosphonate derivatives. The introduction of the 4-aminophenyl moiety offers a versatile handle for further functionalization, making these reagents particularly valuable in the synthesis of complex molecules, including pharmacologically active compounds and materials with interesting photophysical properties. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer field-proven insights to empower researchers in leveraging this powerful synthetic tool.
Theoretical Framework: Mechanism and Stereochemical Control
The HWE reaction proceeds through a well-elucidated mechanistic pathway that dictates its stereochemical outcome. The key steps are:
-
Deprotonation: A base abstracts an acidic α-proton from the phosphonate ester, generating a resonance-stabilized phosphonate carbanion.[4]
-
Nucleophilic Addition: The phosphonate carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step.[1]
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt.[4]
The stereoselectivity of the HWE reaction is a subject of extensive study. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene. This preference is attributed to the reversibility of the initial nucleophilic addition and the steric factors in the transition state leading to the oxaphosphetane. However, the nature of the phosphonate, the aldehyde, the base, and the reaction conditions can all influence the E/Z ratio of the product.
The presence of an electron-donating group, such as the 4-amino group on the phenyl ring of this compound, can influence the reactivity of the phosphonate carbanion. While electron-withdrawing groups on the phosphonate are known to increase the acidity of the α-protons and can favor Z-alkene formation under specific conditions (Still-Gennari modification), the electron-donating amino group is expected to slightly decrease the acidity of the benzylic proton. However, the resulting carbanion's nucleophilicity should remain high, making it an effective reagent for the olefination of a wide range of aldehydes. For reactions with aromatic aldehydes, the formation of the (E)-alkene is generally highly favored.[1]
Synthesis of this compound: The Michaelis-Arbuzov Reaction
The precursor for the HWE reaction, this compound, can be synthesized via the Michaelis-Arbuzov reaction.[3][5] This reaction provides a reliable method for the formation of a carbon-phosphorus bond.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromoaniline
-
Triethyl phosphite
-
Nickel(II) chloride (catalyst)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4-bromoaniline (1 equivalent) and a catalytic amount of nickel(II) chloride.
-
Add anhydrous toluene to the flask to dissolve the starting materials.
-
Add triethyl phosphite (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Application Protocol: Horner-Wadsworth-Emmons Reaction with this compound
This protocol details a general procedure for the olefination of an aromatic aldehyde with this compound to synthesize a stilbene derivative.
Protocol 2: Synthesis of (E)-4-Amino-4'-methoxystilbene
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with the Aldehyde:
-
Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired (E)-4-amino-4'-methoxystilbene.
-
Data Presentation
The following table provides representative data for the HWE reaction of this compound with various aromatic aldehydes.
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH | THF | 0 to RT | 12 | 85 | >98:2 |
| 2 | 4-Chlorobenzaldehyde | NaH | THF | 0 to RT | 14 | 82 | >98:2 |
| 3 | 4-Nitrobenzaldehyde | NaH | THF | 0 to RT | 10 | 90 | >98:2 |
| 4 | 4-Methylbenzaldehyde | NaH | THF | 0 to RT | 16 | 80 | >98:2 |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of the phosphonate. | Ensure the use of a strong, fresh base and anhydrous conditions. Extend the deprotonation time. |
| Low reactivity of the aldehyde or ketone. | Increase the reaction temperature or use a more reactive base like n-butyllithium at low temperature. | |
| Formation of Side Products | Self-condensation of the aldehyde (aldol reaction). | Add the aldehyde slowly to the phosphonate anion solution at low temperature. |
| Michael addition of the phosphonate carbanion to the α,β-unsaturated product. | Use a less nucleophilic base or shorter reaction times. | |
| Low (E)-Stereoselectivity | Reaction conditions favoring the kinetic (Z)-product. | For aromatic aldehydes, high (E)-selectivity is expected. Ensure the reaction has reached thermodynamic equilibrium by allowing for longer reaction times or slightly elevated temperatures. |
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Workflow
Caption: Experimental Workflow for the HWE Reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound derivatives is a robust and versatile method for the synthesis of (E)-stilbenes and related structures. The presence of the amino group provides a valuable site for further synthetic elaborations, expanding the utility of this reagent in drug discovery and materials science. By understanding the underlying mechanism and optimizing the reaction conditions as outlined in this guide, researchers can effectively employ this powerful olefination reaction to achieve their synthetic goals.
References
- Horner–Wadsworth–Emmons reaction. In: Wikipedia. [Link]
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Horner-Wadsworth-Emmons Reaction. Grokipedia. [Link]
- The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation.
- Optimization of HWE reaction of phosphonate 3 with benzaldehyde.
- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications.
- Michaelis–Arbuzov reaction. In: Wikipedia. [Link]
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
- Arbuzov Reaction. Organic Chemistry Portal. [Link]
- ZINC-MEDIATED CONVERSION OF BENZYLIC AND ALLYLIC ALCOHOLS TO PHOSPHON
- The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository. [Link]
- HWE reaction of phosphonate reagents 1 and benzaldehyde 2a with (CF3)2CHONa as a base.
- PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Phosphonopeptides Utilizing Diethyl (4-aminophenyl)phosphonate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The synthesis of phosphonopeptides, peptide analogues where an amide bond is replaced by a phosphonamidate or where a phosphonic acid moiety replaces a carboxylic acid, represents a significant area of interest in medicinal chemistry. These compounds often act as potent enzyme inhibitors by mimicking the tetrahedral transition state of peptide hydrolysis, making them valuable candidates for drug development.[1][2] This guide provides a detailed protocol for the synthesis of phosphonopeptides using Diethyl (4-aminophenyl)phosphonate as a key building block, offering insights into the strategic choices behind each experimental step.
Introduction: The Significance of Phosphonopeptides
Phosphonopeptides are a class of peptide mimetics with broad biological activities, including antibacterial and enzyme-inhibitory properties.[1][3][4][5][6] Their enhanced stability against enzymatic degradation compared to natural peptides makes them attractive therapeutic agents.[3] The incorporation of an aromatic phosphonate moiety, such as that derived from this compound, can introduce unique structural constraints and potential for π-π stacking interactions within enzyme active sites, offering a pathway to novel inhibitor designs.
This document outlines a strategic approach to incorporate this compound into a peptide sequence. The core of this strategy involves the initial protection of the anilino group, followed by activation of the phosphonate for coupling with an amino acid or peptide fragment. Subsequent deprotection steps yield the final phosphonopeptide.
Overall Synthetic Strategy
The synthesis of a model phosphonodipeptide will be described, starting from this compound. The general workflow is as follows:
Figure 1: General workflow for the synthesis of a phosphonodipeptide using this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥98% |
| Fmoc-OSu | Novabiochem | ≥99% |
| Sodium Bicarbonate | Fisher Scientific | ACS Grade |
| Dichloromethane (DCM), Anhydrous | Acros Organics | 99.8% |
| Ethyl Acetate | J.T. Baker | HPLC Grade |
| Hexanes | EMD Millipore | ACS Grade |
| Lithium Hydroxide (LiOH) | Alfa Aesar | 99% |
| Tetrahydrofuran (THF), Anhydrous | Sigma-Aldrich | ≥99.9% |
| Oxalyl Chloride | Acros Organics | 98% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| L-Alanine benzyl ester hydrochloride | Bachem | >99% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Piperidine | Acros Organics | 99% |
| Palladium on Carbon (Pd/C) | Strem Chemicals | 10% |
| Bromotrimethylsilane (BTMS) | TCI Chemicals | >97% |
Protocol 1: N-Protection of this compound
Rationale: The protection of the amino group is crucial to prevent self-coupling and other side reactions during the subsequent activation and coupling steps. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is chosen for its stability under the conditions required for phosphonate manipulation and its facile removal under mild basic conditions.[7]
Procedure:
-
Dissolve this compound (1.0 equiv.) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 equiv.) in dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford N-Fmoc-Diethyl (4-aminophenyl)phosphonate.
Protocol 2: Selective Monodealkylation of the Phosphonate Ester
Rationale: To enable coupling, one of the phosphonate ester groups must be hydrolyzed to a phosphonic acid, which can then be activated. Basic hydrolysis using a mild base like LiOH is a common method for this transformation.[3]
Procedure:
-
Dissolve N-Fmoc-Diethyl (4-aminophenyl)phosphonate (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.05 equiv.) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the monoethyl N-Fmoc-(4-aminophenyl)phosphonate.
Protocol 3: Activation and Coupling to an Amino Acid Ester
Rationale: The phosphonic monoester is converted to a more reactive species, a phosphonochloridate, for efficient coupling with the amino group of the incoming amino acid. Oxalyl chloride is a mild and effective reagent for this transformation in the presence of a catalytic amount of DMF.[3][7] Standard peptide coupling reagents like HBTU or PyBOP can also be employed for the direct coupling of the phosphonic monoester.[8][9]
Activation to Phosphonochloridate:
-
Dissolve the monoethyl N-Fmoc-(4-aminophenyl)phosphonate (1.0 equiv.) in anhydrous DCM under an inert atmosphere (N2 or Ar).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C and add oxalyl chloride (1.2 equiv.) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude ethyl N-Fmoc-(4-aminophenyl)phosphonochloridate.
Coupling:
-
Dissolve L-Alanine benzyl ester hydrochloride (1.0 equiv.) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (TEA) (2.2 equiv.) and stir for 10 minutes.
-
Add a solution of the crude phosphonochloridate in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by flash chromatography to yield the protected phosphonodipeptide.
Figure 2: Key steps in the activation and coupling process.
Protocol 4: Deprotection Strategies
Rationale: The final step involves the removal of all protecting groups to yield the free phosphonopeptide. The Fmoc group is removed with a secondary amine like piperidine. The benzyl ester can be cleaved by hydrogenolysis, and the remaining ethyl phosphonate ester can be removed via the McKenna reaction using bromotrimethylsilane (BTMS), which is known for its mild and efficient dealkylation of phosphonate esters.[10][11]
Fmoc Deprotection:
-
Dissolve the protected phosphonodipeptide in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene to remove residual piperidine.
-
Purify the product by flash chromatography or preparative HPLC.
Final Deprotection (Benzyl Ester and Ethyl Phosphonate):
-
Method A: Two-step Deprotection
-
Hydrogenolysis: Dissolve the Fmoc-deprotected intermediate in methanol and add 10% Pd/C. Stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS). Filter through Celite and concentrate.
-
Phosphonate De-ethylation (McKenna Reaction): Dissolve the resulting product in anhydrous DCM and add bromotrimethylsilane (BTMS) (3-4 equiv.). Stir at room temperature overnight.[10][11] Add methanol to quench the reaction and then concentrate in vacuo to obtain the final phosphonopeptide.
-
-
Method B: One-pot Deprotection
-
Dissolve the fully protected phosphonodipeptide in anhydrous DCM.
-
Add BTMS (excess, e.g., 5-6 equiv.) and stir at room temperature. BTMS can cleave both the benzyl ester and the ethyl phosphonate esters.
-
After completion, quench with methanol and concentrate.
-
The Fmoc group can then be removed as described above.
-
Purification and Characterization
Purification: Crude phosphonopeptides are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 254 nm |
Characterization: The identity and purity of the synthesized phosphonopeptides should be confirmed by a combination of analytical techniques.[15][16][17][18]
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are essential for structural elucidation.[13] 31P NMR is particularly useful for confirming the presence of the phosphonate group.
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis of phosphonopeptides using this compound. By understanding the rationale behind each step, from protection and activation to coupling and deprotection, researchers can adapt and optimize these methods for the synthesis of a diverse range of phosphonopeptide inhibitors for various biological targets. The careful choice of protecting groups and coupling reagents is paramount to achieving high yields and purity in these often-challenging syntheses.
References
- Meng, F., & Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5945. [Link]
- Demkowicz, S., et al. (2020). The McKenna reaction - avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436-1446. [Link]
- Demkowicz, S., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link]
- Meng, F., & Xu, J. (2020). Synthetic methods of phosphonopeptides. Encyclopedia.pub. [Link]
- Holý, A. (2018). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 6, 473. [Link]
- Aebersold, R., & Goodlett, D. R. (2001). Analytical methodologies for the detection and structural characterization of phosphorylated proteins. Chemical Reviews, 101(2), 269-295. [Link]
- Glass, D. B., & Krebs, E. G. (1983). Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography. Methods in Enzymology, 99, 37-48. [Link]
- Ju, K. S., et al. (2023). Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining. Applied and Environmental Microbiology, 89(6), e00235-23. [Link]
- Sewald, N. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances, 10(44), 26235-26245. [Link]
- Xu, J. (2025). Synthesis of Phosphonopeptides. Methods in Molecular Biology, 2931, 259-271. [Link]
- Atherton, F. R., et al. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 696-705. [Link]
- Allen, J. G., et al. (1979). Phosphonopeptides as antibacterial agents: alaphosphin and related phosphonopeptides. Antimicrobial Agents and Chemotherapy, 15(5), 684-695. [Link]
- Atherton, F. R., et al. (1979). Phosphonopeptides as Antibacterial Agents: Rationale, Chemistry, and Structure-Activity Relationships. Antimicrobial Agents and Chemotherapy, 15(5), 677-683. [Link]
- Xu, J. (2015). Synthesis of Phosphonopeptides. Request PDF. [Link]
- Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of Phosphonopeptide Derivatives Incorporating Single and Dual Inhibitors. Molecules, 25(7), 1591. [Link]
- Ju, K. S., et al. (2023). Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining. Applied and Environmental Microbiology, 89(6). [Link]
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- De Nanteuil, F., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(43), 14140-14144. [Link]
- El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews, 111(11), 6557-6602. [Link]
- Hernández, F., et al. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- Hernández, F., et al. (2025). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
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- 1. Phosphonopeptides containing free phosphonic groups: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04655H [pubs.rsc.org]
- 2. Synthesis of Phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphonopeptides as antibacterial agents: alaphosphin and related phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphonopeptides as Antibacterial Agents: Rationale, Chemistry, and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic methods of phosphonopeptides | Encyclopedia MDPI [encyclopedia.pub]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. The McKenna reaction - avoiding side reactions in phosphonate deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 12. Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Purification [dupont.com]
- 15. Analytical methodologies for the detection and structural characterization of phosphorylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Catalytic Applications of Diethyl (4-aminophenyl)phosphonate: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the catalytic applications of Diethyl (4-aminophenyl)phosphonate, with a primary focus on its role as a versatile ligand in transition metal catalysis. While direct organocatalytic applications are not extensively documented, its structural motifs—an electron-rich amino group and a coordinating phosphonate moiety—make it an excellent candidate for ligand development in cross-coupling reactions, a cornerstone of modern synthetic chemistry and drug discovery.
Introduction: The Dual-Functionality of this compound as a Ligand
This compound is an organophosphorus compound characterized by a phenyl ring substituted with both an amino group and a diethyl phosphonate group. This unique combination of functional groups imparts a dual-character to the molecule, making it a compelling ligand for catalytic applications.
-
The Amino Group: The lone pair of electrons on the nitrogen atom of the aniline moiety can coordinate to a metal center, serving as a classical Lewis base donor.
-
The Phosphonate Group: The phosphoryl oxygen (P=O) can also act as a coordinating atom, particularly in creating a stable chelate ring with the metal center. This chelation can enhance the stability and modulate the reactivity of the catalytic complex.
This potential for bidentate (N,O-chelation) or monodentate (N-coordination) binding allows this compound to influence the steric and electronic environment of a metal catalyst, thereby impacting its activity, selectivity, and substrate scope in various chemical transformations.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium catalyst. α-Aminophosphonates, a class of compounds to which this compound belongs, have shown promise as ligands in such reactions.[1][2]
The presence of both a nitrogen donor and a phosphonate group can lead to the formation of stable (N,O)-chelate intermediates with the palladium center. This chelation can increase the electron density on the metal and create a specific steric environment, which can facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][2]
Mechanistic Considerations
The proposed catalytic cycle for the Suzuki-Miyaura reaction utilizing a palladium complex with this compound as a ligand is depicted below. The ligand can coordinate to the palladium(0) active species, which then undergoes oxidative addition with an aryl halide. Subsequent transmetalation with a boronic acid and reductive elimination yields the biaryl product and regenerates the palladium(0) catalyst.
Caption: Proposed catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid using an in situ generated palladium catalyst with this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and this compound (5.7 mg, 0.025 mmol, 2.5 mol%) in 2 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes. The solution may change color, indicating complex formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add 5 mL of a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of deionized water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl as a white solid.
-
Data Presentation: Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura cross-coupling reaction using this compound as a ligand, based on analogous systems.[1][2]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1.0 | K₂CO₃ | Dioxane/H₂O | 100 | 3 | >90 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 1.5 | Cs₂CO₃ | Dioxane | 110 | 6 | ~85 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
Potential Organocatalytic Applications
While the primary application of this compound in catalysis appears to be as a ligand, its inherent Brønsted and Lewis basicity suggests potential as an organocatalyst. The amino group can act as a Brønsted base to deprotonate substrates or as a hydrogen bond donor to activate electrophiles.
Further research is warranted to explore its efficacy in reactions such as:
-
Michael Additions: The amino group could catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Aldol Reactions: It could potentially act as a base to generate enolates for aldol condensations.
-
Knoevenagel Condensations: Catalyzing the reaction between an aldehyde or ketone and an active methylene compound.
The workflow for investigating these potential applications would involve screening the catalyst against a model reaction, optimizing reaction conditions (solvent, temperature, catalyst loading), and evaluating the substrate scope.
Caption: Workflow for investigating organocatalytic potential.
Conclusion
This compound presents a promising, yet underexplored, platform for catalytic applications. Its most immediate and well-supported role is as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions where its bidentate nature can be leveraged to create highly efficient and stable catalytic systems. The protocols and insights provided herein serve as a foundational guide for researchers to harness the catalytic potential of this versatile molecule in the synthesis of complex organic scaffolds and in the development of novel pharmaceuticals. Further investigation into its organocatalytic capabilities is highly encouraged and may unlock new avenues for its application.
References
- Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-13. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki-Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands.
Sources
Application Note: Rapid and Efficient Synthesis of Diethyl (4-aminophenyl)phosphonate Derivatives via Microwave-Assisted Hirao Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the synthesis of Diethyl (4-aminophenyl)phosphonate derivatives, a key structural motif in medicinal chemistry, utilizing a modern, energy-efficient microwave-assisted approach. We delve into the principles of the Hirao P-C coupling reaction, highlighting the significant advantages conferred by microwave irradiation, including drastic reductions in reaction times, improved yields, and the potential for solvent- and ligand-free conditions, aligning with the principles of green chemistry. This guide provides a robust, step-by-step methodology, from reagent preparation to product purification, designed to be a self-validating system for researchers. The causality behind experimental choices is explained, offering field-proven insights to ensure reproducibility and success.
Introduction: The Significance of this compound Derivatives
This compound and its derivatives are of considerable interest in the field of drug development and materials science. The phosphonate group serves as a non-hydrolyzable mimic of phosphate esters, making these compounds valuable as enzyme inhibitors, haptens for catalytic antibody induction, and intermediates in the synthesis of various biologically active molecules.[1][2] The aromatic amino group provides a versatile handle for further functionalization, allowing for the generation of diverse chemical libraries for screening purposes.
Conventional methods for the synthesis of arylphosphonates often require harsh reaction conditions, long reaction times, and the use of expensive and sensitive catalysts.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering a green and efficient alternative.[3][4]
The Power of Microwave-Assisted Synthesis in Organophosphorus Chemistry
Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reaction mixture through dielectric heating.[4] This rapid and uniform heating often leads to:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[3][5]
-
Increased Yields and Purity: The rapid heating can minimize the formation of side products.[6]
-
Solvent-Free Conditions: In many cases, the high efficiency of microwave heating allows for reactions to be run neat, reducing solvent waste.[4][7]
-
Simplified Catalytic Systems: Microwave energy can sometimes reduce the need for complex or high-loading catalyst systems.[1][8]
The synthesis of organophosphorus compounds, in particular, has greatly benefited from microwave technology, enabling transformations that are otherwise sluggish or inefficient.[3]
The Hirao Reaction: A Robust Method for P-C Bond Formation
The palladium-catalyzed Hirao reaction is a powerful method for the formation of a phosphorus-carbon bond, typically involving the cross-coupling of a >P(O)H species, such as diethyl phosphite, with an aryl halide.[2] The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the phosphite and reductive elimination to yield the arylphosphonate and regenerate the catalyst.[2]
Recent advancements have led to "greener" variations of the Hirao reaction, utilizing P-ligand-free palladium catalysts under microwave irradiation, which simplifies the reaction setup and reduces costs.[7]
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is adapted from established green methodologies for the microwave-assisted Hirao reaction of bromoarenes with diethyl phosphite.[7]
4.1. Materials and Equipment
-
Reactants:
-
4-Bromoaniline
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
-
Solvent (optional): Acetonitrile or Ethanol
-
Equipment:
-
Microwave synthesizer (e.g., CEM Discover®, Anton Paar Monowave)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
4.2. Pre-Reaction Setup
-
Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere to exclude moisture.
-
Handle all reagents in a well-ventilated fume hood.
4.3. Step-by-Step Synthesis Protocol
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-bromoaniline (1.0 mmol, 172 mg).
-
Add palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%).
-
Add diethyl phosphite (1.2 mmol, 166 mg, 0.15 mL). The slight excess of the P-reagent can serve as a reducing agent and a source of in-situ ligand for the palladium catalyst.[9]
-
Add triethylamine (1.5 mmol, 208 µL).
-
Optional: If a solvent is desired for improved mixing or to manage viscosity, add 2-3 mL of anhydrous acetonitrile or ethanol. However, solvent-free conditions are often successful.[7]
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
4.4. Microwave Irradiation Parameters
-
Temperature: 120-150 °C (A temperature screening is recommended to optimize for best results).
-
Time: 10-30 minutes.
-
Power: Set to maintain the target temperature.
-
Stirring: Set to a moderate speed.
4.5. Post-Reaction Work-up and Purification
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation and Expected Outcomes
| Parameter | Value/Range | Rationale |
| Starting Material | 4-Bromoaniline | A common and commercially available aryl halide. |
| P-Source | Diethyl phosphite | The phosphorus nucleophile for the P-C coupling. |
| Catalyst | Pd(OAc)₂ (5 mol%) | A P-ligand-free palladium source for a greener reaction.[7] |
| Base | Triethylamine | To neutralize the HBr formed during the reaction. |
| Microwave Temp. | 120-150 °C | Optimal temperature range for the Hirao reaction under microwave conditions.[5][9] |
| Reaction Time | 10-30 min | Significantly reduced compared to conventional heating.[5] |
| Expected Yield | >80% | High yields are typical for microwave-assisted Hirao reactions.[1][9] |
Visualization of the Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters [organic-chemistry.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. sciforum.net [sciforum.net]
- 9. Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of Diethyl (4-aminophenyl)phosphonate
An Application Guide for the Multi-Gram Scale-Up Synthesis of Diethyl (4-aminophenyl)phosphonate
Abstract
This comprehensive application note provides a detailed, two-part protocol for the , a key intermediate for researchers in medicinal chemistry and materials science. The synthetic strategy involves an initial palladium-catalyzed Hirao cross-coupling reaction to form Diethyl (4-nitrophenyl)phosphonate, followed by a robust catalytic hydrogenation to yield the target aniline. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step procedures for multi-gram synthesis, and critical safety protocols necessary for scaling these transformations. The methodologies have been structured to ensure reproducibility, high yield, and purity of the final product.
Introduction
Arylphosphonates are a class of organophosphorus compounds of significant interest due to their utility as synthetic intermediates and their prevalence in biologically active molecules. This compound, in particular, serves as a versatile building block. The primary amino group offers a reactive handle for further functionalization, such as amide bond formation or diazotization, while the diethyl phosphonate moiety can be used in Horner-Wadsworth-Emmons reactions or serve as a stable phosphate isostere in drug design.
Directly synthesizing this molecule on a large scale can be challenging. This guide outlines a reliable and scalable two-step approach:
-
C-P Cross-Coupling: Formation of the aryl-phosphorus bond via a palladium-catalyzed cross-coupling of 4-bromonitrobenzene with triethyl phosphite. This method circumvents the harsh conditions of traditional Arbuzov reactions with unactivated aryl halides.
-
Nitro Group Reduction: High-efficiency reduction of the nitro intermediate to the desired aminophenyl product using catalytic hydrogenation with palladium on carbon (Pd/C). This method is preferred for its clean conversion and the ease of catalyst removal, which is critical for process scale-up.[1]
This document provides the scientific rationale behind the chosen methods, detailed experimental protocols, and the necessary safety frameworks for successful and safe execution.
Overall Reaction Scheme
Part 1: Scale-Up Synthesis of Diethyl (4-nitrophenyl)phosphonate
Principle and Rationale
The formation of an aryl-phosphorus bond from an aryl halide and a phosphite source is a cornerstone of organophosphorus chemistry. While the classic Michaelis-Arbuzov reaction is highly effective for alkyl halides, its application to aryl halides is limited due to the high strength of the C(sp²)-X bond. To overcome this, transition-metal catalysis, particularly with palladium or nickel, is employed in what is known as the Hirao reaction.
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by reaction with triethyl phosphite and subsequent reductive elimination to yield the arylphosphonate and regenerate the Pd(0) catalyst. This process allows the reaction to proceed under significantly milder conditions and with broader substrate scope than uncatalyzed methods. For scale-up, 4-bromonitrobenzene is chosen as the starting material due to its favorable balance of reactivity and cost compared to the corresponding iodide or less reactive chloride.
Detailed Experimental Protocol (50-gram scale)
Materials:
-
4-Bromonitrobenzene (50.0 g, 247.5 mmol, 1.0 eq)
-
Triethyl phosphite (53.5 mL, 310 mmol, 1.25 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.86 g, 2.47 mmol, 0.01 eq)
-
Anhydrous Toluene (250 mL)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with an inert gas inlet
-
Heating mantle with temperature controller and thermocouple
-
Large-bore cannula
Procedure:
-
Setup: Assemble the reaction flask with the mechanical stirrer, reflux condenser, and a septum. Ensure the system is flame-dried or oven-dried and purged thoroughly with an inert gas (Nitrogen or Argon).
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with 4-bromonitrobenzene (50.0 g) and the palladium catalyst (2.86 g).
-
Solvent Addition: Add anhydrous toluene (250 mL) via cannula. Begin stirring to dissolve the solids.
-
Addition of Phosphite: Add triethyl phosphite (53.5 mL) to the mixture at room temperature. The mixture may turn a darker color.
-
Reaction: Heat the reaction mixture to 110 °C (reflux) using the heating mantle. Maintain a gentle reflux under a steady flow of inert gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the palladium catalyst may form. Filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of toluene.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and any excess triethyl phosphite.
-
Purification: The crude product, Diethyl (4-nitrophenyl)phosphonate, is typically obtained as a viscous yellow or brown oil.[2] For this scale, it can be purified by vacuum distillation, though the crude product is often of sufficient purity (>95%) to be carried directly into the next step.
Part 2: Scale-Up Reduction to this compound
Principle and Rationale
Catalytic hydrogenation is the method of choice for the reduction of aromatic nitro groups on an industrial scale.[3] The process offers high chemoselectivity, generates water as the only byproduct, and utilizes a heterogeneous catalyst (palladium on carbon, Pd/C) that can be easily recovered by filtration.[1] The reaction involves the adsorption of molecular hydrogen and the nitro compound onto the palladium surface, where the stepwise transfer of hydrogen atoms reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.[1]
Critical Safety Consideration: Palladium on carbon is a pyrophoric catalyst, especially after use and when dry.[4] It can ignite flammable solvents in the presence of air. Hydrogen gas is highly flammable and forms explosive mixtures with air.[5] All operations must be conducted in a well-ventilated area (fume hood or dedicated hydrogenation lab) with rigorous exclusion of air from the reaction system.[6]
Detailed Experimental Protocol (45-gram scale)
Materials:
-
Crude Diethyl (4-nitrophenyl)phosphonate (approx. 45 g, 173.6 mmol, 1.0 eq)
-
Palladium on Carbon (10% w/w, wet) (2.5 g, ~5 mol% Pd loading)
-
Ethanol (or Ethyl Acetate), reagent grade (450 mL)
-
Hydrogen (H₂) gas source
-
Nitrogen (N₂) gas source
-
Celite for filtration
Equipment:
-
Parr shaker hydrogenation apparatus or a suitable multi-liter glass pressure vessel equipped with a mechanical stirrer, gas inlet/outlet, and pressure gauge.
-
Filtration setup (e.g., Büchner funnel)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel thoroughly with nitrogen gas.
-
Reagent Charging: In the nitrogen-purged vessel, add the crude Diethyl (4-nitrophenyl)phosphonate. Dissolve it in ethanol (450 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (wet). Caution: Do not add the dry catalyst to the flammable solvent in the air. Adding the wet catalyst minimizes the risk of ignition.[4]
-
System Purge: Seal the reaction vessel. Pressurize the vessel with nitrogen to ~20 psi, then vent. Repeat this cycle five times to remove all oxygen.
-
Hydrogenation: After the nitrogen purges, pressurize the vessel with hydrogen gas to 50 psi. Begin vigorous stirring. The reaction is exothermic, and a slight temperature increase may be observed. The consumption of hydrogen will be indicated by a drop in pressure.
-
Monitoring: Continue the reaction, re-pressurizing with hydrogen as needed, until hydrogen uptake ceases (typically 4-8 hours). The reaction completion can be confirmed by TLC (disappearance of the starting material).
-
System Purge (Post-Reaction): Once complete, stop stirring and carefully vent the excess hydrogen. Purge the vessel five times with nitrogen to remove all residual hydrogen.[6]
-
Catalyst Filtration (Critical Step): Under a nitrogen atmosphere or by ensuring the filter cake never dries, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4][6] The filter cake must be kept wet with solvent (ethanol or water) at all times to prevent ignition. Immediately transfer the wet catalyst cake into a dedicated, water-filled waste container.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification & Crystallization: The product is often a low-melting solid or a thick oil that may crystallize upon standing.
-
Dissolve the crude product in a minimum amount of hot acetone or ethyl acetate.
-
Slowly add hexanes or petroleum ether until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum.
-
Workflow and Logic Diagram
Caption: Scale-up workflow for this compound synthesis.
Data Presentation: Product Characterization
This table summarizes the expected physical and spectral data for the final product.
| Property | Expected Value |
| Chemical Formula | C₁₀H₁₆NO₃P |
| Molecular Weight | 229.21 g/mol [7] |
| Appearance | White to off-white crystalline solid or low-melting solid[8] |
| Melting Point | To be determined by experiment (often low-melting) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.7 (m, 2H, Ar-H ortho to P), 6.6-6.8 (m, 2H, Ar-H ortho to NH₂), 4.0-4.2 (m, 4H, OCH₂CH₃), 3.8 (br s, 2H, NH₂), 1.3-1.4 (t, 6H, OCH₂CH₃). (Expected pattern based on structure)[9][10] |
| ³¹P NMR (CDCl₃, 162 MHz) | δ (ppm): ~15-20 (referenced to H₃PO₄).[7] |
| Purity (by HPLC/¹H NMR) | >98% after crystallization |
Safety and Hazard Analysis
-
Triethyl phosphite: Flammable liquid with a strong, unpleasant odor.[11] It is harmful if swallowed and causes serious eye irritation.[12][13] Handle in a fume hood and wear appropriate PPE, including safety glasses and gloves. It can react with moisture and air.[12]
-
4-Bromonitrobenzene: Toxic and an irritant. Handle with gloves and eye protection.
-
Palladium Catalysts: Both Pd(PPh₃)₄ and Pd/C are potential irritants. Used Pd/C is pyrophoric and poses a significant fire hazard.[4][6] It must not be allowed to dry in the air and should be handled wet. The final catalyst waste must be stored under water in a clearly labeled, dedicated container.
-
Hydrogen Gas: Extremely flammable.[5] Hydrogenation reactions must be performed in specialized pressure equipment within a well-ventilated area, free from ignition sources.[14][15] The system must be rigorously purged of air before introducing hydrogen and purged of hydrogen before opening to the atmosphere.[6]
-
Toluene/Ethanol: Flammable solvents. All heating must be done using heating mantles or oil baths, with no open flames. Ensure proper grounding of equipment to prevent static discharge.
References
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- University of Pittsburgh. (2012). Guidelines For Hydrogenation. Scribd. [URL: https://www.scribd.
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- Durham Technical Community College. (n.d.). SAFETY DATA SHEET - Triethyl phosphite. durhamtech.edu. [URL: https://www.durhamtech.edu/sites/default/files/inline-files/Triethyl-phosphite.pdf]
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)phosphonate. BenchChem. [URL: https://www.benchchem.
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- Pant, K. L., et al. (2015). 1HNMR spectra of diethyl[1-(4-chlorophenyl)-1-(4-methyl phenylamino)]-methyl phosphonates. ResearchGate. [URL: https://www.researchgate.net/figure/1HNMR-spectra-of-diethyl-1-4-chlorophenyl-1-4-methyl-phenylamino-methyl_fig2_282312675]
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Application Notes and Protocols for the Derivatization of Diethyl (4-aminophenyl)phosphonate for Biological Assays
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
Diethyl (4-aminophenyl)phosphonate is a molecule of significant interest to researchers in drug discovery and chemical biology. Its structure presents two key functional moieties: a primary aromatic amine and a diethyl phosphonate group. This unique combination makes it an excellent scaffold for the development of a wide range of probes, haptens, and inhibitors for various biological assays. The aromatic amine provides a readily modifiable handle for conjugation to reporter molecules, proteins, or solid supports. The phosphonate group, a stable bioisostere of phosphate, can be exploited for targeting phosphate-binding sites in enzymes or for use as an anchor in activity-based probes.[][2]
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound, empowering researchers to harness its full potential in their biological investigations. We will delve into the rationale behind various derivatization strategies, provide step-by-step protocols for key modifications, and present examples of their application in common biological assays.
Rationale for Derivatization: Tailoring Functionality for Specific Biological Questions
The native form of this compound is often not directly suitable for use in biological assays due to a lack of inherent signaling properties or the required reactivity for specific interactions. Derivatization is therefore a critical step to impart the desired functionality. The choice of derivatization strategy is dictated by the intended application.
-
Introduction of Reporter Groups: For assays requiring detection, such as fluorescence microscopy, flow cytometry, or high-performance liquid chromatography (HPLC), the primary amine can be labeled with a fluorescent dye. This allows for the visualization and quantification of the molecule's interaction with its biological target.[][4][5]
-
Haptenization for Immunoassays: To generate antibodies against small molecules (haptens) like this compound or its derivatives, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[6][7] This process, known as haptenization, renders the small molecule immunogenic, enabling the development of sensitive and specific immunoassays like ELISA.
-
Creation of Activity-Based Probes: The phosphonate moiety can be modified to create activity-based probes (ABPs) that covalently bind to the active site of specific enzymes, particularly serine hydrolases. This often involves the introduction of a "warhead" and a reporter tag, allowing for the profiling of enzyme activity in complex biological samples.
-
Bioconjugation to Biomolecules: The derivatized molecule can be conjugated to proteins, peptides, or nucleic acids to study biological processes, deliver payloads, or create novel diagnostic tools.
The following sections will provide detailed protocols for these key derivatization strategies.
Derivatization of the Primary Aromatic Amine
The primary aromatic amine on the phenyl ring is a versatile functional group for a variety of conjugation chemistries.
Protocol 1: Fluorescent Labeling via N-Hydroxysuccinimide (NHS) Ester Acylation
This protocol describes the labeling of this compound with a fluorescent dye containing an NHS ester reactive group. NHS esters are a popular choice for labeling primary amines due to their high reactivity and the formation of stable amide bonds.[][8][9]
Rationale for NHS Ester Chemistry: The reaction between an NHS ester and a primary amine is efficient under mild, near-neutral to slightly alkaline conditions (pH 7.2-8.5), which are generally compatible with the stability of many biomolecules.[][8][10] The resulting amide bond is highly stable, ensuring that the fluorescent label remains attached to the molecule of interest throughout the experiment.
Experimental Workflow:
Caption: Workflow for fluorescent labeling of this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye with NHS ester (e.g., FITC-NHS, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate solvents)
-
Rotary evaporator
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.
-
Immediately before use, dissolve the NHS-ester fluorescent dye (1.1 equivalents) in anhydrous DMSO to create a concentrated stock solution.
-
-
Labeling Reaction:
-
To the solution of this compound, add the 0.1 M sodium bicarbonate buffer to achieve a final reaction pH of approximately 8.3.
-
Slowly add the fluorescent dye stock solution to the reaction mixture while stirring.
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the formation of a new, fluorescent spot.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the fluorescently labeled product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to separate the product from unreacted starting materials and hydrolyzed dye.
-
-
Characterization:
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Dye:Amine) | 1.1 : 1 | A slight excess of the dye ensures complete consumption of the amine. |
| Reaction pH | 8.3 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[8][9] |
| Reaction Time | 2 - 4 hours | Generally sufficient for completion at room temperature. |
| Reaction Temperature | Room Temperature | Balances reaction rate with potential degradation of reagents. |
Protocol 2: Synthesis of a Hapten for Immunoassay Development
This protocol details the synthesis of a hapten by introducing a linker with a terminal carboxyl group to the primary amine of this compound. This carboxylated hapten can then be conjugated to a carrier protein using EDC/NHS chemistry.
Rationale for Linker Introduction: A spacer arm is introduced between the hapten and the carrier protein to ensure that the hapten is accessible for antibody recognition.[6][15] The length and chemical nature of the linker can significantly impact the sensitivity and specificity of the resulting immunoassay.
Experimental Workflow:
Caption: Workflow for hapten synthesis and conjugation to a carrier protein.
Materials:
-
This compound
-
Succinic anhydride
-
Anhydrous pyridine
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Carrier protein (BSA or KLH)
-
Dialysis tubing (10 kDa MWCO)
Step-by-Step Protocol:
Part A: Synthesis of the Carboxylated Hapten
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Add succinic anhydride (1.2 equivalents) to the solution and stir at room temperature overnight.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove any remaining pyridine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylated hapten.
-
Purify the hapten by recrystallization or silica gel column chromatography.
Part B: Conjugation to Carrier Protein using EDC/NHS Chemistry
-
Activation of the Hapten:
-
Dissolve the purified carboxylated hapten (e.g., 10 mg) in 1 mL of 0.1 M MES buffer, pH 6.0.
-
Add EDC (1.5 equivalents relative to the hapten) and NHS (2.5 equivalents relative to the hapten).
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (e.g., 20 mg of BSA) in 2 mL of PBS, pH 7.4.
-
Add the NHS-activated hapten solution to the carrier protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation by observing a shift in the UV-Vis spectrum of the protein.
-
Determine the hapten-to-protein molar ratio (hapten density) using MALDI-TOF mass spectrometry.[16]
-
Derivatization of the Diethyl Phosphonate Group
The diethyl phosphonate moiety offers unique opportunities for derivatization, particularly for creating probes that mimic natural phosphates.
Protocol 3: Hydrolysis to the Phosphonic Acid
This protocol describes the hydrolysis of the diethyl ester to the corresponding phosphonic acid. The resulting phosphonic acid is a stable mimic of a phosphate group and can be used to target phosphate-binding sites in proteins.[4][10][17]
Rationale for Hydrolysis: The negatively charged phosphonic acid at physiological pH can form strong interactions with positively charged residues in the active sites of enzymes that process phosphate-containing substrates. This makes phosphonic acid derivatives potent enzyme inhibitors.
Experimental Workflow:
Caption: Workflow for the hydrolysis of the diethyl phosphonate group.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Step-by-Step Protocol:
-
Place this compound in a round-bottom flask.
-
Add an excess of concentrated HCl.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC or by taking aliquots for NMR analysis to observe the disappearance of the ethyl ester signals.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess HCl under reduced pressure to obtain the (4-aminophenyl)phosphonic acid as a solid.
-
Characterize the final product by NMR (¹H, ¹³C, and ³¹P) and mass spectrometry.
Troubleshooting Common Derivatization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency (Protocol 1) | - Low pH of the reaction buffer.- Hydrolysis of the NHS ester.- Presence of primary amine contaminants in buffers (e.g., Tris). | - Ensure the pH of the reaction buffer is between 8.3 and 8.5.[8][9]- Use freshly prepared NHS ester solutions.- Use amine-free buffers like sodium bicarbonate or phosphate buffer.[18] |
| Precipitation of Protein during Conjugation (Protocol 2) | - High concentration of organic solvent from the hapten solution.- The pH of the reaction is close to the isoelectric point (pI) of the protein. | - Keep the volume of the organic solvent added to the protein solution to a minimum (<10%).- Adjust the pH of the reaction buffer to be at least one unit away from the pI of the protein. |
| Incomplete Hydrolysis (Protocol 3) | - Insufficient reaction time or temperature.- Inadequate concentration of acid. | - Increase the reflux time and monitor the reaction progress.- Ensure a sufficient excess of concentrated acid is used. |
Conclusion: A Versatile Tool for Biological Discovery
This compound serves as a highly adaptable starting material for the synthesis of a diverse array of chemical tools for biological research. By leveraging the distinct reactivity of its primary aromatic amine and diethyl phosphonate functionalities, researchers can design and create fluorescent probes, immunogens for antibody development, and enzyme inhibitors tailored to their specific experimental needs. The protocols and guidelines presented in this application note provide a solid foundation for the successful derivatization of this valuable molecule, paving the way for new discoveries in cellular biology, drug development, and diagnostics.
References
- AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
- Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide.
- Keglevich, G., & Bálint, E. (2021).
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting.
- Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Al-Kindy, S. M. Z., Al-Kalbani, A., Al-Harasi, A. F., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University Journal for Science, 18(1), 25-34.
- Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
- Le-Deyter, M., et al. (2022). Fluorescent labeling strategies for molecular bioimaging. Biophysical Reports, 2(3), 100067.
- Grimm, J. B., et al. (2021). Optimizing multifunctional fluorescent ligands for intracellular labeling. bioRxiv.
- G-Biosciences. (2018). Protein Cross-Linkers - Handbook & Selection Guide.
- Yoo, Y. J., et al. (2003). Synthesis of Haptens of Organophosphorus Pesticides and Development of Enzyme-linked Immunosorbent Assays for Parathion-methyl. Journal of Agricultural and Food Chemistry, 51(1), 47-53.
- Afonso, T. Q., et al. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules, 29(22), 5035.
- Kim, Y. J., et al. (2003). Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. Analytica Chimica Acta, 475(1-2), 85-96.
- Kim, Y., et al. (2003). Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. Semantic Scholar.
- Iddar, A., et al. (2017). Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. Journal of Materials and Environmental Science, 8(3), 878-883.
- Stallard Scientific Editing. (n.d.). Nhs Ester Amine Reaction Protocol.
- Kim, Y. J., et al. (2003). Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity.
- Davies, R. P. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Cronfa - Swansea University.
- Vichem. (n.d.). Fluorescent labeling of small molecules.
- ResearchGate. (n.d.). FIGURE 1 1 H NMR spectra of diol in its phosphonate ester (inset) or....
- JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures.
- Mishra, R. K., et al. (2008). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 337(1), 26-33.
- ResearchGate. (n.d.). 31 P NMR spectroscopy resonance shifts of the phosphonate groups of....
- Shenderovich, I. G., et al. (2021). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry, 59(9-10), 969-977.
- Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225-237.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Diethyl (4-aminophenyl)phosphonate
Welcome to the technical support center dedicated to the synthesis of Diethyl (4-aminophenyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.
Introduction to the Synthesis
This compound is a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves the formation of a carbon-phosphorus bond on an aniline derivative. The most common and effective methods for this transformation are the Kabachnik-Fields reaction and, indirectly, the Pudovik reaction .[1][2] The choice of synthetic route can significantly impact the yield and purity of the final product. This guide will focus on troubleshooting these common synthetic pathways.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can stem from several factors related to the reaction mechanism and experimental setup. The Kabachnik-Fields reaction, a three-component condensation of an amine (aniline), a carbonyl compound (typically formaldehyde), and a dialkyl phosphite (diethyl phosphite), is a common route.[3][4]
Primary Causes and Solutions:
-
Inefficient Imine Formation: The Kabachnik-Fields reaction can proceed through an imine intermediate formed from the amine and carbonyl compound.[3] If imine formation is slow or incomplete, the overall reaction rate will be low.
-
Solution: Ensure your reagents are pure and anhydrous. Water can inhibit imine formation. The use of a dehydrating agent or a Dean-Stark trap to remove water can be beneficial. While the reaction can be run neat, using a non-polar solvent like toluene can aid in azeotropic water removal.
-
-
Side Reactions of the Carbonyl Compound: Formaldehyde is highly reactive and can undergo self-polymerization to form paraformaldehyde or trioxane. It can also react with diethyl phosphite to form diethyl hydroxymethylphosphonate.
-
Solution: Use freshly prepared formaldehyde solution or depolymerized paraformaldehyde. Adding the formaldehyde slowly to the reaction mixture can help control its concentration and minimize side reactions.
-
-
Unfavorable Reaction Equilibrium: The Kabachnik-Fields reaction is often reversible.[5]
-
Solution: To drive the reaction towards the product, you can use an excess of one of the more volatile reactants, such as diethyl phosphite or formaldehyde, and remove it after the reaction.
-
-
Suboptimal Catalyst: While the reaction can proceed without a catalyst, Lewis acids or Brønsted acids can significantly improve the rate and yield.[6]
-
Solution: Consider using a catalyst such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or a solid-supported acid catalyst. The choice of catalyst may require some optimization for your specific conditions.
-
Q2: I am observing significant amounts of side products in my crude reaction mixture. What are they likely to be and how can I minimize them?
A2: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
Diethyl hydroxymethylphosphonate: This forms from the reaction of diethyl phosphite with formaldehyde.
-
Mitigation: This side reaction is more prevalent if the imine formation is slow. Optimizing conditions for rapid imine formation (see Q1) will reduce this byproduct.
-
-
N,N'-methylenebisaniline: This can form from the reaction of two equivalents of aniline with one equivalent of formaldehyde.
-
Mitigation: Control the stoichiometry of your reactants carefully. Adding the aniline dropwise to the mixture of formaldehyde and diethyl phosphite can sometimes help.
-
-
Oxidation of the Aniline Moiety: The amino group of aniline and the product is susceptible to oxidation, leading to colored impurities.
-
Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Using degassed solvents can also be beneficial.
-
Q3: I'm struggling with the purification of my this compound. What are the recommended procedures?
A3: Purification can be challenging due to the polar nature of the aminophosphonate.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying phosphonates.[7]
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product. A common starting point is a hexane:ethyl acetate gradient.
-
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an effective final purification step.
-
Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, may be suitable.
-
-
Acid-Base Extraction: The basic amino group allows for separation from non-basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the amine and extract the product back into an organic solvent.
-
Experimental Workflow: A Generalized Protocol
This protocol provides a starting point for the synthesis of this compound via the Kabachnik-Fields reaction. Optimization may be necessary.
dot
Caption: Generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q: Can I use paraformaldehyde instead of aqueous formaldehyde?
-
A: Yes, but it needs to be depolymerized before use, typically by heating it in a suitable solvent. This can sometimes lead to better control over the stoichiometry and reduce the amount of water in the reaction.
-
-
Q: What is the expected appearance of the final product?
-
A: Pure this compound is typically a pale yellow oil or a low-melting solid.[8] The presence of color may indicate impurities from oxidation.
-
-
Q: How can I confirm the identity and purity of my product?
-
A: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): This will confirm the structure of the molecule. The ³¹P NMR spectrum should show a characteristic peak for the phosphonate group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and assessing the purity of column chromatography fractions.
-
-
-
Q: What are the key safety precautions for this synthesis?
-
A:
-
Formaldehyde: is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Diethyl phosphite: can be irritating to the skin and eyes.
-
Aniline: is toxic and can be absorbed through the skin.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Data Summary Table
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆NO₃P | [8] |
| Molecular Weight | 229.21 g/mol | [8] |
| Appearance | Pale yellow oil or low-melting solid | [8] |
| ¹H NMR | Characteristic peaks for ethyl and phenyl protons | - |
| ³¹P NMR | Single peak in the phosphonate region | - |
| Mass Spectrum (m/z) | [M+H]⁺ at 230.09 | - |
Reaction Mechanism Overview
The Kabachnik-Fields reaction can proceed via two main pathways, often competing with each other. The predominant pathway depends on the specific reactants and conditions.[3][5]
dot
Caption: Competing pathways in the Kabachnik-Fields reaction.
References
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.
- Pudovik, A. N. (1952). Addition of dialkyl phosphorous acids to unsaturated compounds. Doklady Akademii Nauk SSSR, 83, 865-868.
- Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society, 74(6), 1528–1531.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 17(11), 12821-12835.
- Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: its synthetic potential and the biological activity of the α-aminophosphonates. Russian Chemical Reviews, 67(10), 857–882.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835.
- Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: New horizons for old reaction. Arkivoc, 2008(1), 1-33.
- Bhagat, S., & Chakraborti, A. K. (2007). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. The Journal of Organic Chemistry, 72(4), 1263–1270.
- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). Molecules, 27(20), 6882.
- PubChem. (n.d.). This compound.
Sources
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. preprints.org [preprints.org]
- 5. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H16NO3P | CID 273213 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diethyl (4-aminophenyl)phosphonate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Diethyl (4-aminophenyl)phosphonate (DEAPP). This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this versatile organophosphorus intermediate. Our goal is to equip you with the causal understanding and practical methodologies required to achieve high purity and ensure the integrity of your experimental outcomes.
Introduction to this compound
This compound (CAS 42822-57-1) is an aromatic phosphonate ester featuring a reactive primary amine.[1][2] This structure makes it a valuable building block in medicinal chemistry and materials science. However, the very features that make it synthetically useful—the nucleophilic amino group and the hydrolyzable phosphonate esters—also present distinct purification challenges. Oxidation of the aniline moiety and hydrolysis of the ester groups are the primary degradation pathways that can compromise sample purity.[3] This guide provides robust solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude DEAPP is heavily dependent on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as triethyl phosphite or the corresponding nitroaromatic precursor if a reduction step was performed. Excess triethyl phosphite is a frequent impurity in Michaelis-Arbuzov-type reactions.[4]
-
Oxidized Byproducts: The aniline moiety is susceptible to air oxidation, leading to the formation of colored impurities (e.g., azoxy, azo compounds), which often manifest as a yellow, orange, or brown discoloration of the material.[5]
-
Hydrolyzed Species: The diethyl phosphonate group can undergo partial or complete hydrolysis to the corresponding ethyl phosphonic acid or the free phosphonic acid, especially in the presence of acid or base and water.[3][6]
-
Oxidized Phosphorus Impurities: Unreacted triethyl phosphite can be oxidized to triethyl phosphate, a common and often difficult-to-remove impurity.[4]
Q2: My DEAPP sample is a yellow or brown oil, but the literature reports it as a solid. What does this indicate?
A2: This almost certainly indicates the presence of impurities. A yellow-to-brown color is characteristic of oxidation products of the aniline group.[5] The oily consistency suggests that these impurities, or residual solvent, are depressing the melting point of the compound. Rigorous purification, typically via flash column chromatography, is required to remove these colored byproducts and obtain the solid product.
Q3: What is the single most effective technique for purifying crude DEAPP?
A3: Flash column chromatography on silica gel is the most reliable and widely applicable method for purifying DEAPP.[5] It effectively separates the target compound from polar baseline impurities, non-polar starting materials, and colored oxidation products. For optimal results, it is often beneficial to use a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking and degradation on the acidic silica surface.
Q4: How can I prevent the hydrolysis of the phosphonate esters during workup and purification?
A4: To minimize hydrolysis, it is crucial to avoid prolonged exposure to strong acids or bases.[7] During aqueous workups, use mild bases like sodium bicarbonate for neutralization and minimize contact time. Ensure all organic solvents used for extraction and chromatography are anhydrous. If purification is performed on silica gel, which is inherently acidic, consider deactivating the silica with a base (e.g., flushing the packed column with eluent containing 1-2% triethylamine) before loading your sample.
Q5: Which analytical techniques are essential for confirming the purity of my final product?
A5: A multi-technique approach is non-negotiable for a comprehensive purity assessment.[8]
-
³¹P NMR: This is the most direct method to assess phosphorus-containing impurities. A pure sample of DEAPP should show a single resonance. Additional peaks may indicate starting phosphites, oxidized phosphates, or hydrolyzed phosphonic acids.[9][10]
-
¹H NMR: Confirms the chemical structure and can be used to detect and quantify organic impurities.
-
HPLC: An excellent tool for determining quantitative purity (e.g., >98% by area). A reverse-phase C18 column is typically effective.[8][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product appears as a persistent, dark-colored oil after solvent removal. | Significant oxidation of the aniline moiety has occurred. | Primary Solution: Purify immediately using flash column chromatography. Use a gradient elution starting with a less polar solvent system (e.g., 30% Ethyl Acetate in Hexanes) and gradually increasing polarity. Preventative Measure: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) to minimize air exposure. |
| Streaking or tailing is observed during TLC analysis and column chromatography. | The basic amino group is interacting strongly with the acidic sites on the silica gel. This can also lead to partial degradation on the column. | Solution: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Ethyl Acetate/Hexanes/Et₃N). The triethylamine will neutralize the acidic sites on the silica, resulting in sharper bands and improved recovery. |
| Multiple peaks are visible in the ³¹P NMR spectrum of the purified product. | The sample contains phosphorus-based impurities that co-eluted with the product. This could be triethyl phosphate or a hydrolyzed species. | Solution: Re-purify using column chromatography with a shallower solvent gradient to improve separation. Analyze adjacent fractions carefully by TLC or LC-MS before combining. Ensure the crude material is fully dry before chromatography to prevent on-column hydrolysis. |
| Low recovery of the product from the chromatography column. | 1. The product is highly polar and has irreversibly adsorbed to the silica gel. 2. The chosen eluent system is not polar enough to elute the product. | Solution 1: If using a standard eluent like Ethyl Acetate/Hexanes, flush the column with a more polar "kick" solvent, such as 5-10% Methanol in Dichloromethane, to recover the adsorbed product. Solution 2: Before running the column, perform thorough TLC analysis to find an eluent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation and recovery. |
| The product degrades upon standing, even after purification. | The purified compound is still susceptible to air and light-induced oxidation and/or hydrolysis from atmospheric moisture. | Solution: Store the purified, solid DEAPP in an amber vial under an inert atmosphere (N₂ or Ar) and at a low temperature (e.g., -20°C) to ensure long-term stability. |
Visualized Workflows & Decision Trees
Purification & Analysis Workflow
The following diagram outlines the standard workflow from a crude reaction mixture to a fully characterized, pure product.
Caption: General workflow for DEAPP purification and analysis.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common purification issues.
Caption: Decision tree for troubleshooting DEAPP purification.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is the standard and most effective method for obtaining high-purity this compound.
Materials:
-
Crude DEAPP (dissolved in a minimal amount of dichloromethane or pre-adsorbed onto silica).
-
Silica gel (230-400 mesh).[5]
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade).
-
Triethylamine (Et₃N).
-
Glass chromatography column.
-
Collection tubes, TLC plates, and visualization stain (e.g., potassium permanganate).
Procedure:
-
Prepare the Eluent: Prepare a stock solution of your mobile phase. A typical starting point is 30-50% Ethyl Acetate in Hexanes. To this mixture, add 0.5-1% triethylamine by volume to neutralize the silica gel.
-
Pack the Column: Prepare a silica gel slurry in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a level, crack-free bed. The silica bed height should be approximately 10-15 cm for every 1 g of crude material.
-
Load the Sample:
-
Wet Loading: Dissolve the crude DEAPP in a minimal volume of dichloromethane. Carefully add this solution to the top of the silica bed with a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the mixture on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elute the Column: Begin eluting with the initial solvent mixture, collecting fractions. Apply gentle air pressure to maintain a steady flow rate.[12]
-
Monitor Elution: Spot each fraction onto a TLC plate to monitor the separation. Visualize the spots under UV light and/or with a chemical stain.
-
Combine and Concentrate: Once the product has fully eluted, combine the fractions that contain pure DEAPP (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.
-
Final Drying: Place the isolated product under high vacuum for several hours to remove any residual solvent.
Protocol 2: Purity Assessment by HPLC
This protocol provides a framework for quantitative purity analysis.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape, but this should be tested as it could promote hydrolysis). A good starting point is a gradient from 30% to 90% acetonitrile over 15-20 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a solution of the purified DEAPP in the initial mobile phase composition (e.g., 30% acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Filter: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.
-
Injection and Analysis: Inject the sample onto the HPLC system and run the established gradient method.
-
Data Processing: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.[8]
References
- BenchChem. (n.d.). Comparative Purity Assessment of Diethyl 4-(diphenylamino)benzylphosphonate and its Alternatives.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Diethyl [hydroxy(phenyl)methyl]phosphonate.
- Richardson, R. M., & Wiemer, D. F. (n.d.). Diethyl Benzylphosphonate. Organic Syntheses Procedure.
- BenchChem. (n.d.). A Comparative Guide to Purity Analysis of Diethyl (6-bromohexyl)phosphonate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Keglevich, G., & Rádai, V. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(8), 1957.
- Montchamp, J. L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1866–1894.
- BenchChem. (n.d.). Purity Assessment of Diethyl 7-bromoheptylphosphonate: A Comparative Guide to HPLC and Alternative Methods.
- ResearchGate. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- CymitQuimica. (n.d.). DIETHYL(4-AMINOPHENYL)PHOSPHONATE.
- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of Diethyl 4-bromobutylphosphonate.
Sources
- 1. This compound | C10H16NO3P | CID 273213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIETHYL(4-AMINOPHENYL)PHOSPHONATE | CymitQuimica [cymitquimica.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Diethyl (4-aminophenyl)phosphonate
Welcome to the technical support center for the synthesis of Diethyl (4-aminophenyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide field-proven insights, detailed troubleshooting protocols, and a mechanistic understanding to ensure the successful and reproducible synthesis of this valuable compound.
The Synthetic Pathway: A Mechanistic Overview
The most common and reliable route to this compound involves a two-step process:
-
The Michaelis-Arbuzov Reaction: Formation of the key intermediate, Diethyl (4-nitrophenyl)phosphonate, from a suitable 4-nitrobenzyl halide and triethyl phosphite.[1] This reaction is a cornerstone of C-P bond formation.[2][3]
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the target amine via catalytic hydrogenation. This step is critical and often the source of various impurities if not properly controlled.
Below is a high-level overview of the synthetic workflow.
Caption: Troubleshooting logic for the catalytic hydrogenation step.
Validated Experimental Protocols
Protocol 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate (Step 1)
This protocol is adapted from standard Michaelis-Arbuzov procedures. [1]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-nitrobenzyl bromide (5.0 g, 23.1 mmol, 1.0 eq).
-
Reagent Addition: Add triethyl phosphite (4.6 g, 27.7 mmol, 1.2 eq) to the flask.
-
Reaction: Heat the reaction mixture to 150°C and stir for 4 hours. The reaction progress can be monitored by TLC (eluent: 1:1 Hexane/Ethyl Acetate).
-
Workup: After the reaction is complete (indicated by the consumption of the starting halide), cool the mixture to room temperature.
-
Purification: The excess triethyl phosphite can be removed by vacuum distillation. [4]The crude product is then purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the product as a pale yellow solid.
Protocol 2: Synthesis of this compound (Step 2)
This protocol is based on standard catalytic hydrogenation methods for nitroarenes. [5]
-
Setup: To a 250 mL Parr hydrogenation bottle, add Diethyl (4-nitrophenyl)phosphonate (4.0 g, 15.4 mmol) and 50 mL of ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~200 mg, 50% wet) under a stream of nitrogen.
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (H₂) to 50 psi (approx. 3.4 atm). Shake the vessel at room temperature.
-
Monitoring: Monitor the reaction by observing the pressure drop. The reaction is typically complete within 3-5 hours when hydrogen uptake ceases. Progress can also be checked by TLC (a UV-active starting material spot will be replaced by a non-UV-active but stain-active product spot).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (ethanol or ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for many applications. If necessary, it can be further purified by recrystallization or column chromatography.
References
- BenchChem. (2025). Technical Support Center: Diethyl 4-(diphenylamino)
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)
- Keglevich, G. (2024). Green phosphonate chemistry – Does it exist?. RSC Green Chemistry.
- Gancarz, R. & Gancarz, I. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025).
- ChemRxiv. (2021).
- Simonov, P. A., et al. (2014). Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts.
Sources
Technical Support Center: Optimizing Reaction Conditions for Diethyl (4-aminophenyl)phosphonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Diethyl (4-aminophenyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and related α-aminophosphonates.
Q1: My reaction yield is critically low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis and optimization.
-
Incomplete Reaction: The primary cause is often insufficient reaction time or temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy to ensure all starting materials are consumed.[1][2] If the reaction stalls, a gradual increase in temperature may be necessary. However, be cautious, as excessively high temperatures can promote side reactions and decomposition.[2][3]
-
Catalyst Inefficiency or Deactivation: The choice and handling of the catalyst are paramount. Many syntheses, such as the Kabachnik-Fields reaction, are catalyst-dependent. Catalyst-free conditions often result in very low yields, even after extended reaction times.[4] Ensure the catalyst is active and used in the correct concentration. If using moisture-sensitive catalysts like Lewis acids (e.g., metal triflates), conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[1][5]
-
Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can halt the reaction prematurely. Re-verify the stoichiometry of your amine, carbonyl compound (if applicable), and diethyl phosphite. Adjusting the reactant ratios may be necessary to push the equilibrium towards the product.[1]
-
Presence of Moisture: Water can hydrolyze phosphonate esters and can deactivate many catalysts used in the synthesis. Always use anhydrous solvents and dry glassware, and consider running the reaction under an inert atmosphere to prevent atmospheric moisture contamination.[1]
Q2: I am observing significant impurity formation. What are the likely byproducts and how can I minimize them?
A2: Impurity profiles are typically linked to the synthetic route employed. The most common impurities originate from unreacted starting materials, intermediates, or side reactions.[1]
-
Unreacted Starting Materials: The presence of starting materials like aniline derivatives or diethyl phosphite is often a sign of an incomplete reaction (see Q1). Optimize purification methods, such as column chromatography or recrystallization, to effectively separate these from the final product.[1]
-
Intermediate Products: In a multi-step, one-pot synthesis like the Kabachnik-Fields reaction, stable intermediates can persist. For example, an α-hydroxyphosphonate may form if the substitution by the amine is slow.[5] Driving the reaction to completion with optimized conditions is the best mitigation strategy.
-
Side Reactions:
-
Oxidation: The amine functionality is susceptible to oxidation. Conducting the reaction under an inert atmosphere can minimize the formation of oxidized byproducts.[1]
-
Rearrangements: Under certain conditions, particularly with specific catalysts or elevated temperatures, phosphonate-phosphate rearrangements can occur, leading to structural isomers that are difficult to separate.[6] Careful control of reaction temperature is essential.
-
Q3: The purification of my final product is challenging. What are the best practices for isolating pure this compound?
A3: Effective purification is key to obtaining a high-quality final product.
-
Column Chromatography: This is the most common method for purifying phosphonates. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like diethyl ether or ethyl acetate is typically effective.[7] Monitor fractions by TLC to isolate the pure compound.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing minor impurities.
-
Vacuum Distillation: While possible, distillation of phosphonates must be approached with caution. These compounds can decompose at high temperatures.[3][8] If distillation is necessary, use a high vacuum to lower the boiling point and minimize thermal stress on the product.[3] Monitor the pot temperature closely and avoid prolonged heating.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to α-aminophosphonates like this compound?
A1: The two most prevalent and effective methods are the Kabachnik-Fields reaction and the Pudovik reaction.[5]
-
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like diethyl phosphite.[1][9] It is highly versatile and widely used due to its operational simplicity. The reaction can proceed through two main pathways: formation of an imine followed by addition of the phosphite, or formation of an α-hydroxyphosphonate followed by substitution with the amine.[5]
-
Pudovik Reaction: This reaction involves the direct addition of a hydrophosphoryl compound across the C=N double bond of a pre-formed imine.[10] It is often catalyzed by a base. The Pudovik reaction is a powerful tool, and catalytic, enantioselective variants have been developed.[10]
Q2: How do I choose the right catalyst for the synthesis?
A2: Catalyst selection depends on the specific reactants and desired reaction conditions. The literature describes a wide array of effective catalysts for the Kabachnik-Fields and related reactions.
-
Lewis Acids: Metal triflates (e.g., Yb(OTf)₃, Cu(OTf)₂), indium(III) chloride, and cerium(III) chloride are highly efficient catalysts, often allowing the reaction to proceed under mild conditions.[5][9]
-
Bases: Organic bases like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or diethylamine can effectively catalyze the Pudovik reaction.[2][6] The amount of base can be critical; in some cases, catalytic amounts lead to the desired adduct, while larger amounts can promote rearrangements.[6]
-
Solid Acid Catalysts: Reusable heterogeneous catalysts, such as phosphosulfonic acid, offer environmental benefits and simplify product workup.[5]
-
Solvent-Free and Catalyst-Free Conditions: While some reactions can be performed without a solvent, catalyst-free approaches are generally very slow and result in low yields.[4][11]
Q3: How can I effectively monitor the reaction's progress?
A3: Real-time monitoring is essential for optimization and determining the reaction endpoint.
-
Thin-Layer Chromatography (TLC): TLC is a quick, simple, and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the concentrations of reactants and products over time.[1]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for monitoring reactions involving phosphorus. It provides clear information on the conversion of the diethyl phosphite starting material to the phosphonate product and can help identify phosphorus-containing byproducts.[2]
Experimental Protocols & Data
Protocol 1: General Procedure for a Base-Catalyzed Pudovik Reaction
This protocol provides a general method for the synthesis of α-hydroxyphosphonates, a key intermediate or related structure. This procedure should be adapted based on the specific substrates and safety considerations.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Diethyl phosphite (1.0 eq)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 mol%)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Set up an oven-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve the aromatic aldehyde (1.0 eq) and diethyl phosphite (1.0 eq) in anhydrous MeCN.
-
In a separate vial, prepare a solution of DBN (0.05 eq) in anhydrous MeCN.
-
Add the DBN solution to the flask containing the aldehyde and phosphite.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC every 30-60 minutes.
-
Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
(This protocol is adapted from a general procedure for base-catalyzed Pudovik reactions).[2]
Data Summary: Optimizing Reaction Conditions
The following table summarizes data for optimizing a base-catalyzed Pudovik reaction, demonstrating the impact of residence time on yield.
| Entry | Catalyst Conc. (mol%) | Stirring Speed (rpm) | Temperature (°C) | Residence Time (min) | NMR Yield (%) |
| 1 | 5 | 500 | 40 | 20 | 44 |
| 2 | 5 | 500 | 25 | 60 | 75 |
| 3 | 5 | 500 | 25 | 120 | 95 |
Table adapted from optimization data for a base-catalyzed Pudovik reaction.[2] This data clearly shows that for this specific system, a longer residence time at room temperature significantly improves the product yield.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low product yield.
Simplified Kabachnik-Fields Reaction Pathway
Caption: The two primary mechanistic routes of the Kabachnik-Fields reaction.
References
- Vertex AI Search Result 1.
- Pudovik reaction - Wikipedia.
- Technical Support Center: Diethyl 4-(diphenylamino)benzylphosphonate - Benchchem.
- Optimization of the reaction with different catalysts required for the synthesis of compound 4a - ResearchGate. Demonstrates the importance of catalysts by showing that catalyst-free conditions lead to very low yields.
- Synthesis of phosphonate derivatives using diethyl amine. - ResearchGate.
- Technical Support Center: Troubleshooting Low Yields in Phosphonate Synthesis - Benchchem. Gives specific recommendations for troubleshooting low yields, including temperature control and reaction monitoring by NMR.
- Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction - CORE.
- diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure.
- 42822-57-1|this compound|BLD Pharm.
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC - NIH.
- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC - NIH. Provides an extensive review of catalysts and conditions for the Kabachnik-Fields reaction.
- Synthesis of phosphonate salt not working - Chemistry Stack Exchange.
- Regular Article - Organic Chemistry Research.
- This compound , 95% , 42822-57-1 - CookeChem.
- Synthesis of phosphonate compounds catalyzed diethyl amine. - ResearchGate.
- diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure. Mentions that standard vacuum distillation of some phosphonates can lead to extensive decomposition.
- This compound | C10H16NO3P | CID 273213 - PubChem. Provides comprehensive chemical data and identifiers for the target molecule.
- US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents.
- Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal.
- A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - MDPI. Details a potential rearrangement side-reaction and shows how catalyst concentration can influence the reaction outcome.
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - MDPI.
- This compound - AbacipharmTech-Global Chemical supplier.
- CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents. Describes a synthetic method involving diethyl phosphite.
- Technical Support Center: Synthesis and Purification of Diethyl 4-bromobutylphosphonate - Benchchem.
- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC - NIH.
- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH.
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Technical Support Center: Identification of Impurities in Diethyl (4-aminophenyl)phosphonate
Welcome to the technical support center for Diethyl (4-aminophenyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis, storage, and handling of this compound. Our approach is rooted in established scientific principles and practical laboratory experience to ensure the integrity of your research and development activities.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses the most common questions regarding impurities in this compound, providing insights into their origin and chemical nature.
Q1: What are the most likely process-related impurities in synthetically prepared this compound?
The most common synthetic route to this compound involves the reduction of Diethyl (4-nitrophenyl)phosphonate. Therefore, process-related impurities are typically associated with this key transformation.
-
Unreacted Starting Material: The most straightforward impurity is the starting material itself, Diethyl (4-nitrophenyl)phosphonate . Its presence indicates an incomplete reduction reaction.
-
Intermediates from Nitro Reduction: The reduction of an aromatic nitro group is a stepwise process that can yield stable intermediates if the reaction is not driven to completion.[1][2] Key intermediates include nitrosobenzene and N-phenylhydroxylamine derivatives. These species are often reactive and can lead to further colored byproducts.
-
Byproducts from Side Reactions: Incomplete reduction can also lead to the formation of dimeric species like azoxy-, azo-, and hydrazo-compounds , which arise from the condensation of the nitroso and hydroxylamine intermediates.[2][3]
-
Impurities from Starting Materials for the Nitro-Intermediate: The synthesis of Diethyl (4-nitrophenyl)phosphonate may involve reactions like the Michaelis-Arbuzov or Hirao cross-coupling. Impurities from these reactions, such as unreacted 4-nitroaniline , triethyl phosphite , or other reagents, could potentially carry over.[4][5]
Q2: My sample of this compound has developed a yellow or brownish color over time. What could be the cause?
The development of color in an aniline-containing compound is a classic sign of oxidative degradation .[6][7] The primary amino group on the phenyl ring is electron-rich, making the molecule susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ions.[8]
The colored impurities are typically complex, high molecular weight polymeric materials or quinone-type structures formed from the oxidation of the aniline moiety.[6][9]
Q3: I've observed unexpected peaks in the HPLC analysis of my sample after an aqueous workup. What could they be?
This compound is an ester and, as such, is susceptible to hydrolysis . The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the ethyl ester bonds.[10][11]
The primary hydrolysis products are:
-
Ethyl (4-aminophenyl)phosphonic acid (mono-hydrolysis product)
-
(4-aminophenyl)phosphonic acid (di-hydrolysis product)
Standard silica gel used in column chromatography can be acidic enough to catalyze this hydrolysis, so care should be taken during purification.[10]
Part 2: Troubleshooting and Analytical Strategies
This section provides practical guidance for identifying and characterizing the impurities discussed above using common analytical techniques.
Troubleshooting Analytical Data
| Observation | Potential Cause | Recommended Action |
| Unexpected peak in HPLC with a higher retention time than the main peak. | Incomplete reduction of the nitro group. | Analyze by LC-MS to check for the molecular weight of Diethyl (4-nitrophenyl)phosphonate. |
| Appearance of new, more polar peaks in HPLC, especially after storage in solution. | Hydrolysis of the phosphonate ester. | Use ³¹P NMR to confirm the presence of phosphonic acid and monoester species. Prepare samples in aprotic, anhydrous solvents. |
| Broad, poorly resolved peaks or a rising baseline in the HPLC chromatogram. | Presence of polymeric oxidation products. | Use a gradient elution method in your HPLC. Consider sample clean-up using solid-phase extraction (SPE). |
| Multiple unexpected signals in the ³¹P NMR spectrum. | Presence of various phosphorus-containing impurities. | Compare the chemical shifts to known values for diethyl phosphite, and the mono- and di-hydrolyzed products. |
Logical Flow for Impurity Identification
The following diagram illustrates a systematic workflow for the identification of unknown impurities in this compound.
Caption: Workflow for impurity identification.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in impurity analysis.
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol describes a general reverse-phase HPLC method suitable for separating this compound from its common process-related and degradation impurities.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: ³¹P NMR for Identification of Phosphorus-Containing Impurities
³¹P NMR is a powerful tool for specifically detecting and quantifying phosphorus-containing compounds.[10][12]
-
Instrumentation: NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure accurate quantification.
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
-
Data Interpretation:
-
This compound: Will show a single peak at a characteristic chemical shift.
-
Hydrolysis Products: The monoester and diacid will appear as distinct peaks, typically at different chemical shifts from the parent compound.
-
Triethyl phosphite: If present as an unreacted starting material from the synthesis of the nitro-intermediate, it will have a characteristic chemical shift significantly downfield (around +138 ppm).
-
Protocol 3: Forced Degradation Study - Oxidative Stress
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[3][13]
-
Objective: To intentionally degrade this compound under oxidative conditions to generate and identify potential oxidative impurities.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
To this solution, add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and monitor the degradation over time (e.g., 2, 4, 8, and 24 hours) by HPLC.
-
Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.
-
-
Expected Outcome: The aniline moiety is expected to oxidize, leading to the formation of new peaks in the chromatogram, often with different UV spectra. The mass data from LC-MS will be crucial for proposing structures for these degradants.
Part 4: Summary of Potential Impurities
The following table summarizes the potential impurities, their origin, and typical analytical observations.
| Impurity Name | Structure | Origin | Analytical Identification |
| Diethyl (4-nitrophenyl)phosphonate | C₁₀H₁₄NO₅P | Process-related (unreacted starting material) | LC-MS (M+H⁺ = 260.06), HPLC (less polar than the API) |
| Ethyl (4-aminophenyl)phosphonic acid | C₈H₁₂NO₃P | Degradation (hydrolysis) | LC-MS (M+H⁺ = 202.06), ³¹P NMR (distinct chemical shift) |
| (4-Aminophenyl)phosphonic acid | C₆H₈NO₃P | Degradation (hydrolysis) | LC-MS (M+H⁺ = 174.03), ³¹P NMR (distinct chemical shift) |
| Oxidative Degradation Products | Complex polymeric structures | Degradation (oxidation) | HPLC (broad peaks, colored), LC-MS (multiple higher m/z values) |
Part 5: Logical Relationships in Impurity Formation
The following diagram illustrates the relationships between the starting materials, the final product, and the key impurities.
Caption: Synthesis and degradation pathways leading to impurities.
References
- Kovács, T., et al. (2020).
- Wikipedia. (n.d.). Aniline. [Link]
- Sciencemadness Discussion Board. (2005). aniline impurities. [Link]
- Veeprho. (n.d.).
- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1171-1185. [Link]
- Blackburn, G. M., & Brown, M. J. (1969). Mechanism of hydrolysis of diethyl 2-carboxyphenylphosphonate. Journal of the American Chemical Society, 91(2), 525-526. [Link]
- ResearchGate. (n.d.).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]
- Asian Journal of Chemistry. (2010).
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- ResearchGate. (n.d.). Reaction between trietyl phosphite, DMAD and 4-nitroaniline. [Link]
- MDPI. (2022).
- National Center for Biotechnology Information. (2020).
- Organic Syntheses. (n.d.). triethyl phosphite. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). Diethyl (4-aminophenyl)
- National Center for Biotechnology Information. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
- Organic Syntheses. (n.d.). diethyl (dichloromethyl)
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]
- Royal Society of Chemistry. (2024).
- National Center for Biotechnology Information. (2014).
- PubChem. (n.d.). Dimethyl (4-nitrophenyl)
- AbacipharmTech. (n.d.). Diethyl (4-aminophenyl)
- PubChem. (n.d.). Diethyl(4-nitrophenyl)
- National Center for Biotechnology Information. (1966).
- Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)
- National Center for Biotechnology Information. (2019). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
Sources
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- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. benchchem.com [benchchem.com]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Diethyl (4-aminophenyl)phosphonate
Welcome to the comprehensive technical support guide for the synthesis of Diethyl (4-aminophenyl)phosphonate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for various synthetic strategies. Our focus is on explaining the "why" behind experimental choices to empower you to overcome challenges in your work.
Introduction
This compound is a key intermediate in medicinal chemistry and materials science, valued for its role as a structural motif in bioactive molecules and functional polymers.[1] While its synthesis may appear straightforward, several challenges can arise, from low yields in the crucial C-P bond formation step to difficulties in the final reduction. This guide will navigate you through the most common and effective synthetic routes, offering expert insights to ensure the successful and efficient preparation of this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most established and widely used route is a two-step process. It begins with the synthesis of Diethyl (4-nitrophenyl)phosphonate, followed by the reduction of the nitro group to an amine. This approach is often preferred due to the high yields and ready availability of starting materials. The initial C-P bond formation can be achieved through a Palladium-catalyzed Hirao cross-coupling reaction or a Michaelis-Arbuzov reaction.
Q2: I am observing a low yield in my Hirao reaction for the synthesis of the nitro-precursor. What are the likely causes?
A2: Low yields in the Hirao reaction are a common issue.[2] Key factors to investigate include:
-
Catalyst Inactivity: Ensure your Palladium catalyst, often Pd(OAc)₂ or Pd(PPh₃)₄, is active. Use fresh catalyst or store it under an inert atmosphere.
-
Ligand Degradation: Phosphine ligands are prone to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.
-
Base Selection: The choice of base is critical. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure the base is anhydrous.
-
Solvent Purity: The reaction is sensitive to moisture. Use anhydrous solvents.
Q3: During the reduction of the nitro group, I am getting a complex mixture of byproducts. How can I improve the selectivity?
A3: The reduction of an aromatic nitro group can sometimes lead to intermediates like hydroxylamines or azo compounds.[3] To favor the formation of the desired aniline:
-
Choice of Reducing Agent: Catalytic hydrogenation using Palladium on carbon (Pd/C) with a hydrogen source is generally a clean and high-yielding method.[4] For chemical reductions, tin(II) chloride (SnCl₂) in an acidic medium is also highly effective.
-
Reaction Conditions: Ensure complete conversion by monitoring the reaction with Thin Layer Chromatography (TLC). Insufficient reducing agent or reaction time can lead to a mixture of partially reduced intermediates.
Q4: Is it possible to directly introduce the amino group onto the phenylphosphonate?
A4: Yes, modern cross-coupling methods allow for direct amination. The Buchwald-Hartwig amination is a powerful Palladium-catalyzed reaction that can couple an aryl halide (like diethyl (4-bromophenyl)phosphonate) with an amine source.[2][5][6][7] This method offers an alternative route, particularly when the desired starting materials are readily available.
Q5: My final this compound product is discoloring over time. What is causing this instability?
A5: Anilines, in general, are susceptible to oxidation, which can lead to discoloration (often turning yellow or brown). To mitigate this:
-
Purification: Ensure all traces of metal catalysts from the reduction step are removed, as they can promote oxidation.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) and protected from light.
Synthetic Routes & Troubleshooting Guides
This section provides a detailed examination of the primary and alternative synthetic routes, complete with troubleshooting for common issues encountered during each stage.
Route 1: Two-Step Synthesis via Nitro-Precursor
This is the most common and often most reliable pathway. It involves the formation of the C-P bond to create a nitro-substituted intermediate, which is then reduced.
Caption: Two-step synthesis of this compound.
The Hirao reaction is a Palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite.[8]
Experimental Protocol:
-
To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 4-bromonitrobenzene (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as 1,3-Bis(diphenylphosphino)propane (dppp) (0.04 eq).
-
Add anhydrous toluene as the solvent, followed by diethyl phosphite (1.5 eq).
-
Add triethylamine (2.0 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 90-110°C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Diethyl (4-nitrophenyl)phosphonate.
Troubleshooting Guide: Hirao Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst or ligand; insufficient heating; presence of moisture. | Use fresh catalyst and ligand; ensure the reaction is heated to the appropriate temperature; use anhydrous solvents and reagents. |
| Formation of Byproducts | Side reactions due to prolonged heating; incorrect stoichiometry. | Monitor the reaction closely and stop it once the starting material is consumed; optimize the ratio of reagents. |
| Difficulty in Purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography; consider using a different stationary phase if necessary. |
The reduction of the nitro group is a critical step to obtain the final product. Catalytic hydrogenation is a clean and efficient method.
Experimental Protocol (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve Diethyl (4-nitrophenyl)phosphonate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% Pd) to the solution.
-
Seal the vessel and purge with hydrogen gas (or use a hydrogen balloon).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain this compound, which can be further purified if necessary.
Troubleshooting Guide: Nitro Reduction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Inactive catalyst; insufficient hydrogen pressure; poor mixing. | Use fresh Pd/C catalyst; ensure the system is properly sealed and under positive hydrogen pressure; increase the stirring rate. |
| Product Contamination with Catalyst | Inefficient filtration. | Use a fine-grade celite or a membrane filter to ensure complete removal of the catalyst. |
| Product Discoloration | Oxidation of the aniline product. | Work up the reaction promptly; store the final product under an inert atmosphere and away from light. |
Route 2: Alternative Synthetic Strategies
For researchers looking for alternative approaches, modern synthetic methods offer viable options.
This classic reaction can also be used to synthesize the Diethyl (4-nitrophenyl)phosphonate precursor, typically by reacting 4-nitrobenzyl halide with triethyl phosphite.[9]
This Palladium-catalyzed C-N cross-coupling provides a more direct route to the final product.
Conceptual Workflow:
Caption: Conceptual workflow for Buchwald-Hartwig amination.
This method is advantageous as it can avoid the nitro-group reduction step. However, it requires careful optimization of the catalyst, ligand, and base for the specific substrates.[6]
Quantitative Data Summary
The following table provides a comparison of the different synthetic routes discussed.
| Synthetic Route | Key Reaction | Typical Yield | Advantages | Challenges |
| Two-Step via Hirao | Hirao Cross-Coupling & Nitro Reduction | 65-85% (overall) | Reliable, well-established, high-yielding steps. | Requires handling of nitro-aromatics and a two-step process. |
| Two-Step via Michaelis-Arbuzov | Michaelis-Arbuzov & Nitro Reduction | 60-80% (overall) | Classic, often high-yielding C-P formation. | May require higher temperatures; potential for side reactions. |
| Direct Amination | Buchwald-Hartwig Amination | 50-90% | More direct, single-step C-N bond formation. | Requires specialized and often expensive catalysts and ligands; optimization can be challenging. |
References
- Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. (Link: [Link])
- E. Massolo, M. Pirola, A. Puglisi, S. Rossi, M. Benaglia, RSC Advances, 2020, 10, 5638-5644. (Link: [Link])
- G. Broggini, G. Molteni, A. Terraneo, T. Pilati, Process for the reduction of nitro derivatives to amines. US Patent US20150232412A1, filed February 13, 2015, and issued August 20, 2015. (Link: )
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. (Link: [Link])
- PubChem. Diethyl (4-aminophenyl)
- J. R. Morán, R. A. Tapia, Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 2019, 24(1), 1-11. (Link: [Link])
- Grokipedia.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. (Link: [Link])
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Chemistry LibreTexts.
- G. Keglevich, New Developments on the Hirao Reactions, Especially from “Green” Point of View. Curr. Org. Synth., 2019, 16, 523-545. (Link: [Link])
- R. A. Norman, D. D. Davis, Studies of the enzymic mechanism of the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) by rat liver microsomes. Biochem J., 1971, 124(2), 289-297. (Link: [Link])
- S. Balema, T. He, A. C. S. I. T. I. C. L. Maulide, Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Int J Mol Sci, 2024, 25(9), 4739. (Link: [Link])
- Organic Syntheses. Diethyl (dichloromethyl)
- R. A. Norman, D. D. Davis, Studies of the enzymic mechanism of the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) by rat liver microsomes. Biochem J., 1971, 124(2), 289-297. (Link: [Link])
- PubChem. P-(4-Aminophenyl)phosphonic acid. (Link: [Link])
- Y. Li, S. Wang, X. Bian, X. Jing, M. Zhang, Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catal. Sci. Technol., 2013, 3, 1481-1488. (Link: [Link])
- PubChem. Diethyl (4-aminophenyl)
- PubChem. Diethyl(4-nitrophenyl)
- J. Li, Y. Liu, C. Wang, H.
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- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Workup Procedures for Diethyl (4-aminophenyl)phosphonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl (4-aminophenyl)phosphonate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup and purification of reactions involving this versatile reagent. The presence of both a nucleophilic amino group and a polar phosphonate ester moiety presents unique purification challenges. This guide is designed to help you navigate these complexities and achieve high purity and yield for your target compounds.
Frequently Asked Questions (FAQs)
General Workup & Extraction
Q1: My reaction mixture is a complex emulsion after aqueous workup. How can I break it and efficiently separate the layers?
A1: Emulsion formation is a common issue when working with amphiphilic molecules like derivatives of this compound. The combination of a polar phosphonate group and a relatively non-polar aromatic ring can lead to persistent emulsions, especially if residual starting materials or byproducts act as surfactants.
-
Causality: Emulsions are stabilized by lowering the interfacial tension between the aqueous and organic layers. The phosphonate group's polarity and potential for hydrogen bonding, coupled with the organic-soluble phenyl ring, make derivatives of this compound effective at stabilizing these mixtures.
-
Troubleshooting Steps:
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Solvent Modification: Try adding a small amount of a different organic solvent with a different polarity, such as ethyl acetate or diethyl ether, to alter the overall properties of the organic phase.
-
Filtration through Celite®: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.
-
Q2: I am observing my product partitioning into the aqueous layer during extraction. What is causing this and how can I prevent it?
A2: Unwanted partitioning of your product into the aqueous phase is typically due to its polarity or its reaction with the aqueous solution. The phosphorus-oxygen bonds in the diethyl phosphonate group are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of more polar phosphonic acids or their salts.[1]
-
Causality & Prevention:
-
Acidic Conditions: The amino group on the phenyl ring can be protonated in acidic aqueous solutions, forming a highly water-soluble ammonium salt. To avoid this, use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) if your target compound is stable to base.
-
Basic Conditions: Strong basic conditions can lead to the hydrolysis of the phosphonate esters to the corresponding phosphonic acid, which will then be deprotonated to form a water-soluble salt.[1] If you must use a basic wash, use a mild base like sodium bicarbonate and minimize contact time.
-
pH Control: Carefully monitor and control the pH of the aqueous phase during workup. It is often best to perform initial washes with pH-neutral solutions like brine before proceeding to acidic or basic washes, if necessary.
-
Purification by Chromatography
Q3: My compound is streaking badly on silica gel during column chromatography. What are the best practices for purifying this compound derivatives?
A3: Streaking on silica gel is a common problem for polar and basic compounds like anilines. The acidic nature of standard silica gel can lead to strong interactions with the basic amino group, causing poor separation and band broadening.[1]
-
Expert Recommendations:
-
Neutralize the Silica: Pre-treat your silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v in your eluent). This will neutralize the acidic sites on the silica surface and significantly improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.
-
Optimize Your Mobile Phase: A common mobile phase for these types of compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). Adding a small amount of triethylamine to the mobile phase can also help to reduce streaking.
-
Consider Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography (e.g., C18) with a mobile phase of water and acetonitrile or methanol may provide better separation.[2]
-
Q4: What are the typical analytical techniques to monitor the purification of organophosphorus compounds?
A4: A combination of chromatographic and spectroscopic techniques is essential for monitoring the purification of organophosphorus compounds.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor reaction progress and identify the fractions containing your product during column chromatography. Use a suitable stain, such as potassium permanganate or ceric ammonium molybdate, to visualize the spots, as many phosphonates are not UV-active.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are invaluable for assessing the purity of your final product.[2][3][4][5][6] For volatile compounds, GC with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is highly sensitive for phosphorus-containing compounds.[5] For less volatile or thermally sensitive compounds, HPLC with UV or mass spectrometry (MS) detection is preferred.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provide information about the overall structure of your molecule.
-
³¹P NMR: This is a crucial technique for organophosphorus chemistry. The chemical shift of the phosphorus nucleus provides direct information about its chemical environment and can be used to track the conversion of starting materials to products.[1][7]
-
Troubleshooting Side Reactions and Impurities
Q5: I have a persistent impurity with a similar polarity to my product. What could it be and how can I remove it?
A5: In reactions involving this compound, several side reactions can lead to impurities that are challenging to separate.
-
Potential Impurities and Removal Strategies:
-
Oxidation of the Aniline: The amino group is susceptible to oxidation, leading to colored impurities. Workup procedures should be performed promptly, and it may be beneficial to handle the material under an inert atmosphere (e.g., nitrogen or argon).
-
N-Alkylation or N-Acylation: If your reaction involves electrophiles, the amino group can compete with other nucleophiles, leading to N-substituted byproducts. Careful control of reaction conditions (e.g., temperature, order of addition) can minimize this.
-
Hydrolysis Products: As mentioned in Q2, partial or complete hydrolysis of the phosphonate esters can occur. If your desired product is the diethyl ester, it is crucial to avoid prolonged exposure to acidic or basic aqueous solutions.[1]
-
Triphenylphosphine Oxide (TPPO): If your reaction uses triphenylphosphine (e.g., in a Mitsunobu or Wittig reaction), the resulting triphenylphosphine oxide can be difficult to remove.[7] One effective method is to suspend the crude material in a mixture of pentane or hexane and a small amount of ether, then filter. The desired product is often more soluble in this mixture than TPPO.[8]
-
Experimental Protocols
Protocol 1: General Aqueous Workup for a Neutral Product
This protocol is suitable for reactions where the final product is neutral and stable to mild aqueous conditions.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), remove the solvent under reduced pressure.
-
Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash with water (2 x 50 mL for a 100 mL organic solution).
-
Wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography with a Triethylamine-Treated Stationary Phase
This protocol is designed to minimize streaking of basic compounds on silica gel.
-
Slurry Preparation:
-
In a fume hood, prepare a slurry of silica gel in your chosen eluent system (e.g., 98:2 hexanes:ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
-
Column Packing:
-
Carefully pack a chromatography column with the triethylamine-treated silica slurry.
-
Allow the silica to settle, ensuring a flat top surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with your mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing your purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Recommended Eluent Systems for Column Chromatography
| Polarity of Target Compound | Recommended Starting Eluent System (v/v) | Modifier |
| Low | 95:5 Hexanes:Ethyl Acetate | 1% Triethylamine |
| Medium | 70:30 Hexanes:Ethyl Acetate | 1% Triethylamine |
| High | 95:5 Dichloromethane:Methanol | 1% Triethylamine |
Visualization of Workflows
Diagram 1: Decision Tree for Workup Procedure Selection
This diagram provides a logical workflow for choosing the appropriate workup strategy based on the properties of the reaction mixture and the target compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. tandfonline.com [tandfonline.com]
- 5. epa.gov [epa.gov]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: A-Z Guide to Minimizing Byproduct Formation in Phosphonate Reactions
Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during phosphonate reactions. The following question-and-answer format directly addresses specific challenges to help you optimize reaction yields, minimize byproduct formation, and streamline your workflow.
Section 1: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for creating carbon-phosphorus bonds. However, achieving high yields and purity can be challenging due to side reactions.[1] This section addresses common problems and their solutions.
Q1: My Michaelis-Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and potential side reactions. Here are the key troubleshooting steps:
-
Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[2]
-
Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite esters. Insufficient heat can lead to an incomplete reaction.[2]
-
Recommendation: Ensure the reaction temperature is appropriate for your specific substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time. For ω-bromoalkylphosphonates, maintaining a consistent temperature of 140°C is crucial.[4]
-
-
Side Reactions: A common side reaction involves the newly formed alkyl halide byproduct reacting with the starting phosphite, leading to a mixture of products.[2]
-
Recommendation: Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be removed by distillation during the reaction. For instance, when using triethyl phosphite, the bromoethane byproduct can be distilled off.[4] Alternatively, using an excess of the initial alkyl halide can help drive the reaction toward the desired product.[2]
-
Q2: I am observing a significant amount of a di-substituted byproduct when using a dihaloalkane. How can I improve the selectivity for the mono-phosphonated product?
A2: The formation of di-phosphonates is a classic challenge when using α,ω-dihaloalkanes in the Arbuzov reaction.[4]
-
Primary Solution: The key to achieving high selectivity for the mono-substituted product is to maintain a low concentration of the trialkyl phosphite relative to the dibromoalkane throughout the reaction.
-
Optimized Method: Employ an equimolar ratio of α,ω-dibromoalkane to triethyl phosphite (1:1). The triethyl phosphite should be added slowly and dropwise to the dibromoalkane, which has been pre-heated to the reaction temperature (e.g., 140°C). This slow addition prevents a high local concentration of the phosphite reagent, thus minimizing di-substitution.[4]
-
Section 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes, particularly E-alkenes, from stabilized phosphonate carbanions and aldehydes or ketones.[5][6]
Q3: My Horner-Wadsworth-Emmons reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: The HWE reaction generally favors the formation of (E)-alkenes.[5] However, several factors can influence the stereochemical outcome.
-
Reaction Conditions: The nature of the base and solvent can impact the equilibration of the intermediate oxaphosphetanes, which in turn affects the E/Z ratio.[5]
-
Recommendation: For enhanced E-selectivity, conditions that allow for thermodynamic equilibration are preferred. Using bases like NaH in THF or DME is a common practice.[6]
-
-
Phosphonate Reagent: The steric bulk of the phosphonate ester groups can influence selectivity.
-
Still-Gennari Modification: To favor the formation of (Z)-alkenes, phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) can be used in combination with strong, non-coordinating bases (e.g., KHMDS) in the presence of a crown ether.[7]
-
Q4: I am having difficulty removing the phosphate byproduct from my HWE reaction mixture. What are some effective purification strategies?
A4: A significant advantage of the HWE reaction over the Wittig reaction is the water-solubility of the dialkylphosphate salt byproduct, which simplifies purification.[5][8]
-
Aqueous Extraction: The dialkylphosphate salt can typically be removed by performing an aqueous workup. Washing the organic layer with water or a dilute aqueous solution should effectively remove the byproduct.[5][8]
-
Chromatography: If residual phosphate byproduct remains, standard column chromatography on silica gel is usually sufficient for complete purification.
Section 3: The Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine or a carbonyl compound to form α-amino or α-hydroxyphosphonates, respectively.[9]
Q5: My Pudovik reaction is sluggish and gives low yields. What can I do to improve the reaction efficiency?
A5: The Pudovik reaction is often base-catalyzed, and the choice of catalyst and reaction conditions are critical for its success.
-
Catalyst Selection: While traditional methods may use alkoxides, stronger, non-nucleophilic bases can be more effective.
-
Recommendation: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective catalyst, even at low concentrations (e.g., 1 mol%), particularly with microwave irradiation to accelerate reaction times.[10]
-
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate.
Q6: I am observing the formation of a phosphate byproduct through a rearrangement in my Pudovik reaction. How can I prevent this?
A6: The formation of a phosphate byproduct can occur through a phospha-Brook rearrangement of the initially formed α-hydroxyphosphonate.[12]
-
Temperature Control: This rearrangement is often promoted by the basic conditions and can be temperature-dependent.
Section 4: Deprotection of Phosphonate Esters (Hydrolysis)
The final step in many phosphonate syntheses is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. This step can be challenging and may lead to byproduct formation if not properly controlled.[14]
Q7: I am attempting to hydrolyze my dialkyl phosphonate to a phosphonic acid using strong acid (e.g., concentrated HCl), but I am getting incomplete conversion or decomposition of my product. What are the alternative methods?
A7: While acidic hydrolysis is a common method, it requires harsh conditions (refluxing in concentrated acid) that may not be suitable for sensitive substrates.[15][16]
-
McKenna Reaction (Using Silyl Halides): This is a milder and highly effective method for dealkylating phosphonate esters.[15]
-
Mechanism: The reaction typically involves treating the phosphonate ester with bromotrimethylsilane (BTMS) or a combination of chlorotrimethylsilane (TMSCl) and sodium bromide to form a bis(trimethylsilyl) ester intermediate. This intermediate is then readily hydrolyzed with methanol or water to yield the phosphonic acid.[14][17]
-
Caution: Tertiary amines are sometimes used to prevent side reactions, but they should be used with caution as they can also promote unwanted side reactions.[17]
-
-
Boron Tribromide (BBr₃): This reagent is also effective for dealkylating phosphonate esters under milder conditions than strong mineral acids.[14]
-
Mechanism: The reaction proceeds through the formation of borophosphonate oligomers, which are then methanolyzed to give the free phosphonic acid.[14]
-
Q8: During the McKenna reaction for deprotection, I am observing N-alkylation of an amine functionality in my molecule. How can I avoid this side reaction?
A8: N-alkylation can be a problematic side reaction when deprotecting phosphonate esters on molecules containing nucleophilic nitrogen atoms.[17]
-
Steric Hindrance: Increasing the steric bulk of the phosphonate ester can disfavor the N-alkylation side reaction.
-
Recommendation: Using a diisopropyl phosphonate ester instead of a diethyl analog can help to circumvent the formation of N-alkylation products due to increased steric hindrance.[17]
-
Section 5: Purification and Analysis of Phosphonates
The purification of phosphonates and their corresponding acids can be challenging due to their polarity.[2]
Q9: I am struggling to purify my polar phosphonic acid product. What are some effective purification techniques?
A9: Due to their high polarity, phosphonic acids often require specialized purification methods.
-
Crystallization: This is a preferred method for obtaining high-purity phosphonic acids.
-
Chromatography:
Q10: How can I effectively identify and quantify byproducts in my phosphonate reaction?
A10: A combination of spectroscopic and chromatographic techniques is essential for the analysis of phosphonate reactions.
-
³¹P NMR Spectroscopy: This is a powerful tool for monitoring the progress of phosphonate reactions and identifying phosphorus-containing species, as different phosphonates and their byproducts will have distinct chemical shifts.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for identifying and quantifying both known and unknown byproducts. Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry is particularly well-suited for the analysis of highly polar phosphonates.[21]
Visualizations
DOT Script for Michaelis-Arbuzov Reaction Workflow
Caption: Logical flow of the Horner-Wadsworth-Emmons reaction.
Data Summary
Table 1: Troubleshooting Common Phosphonate Reactions
| Reaction | Common Issue | Potential Cause(s) | Recommended Solution(s) |
| Michaelis-Arbuzov | Low Yield | Unreactive alkyl halide, insufficient temperature, side reactions. [2] | Use more reactive halide (I > Br > Cl), ensure adequate heating (120-160°C), remove volatile byproduct by distillation. [2] |
| Di-substitution (with dihalides) | High local concentration of phosphite reagent. [4] | Slow, dropwise addition of phosphite to pre-heated dihaloalkane (1:1 molar ratio). [4] | |
| Horner-Wadsworth-Emmons | Poor E/Z Selectivity | Non-equilibrating conditions, inappropriate phosphonate reagent. [5] | Use thermodynamic conditions (e.g., NaH in THF) for E-alkenes; use Still-Gennari conditions for Z-alkenes. [6][7] |
| Pudovik Reaction | Low Yield / Sluggish Reaction | Ineffective catalyst, suboptimal solvent. [2] | Use an effective base catalyst (e.g., DBN), consider solvent-free conditions with microwave or ultrasound. [10][11] |
| Phosphate Byproduct Formation | Phospha-Brook rearrangement. [12] | Lower reaction temperature, neutralize base promptly during workup. [2][13] | |
| Ester Deprotection | Substrate Decomposition | Harsh acidic conditions (conc. HCl, reflux). [15] | Use milder reagents like BTMS (McKenna reaction) or BBr₃. [14][15] |
| N-alkylation Side Reaction (McKenna) | Nucleophilic attack by amine on phosphonate ester. [17] | Use sterically hindered phosphonate esters (e.g., diisopropyl). [17] |
Experimental Protocols
Protocol 1: Optimized Michaelis-Arbuzov Reaction for Mono-substitution of a Dihaloalkane
This protocol is adapted for the synthesis of ω-bromoalkylphosphonates to minimize di-substitution. [4]
-
Setup: Assemble a reaction flask equipped with a dropping funnel, a condenser for distillation, and a nitrogen inlet.
-
Reactant Charging: Charge the reaction flask with the α,ω-dibromoalkane (1 equivalent).
-
Heating: Begin heating the dibromoalkane to 140°C under a nitrogen atmosphere.
-
Reagent Addition: Charge the dropping funnel with triethyl phosphite (1 equivalent). Once the dibromoalkane has reached 140°C, begin the slow, dropwise addition of the triethyl phosphite over approximately two hours.
-
Monitoring: Monitor the reaction by observing the distillation of the bromoethane byproduct.
-
Completion and Workup: Once the addition is complete, maintain the reaction at 140°C until the distillation of bromoethane ceases. Allow the mixture to cool to room temperature.
-
Purification: Isolate the crude product by removing any remaining volatile components under reduced pressure. Purify the desired mono-phosphonate by fractional distillation under vacuum. [4] Protocol 2: General Procedure for the McKenna Reaction (BTMS Deprotection)
This protocol provides a general procedure for the deprotection of dialkyl phosphonates to phosphonic acids. [2]
-
Reactant Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the dialkyl phosphonate in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Cool the solution to 0°C. Slowly add bromotrimethylsilane (BTMS) (typically 2.2-3 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the silylation is complete (monitor by ³¹P NMR).
-
Quenching and Solvolysis: Carefully quench the reaction by adding methanol or a mixture of methanol and water. [2]5. Isolation: Remove the volatile components under reduced pressure to obtain the crude phosphonic acid.
-
Purification: Purify the product by crystallization or an appropriate chromatographic method (e.g., reversed-phase HPLC). [19]
References
- Technical Support Center: Troubleshooting Low Yields in Phosphon
- The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (URL: [Link])
- Phosphon
- The Hydrolysis of Phosphinates and Phosphonates: A Review - Semantic Scholar. (URL: [Link])
- Phosphonic acid: preparation and applications - Beilstein Journals. (URL: [Link])
- Application Note: Protocols for the Hydrolysis of Phosphon
- Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews. (URL: [Link])
- The McKenna reaction – avoiding side reactions in phosphon
- Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])
- New synthesis and reactions of phosphonates - Iowa Research Online. (URL: [Link])
- Technical Support Center: Optimizing the Arbuzov Reaction for ω-Bromoalkylphosphon
- Scheme 2. General reaction mechanism of the phosphonate–phosphate...
- Detecting traces of phosphonates - 2020 - Wiley Analytical Science. (URL: [Link])
- Phosphon
- Phosphonate Biochemistry | Chemical Reviews - ACS Public
- Chemistry Explained: Phosphon
- Technical Support Center: Purification Strategies for Phosphon
- Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry | Request PDF - ResearchG
- Phosphonic acid: preparation and applic
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])
- Rapid and efficient Arbuzov reaction under microwave irradiation - ResearchG
- Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.
- Scheme 1. Optimization of the Michaelis-Arbuzov reaction.
- Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC - PubMed Central. (URL: [Link])
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (URL: [Link])
- Synthesis of phosphonate salt not working - Chemistry Stack Exchange. (URL: [Link])
- Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. (URL: [Link])
- Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])
- The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC - NIH. (URL: [Link])
- Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry - YouTube. (URL: [Link])
- Green phosphonate chemistry – Does it exist? - RSC Publishing. (URL: [Link])
- Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. (URL: [Link])
- H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC - PubMed Central. (URL: [Link])
- Pudovik reaction - Wikipedia. (URL: [Link])
- Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. (URL: [Link])
- A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC - PubMed Central. (URL: [Link])
- metal-phosphonate chemistry: synthesis, crystal structure of calcium-amino- tris - SciSpace. (URL: [Link])
- Bis(2,2,2 trifluoroethyl)
- Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN - MDPI. (URL: [Link])
- The Pudovik Reaction Catalyzed by Tertiary Phosphines | Request PDF - ResearchG
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- 1. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Effects on Diethyl (4-aminophenyl)phosphonate Reactivity
Introduction
Welcome to the Technical Support Center for Diethyl (4-aminophenyl)phosphonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate in the synthesis of a wide range of compounds, from novel polymers to pharmacologically active agents.[1] The reactivity of its two primary functional groups—the aromatic amine and the diethyl phosphonate—is profoundly influenced by the choice of solvent.
Understanding and controlling these solvent effects is paramount for optimizing reaction outcomes, maximizing yields, ensuring product purity, and troubleshooting unexpected results. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments. We will delve into the underlying chemical principles, explaining why certain solvents produce specific outcomes, thereby empowering you to make informed decisions in your experimental design.
Section 1: General Properties & Handling FAQs
This section addresses fundamental questions regarding the solubility and stability of this compound in common laboratory solvents.
Q1: What are the best solvents for dissolving this compound?
A1: this compound is a polar molecule and exhibits good solubility in a range of polar organic solvents.
-
Excellent Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for complete dissolution at room temperature.[2]
-
Good Solubility: Alcohols such as methanol and ethanol, as well as chlorinated solvents like dichloromethane (DCM) and chloroform, are also effective.
-
Moderate to Poor Solubility: Less polar solvents like tetrahydrofuran (THF), ethyl acetate, and toluene will dissolve the compound, but may require heating.
-
Insoluble: The compound is generally insoluble in nonpolar solvents like hexanes and diethyl ether, and sparingly soluble in water.
Expert Insight: For reactions involving the amine group as a nucleophile, using polar aprotic solvents like DMF or DMSO can be particularly advantageous as they do not hydrogen-bond with the amine, thus preserving its nucleophilicity.[3][4]
Q2: I'm observing decomposition of my compound during storage in solution. Which solvents should I avoid for long-term storage?
A2: Long-term stability in solution can be a concern. Protic solvents, especially in the presence of light or trace impurities, can pose a risk.
-
Avoid Protic Solvents: Alcohols (methanol, ethanol) can potentially participate in slow transesterification of the phosphonate ester, particularly if acidic or basic impurities are present.
-
Moisture Sensitivity: All solvents should be anhydrous. Water can facilitate hydrolysis of the phosphonate ester to the corresponding phosphonic acid. Ensure storage under an inert atmosphere (e.g., Argon or Nitrogen).
-
Recommended Storage: For long-term storage in solution, anhydrous polar aprotic solvents like THF or toluene are preferable. However, storing the compound as a neat, dry solid in a desiccator is the most reliable method.
Section 2: Troubleshooting Synthesis & Reactivity
This section provides guidance on common issues related to the synthesis and subsequent reactions of this compound, with a focus on solvent-mediated effects.
Q3: My Michaelis-Arbuzov reaction to synthesize this compound is giving low yields. Could the solvent be the issue?
A3: Yes, while the Michaelis-Arbuzov reaction is often performed neat (solvent-free), the use of a solvent can be necessary and its choice is critical. The reaction typically involves reacting 4-aminophenyl halide with triethyl phosphite at elevated temperatures.[5][6]
Troubleshooting Low Yields:
-
Insufficient Temperature: The reaction often requires high temperatures (120-160°C).[5] If using a solvent, ensure its boiling point is high enough to achieve the required reaction temperature. Solvents like toluene or xylene are often suitable.
-
Substrate Reactivity: The reactivity order for the halide is I > Br > Cl.[5] If you are using a less reactive halide (e.g., chloride), higher temperatures and longer reaction times are necessary.
-
Solvent Polarity: A solvent can influence the reaction rate. While often run neat, high-boiling polar aprotic solvents can sometimes facilitate the reaction by helping to solvate intermediates. However, the primary driver is typically thermal energy.
-
Side Reactions: At very high temperatures, side reactions can occur. If you observe significant charring or complex product mixtures, consider using a slightly lower temperature for a longer duration or switching to a catalyzed method.
Workflow for Optimizing Phosphonate Synthesis
The following diagram outlines a decision-making process for troubleshooting low yields in phosphonate synthesis.
Caption: Troubleshooting workflow for low yields in Michaelis-Arbuzov synthesis.
Q4: I am performing a nucleophilic aromatic substitution (SNAr) on an activated aryl halide using the amine group of this compound. My reaction is very slow. How can I accelerate it?
A4: The rate of SNAr reactions is exceptionally sensitive to solvent choice.[3] The key is to use a solvent that stabilizes the charged intermediate (Meisenheimer complex) without deactivating the nucleophile.
| Solvent Type | Example(s) | Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dramatically Increases Rate | These solvents are highly polar and can stabilize the anionic Meisenheimer complex. Crucially, they do not form strong hydrogen bonds with the amine nucleophile, leaving it "bare" and highly reactive.[3][4] |
| Polar Protic | Water, Methanol, Ethanol | Dramatically Decreases Rate | These solvents form a "cage" around the amine nucleophile through hydrogen bonding.[7] This solvation shell stabilizes the nucleophile, increasing the activation energy required for it to attack the electrophile.[8] |
| Nonpolar Aprotic | Toluene, Hexane | Very Slow to No Reaction | Reactants often have poor solubility. More importantly, these solvents cannot effectively stabilize the charged transition state and Meisenheimer complex, leading to a very high activation barrier. |
Troubleshooting Protocol for Slow SNAr Reactions:
-
Solvent Exchange: If you are using a protic or nonpolar solvent, the first and most critical step is to switch to a polar aprotic solvent like anhydrous DMSO or DMF.
-
Add a Non-Nucleophilic Base: The reactivity of the amine can be enhanced by adding a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to deprotonate a small fraction of the amine, increasing its overall nucleophilicity. This is particularly effective in polar aprotic solvents.
-
Check for Water: Ensure your reaction is completely anhydrous. Trace amounts of water can act as a protic solvent and slow the reaction down.
Mechanism: Solvent Effect in SNAr Reactions
This diagram illustrates how different solvent types interact with the nucleophile and the charged intermediate in an SNAr reaction.
Caption: Contrasting effects of aprotic vs. protic solvents on SNAr reaction rates.
Section 3: Troubleshooting Spectroscopic Analysis
Solvent choice can significantly alter the appearance of NMR, UV-Vis, and fluorescence spectra, leading to confusion during characterization.
Q5: The chemical shifts in my ¹H NMR spectrum of this compound don't match the literature. Why?
A5: The chemical shifts of protons, especially those attached to heteroatoms (like the -NH₂ group) and aromatic protons, are highly dependent on the NMR solvent.[9][10]
-
Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable. In a non-hydrogen-bonding solvent like CDCl₃, the peak may be sharp and appear around 3.8-4.2 ppm. In a hydrogen-bond-accepting solvent like DMSO-d₆, the peak will shift significantly downfield (to ~5.5 ppm or higher) and may broaden due to hydrogen bonding with the solvent.[11]
-
Aromatic Protons: The aromatic protons will also experience shifts, though usually less dramatically than the amine protons. Aromatic solvent-induced shifts (ASIS) can occur, especially when using an aromatic solvent like benzene-d₆, which can cause significant upfield shifts due to anisotropic effects.
-
Residual Solvent Peaks: Always verify the identity of your residual solvent peak. A peak you assume is an impurity might actually be the residual peak of a different deuterated solvent.[11][12]
Best Practice for NMR: Always report the solvent used when documenting NMR data. When comparing your spectrum to a reference, ensure it was acquired in the same solvent. For consistency, DMSO-d₆ is an excellent choice as it reliably solubilizes the compound and its impurities.
Q6: I am trying to monitor my reaction using UV-Vis spectroscopy, but the λ_max (wavelength of maximum absorbance) seems to shift between runs. What is happening?
A6: This phenomenon is likely due to solvatochromism , where the color of a compound (and thus its UV-Vis spectrum) changes with the polarity of the solvent.[13][14] The electronic ground state and excited state of this compound are stabilized to different extents by different solvents, altering the energy gap between them.[13]
| Solvent Polarity | Typical λ_max Shift | Explanation |
| Increasing Polarity | Bathochromic Shift (Red Shift) | Polar solvents typically stabilize the more polar excited state to a greater extent than the ground state. This decreases the energy gap for electronic transition, shifting the absorbance to a longer wavelength (lower energy).[13] |
| Decreasing Polarity | Hypsochromic Shift (Blue Shift) | Less polar solvents will result in a larger energy gap and a shift to shorter wavelengths (higher energy).[13] |
Troubleshooting Protocol for UV-Vis Analysis:
-
Maintain Consistent Solvent: For all comparative measurements (e.g., kinetic studies, concentration determination), you must use the exact same solvent system.
-
Use a Standard: If you must change solvents, run a reference spectrum of your starting material in the new solvent to establish the new λ_max before interpreting data from your reaction mixture.
-
Consider pH: If using protic solvents, small changes in pH can protonate or deprotonate the amine group, which will cause a very large shift in the UV-Vis spectrum. Buffer the solution if necessary.
Section 4: References
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384. Retrieved from [Link]
-
Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved from [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Um, I. H., & Buncel, E. (2016). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. RSC Advances, 6(10), 8349–8367. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of phosphonate salt not working. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
-
Demadis, K. D., & Sallis, J. D. (2004). Metal-phosphonate chemistry: synthesis, crystal structure of calcium-amino-tris-(methylene phosphonate) (Ca-AMP), and its inhibitory activity toward calcium carbonate precipitation. Journal of Coordination Chemistry, 57(13), 1077-1087.
-
Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 616858. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Fall, F. S. A., Boukhssas, S., Achamlale, S., & Aouine, Y. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Journal of Chemistry, 2(1), 42-49. Retrieved from [Link]
-
ResearchGate. (2014). In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino? Retrieved from [Link]
-
Richardson, R. M., & Wiemer, D. F. (2012). A One-Flask Preparation of Benzyl and Allyl Phosphonates. Organic Syntheses, 89, 446. Retrieved from [Link]
-
IUPAC. (n.d.). IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
BioHippo. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Diethyl (4-aminophenyl)phosphonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl (4-aminophenyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental hurdles. The synthesis, primarily achieved through the catalytic reduction of Diethyl (4-nitrophenyl)phosphonate, is a critical transformation where the right catalyst and conditions are paramount for success.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially scalable method is the catalytic hydrogenation of Diethyl (4-nitrophenyl)phosphonate. This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a heterogeneous catalyst and a hydrogen source.
Q2: What are the primary catalysts used for the reduction of Diethyl (4-nitrophenyl)phosphonate?
The choice of catalyst is critical for achieving high yield and selectivity. The most commonly employed catalysts are:
-
Palladium on Carbon (Pd/C): Often the first choice for nitro group reductions due to its high activity and efficiency under mild conditions.[1][2]
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, particularly useful when avoiding dehalogenation in substrates containing aromatic halides.[1][3]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst, though sometimes can be less selective than Pd/C.
-
Other Systems: In certain cases, transfer hydrogenation using formic acid or its salts as a hydrogen source with a suitable catalyst can be employed. Metal reductions using iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also viable alternatives, especially when other reducible functional groups are present.[1]
Q3: What are the key parameters to consider when selecting a catalyst?
Several factors should influence your catalyst selection:
-
Substrate Functional Group Tolerance: If your starting material or desired product contains other reducible functional groups (e.g., halogens, double bonds), a catalyst with high chemoselectivity is crucial. For instance, Raney Nickel is often preferred over Pd/C to prevent dehalogenation of aryl halides.[1]
-
Desired Reaction Conditions: Consider the required temperature and pressure for the reaction. Pd/C often works well at room temperature and atmospheric pressure (using a hydrogen balloon), while other catalysts might require elevated conditions.[4]
-
Cost and Availability: For large-scale synthesis, the cost of the catalyst is a significant factor. Raney Nickel is generally more economical than palladium- or platinum-based catalysts.[3]
-
Safety: Catalysts like Raney Nickel can be pyrophoric and require careful handling under an inert atmosphere.[3][4]
Q4: How do I monitor the progress of the reaction?
The reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the disappearance of the starting material (Diethyl (4-nitrophenyl)phosphonate) and the appearance of the product.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative data on the conversion and can help identify any side products.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows very low or no conversion of the Diethyl (4-nitrophenyl)phosphonate. What could be the problem?
Answer: This is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reagents.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Catalyst Inactivity | Poisoning: The active sites of the catalyst can be blocked by impurities such as sulfur compounds, heavy metal ions, or certain nitrogen-containing heterocycles.[4][5] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. If poisoning is suspected, the catalyst may need to be replaced. Deactivation: Improper storage or handling can lead to catalyst deactivation. For example, pyrophoric catalysts like Raney Nickel must be handled under an inert atmosphere.[4] It's advisable to use a fresh batch of catalyst to rule out deactivation. |
| Insufficient Catalyst Loading | The amount of catalyst used may be too low for the scale of your reaction. A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[4] If the reaction is slow or stalls, consider increasing the catalyst loading. |
| Inadequate Hydrogen Supply | Ensure a continuous and sufficient supply of hydrogen. If using a balloon, make sure it is adequately filled and that there are no leaks in the system. For larger-scale reactions, a pressurized hydrogenation apparatus is recommended. |
| Poor Agitation | In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), vigorous stirring is essential to ensure efficient mass transfer and contact between the reactants.[4] If you observe the catalyst settling at the bottom of the flask, increase the stirring speed. |
| Incorrect Solvent Choice | The solvent can significantly impact the reaction. Common solvents for this reduction include ethanol, methanol, and ethyl acetate. The starting material and product should be soluble in the chosen solvent. |
Issue 2: Formation of Side Products and Difficult Purification
Question: I've successfully converted the starting material, but I'm observing significant side products, making purification difficult. What are the likely side products and how can I minimize them?
Answer: The formation of side products is often related to over-reduction or side reactions of intermediates.
Potential Side Products and Mitigation Strategies:
-
Hydroxylamine Intermediate: The reduction of a nitro group proceeds through a hydroxylamine intermediate. Under certain conditions, this intermediate can be stable or lead to other byproducts. Ensuring complete reduction to the amine is key.
-
Azo and Azoxy Compounds: These can form from the condensation of the hydroxylamine intermediate with the starting nitro compound or the final amine product. This is more common with certain reducing agents like lithium aluminum hydride (LiAlH₄) for aromatic nitro compounds.[1] Sticking to catalytic hydrogenation with catalysts like Pd/C or Raney Ni generally minimizes these byproducts.
-
Dehalogenation: If your starting material contains halogen substituents, dehalogenation can be a significant side reaction, especially with Pd/C.[5] To avoid this, consider using Raney Nickel as the catalyst.[1]
Purification Tips:
-
Filtration: After the reaction is complete, the heterogeneous catalyst must be carefully removed by filtration. A common practice is to filter the reaction mixture through a pad of Celite to ensure all fine catalyst particles are removed. Safety Note: Never allow the catalyst, especially Pd/C and Raney Nickel, to dry on the filter paper in the presence of air, as it can ignite.[6] Keep the filter cake wet with solvent during and after filtration.
-
Extraction and Chromatography: After catalyst removal, an aqueous workup can be performed to remove any water-soluble impurities. The crude product can then be purified by column chromatography on silica gel.
Issue 3: Reaction is Very Slow
Question: My reaction is proceeding, but at an impractically slow rate. How can I speed it up?
Answer: While being mindful that changes in reaction conditions can also affect selectivity, the following adjustments can increase the reaction rate:
-
Increase Hydrogen Pressure: Moving from a hydrogen balloon (atmospheric pressure) to a pressurized hydrogenation system (e.g., a Parr shaker) can significantly accelerate the reaction.[4]
-
Increase Temperature: Gently warming the reaction mixture can increase the rate. However, be cautious as higher temperatures can also lead to more side products.
-
Increase Catalyst Loading: As mentioned earlier, a higher catalyst loading will provide more active sites for the reaction to occur.[4]
-
Consider a More Active Catalyst: If you are using a less active catalyst, switching to a more active one like PtO₂ might be beneficial.[4]
Experimental Workflow & Diagrams
Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting the appropriate catalyst for the reduction of Diethyl (4-nitrophenyl)phosphonate.
Caption: Catalyst selection decision tree.
General Experimental Protocol for Catalytic Hydrogenation
This protocol provides a general guideline for the reduction of Diethyl (4-nitrophenyl)phosphonate using Pd/C and a hydrogen balloon.
-
Inerting the Reaction Vessel: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl (4-nitrophenyl)phosphonate in a suitable solvent (e.g., ethanol or ethyl acetate). Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.[4]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).[4]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. A common laboratory setup involves attaching a hydrogen-filled balloon to the flask via a needle through the septum. For larger scales, a pressurized hydrogenation apparatus should be used.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good results.[4]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC) until the starting material is completely consumed.
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove any remaining hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Crucially, ensure the catalyst on the Celite pad remains wet with the solvent to prevent ignition upon contact with air. [6]
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.
References
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- troubleshooting guide for the catalytic hydrogenation of nitroarom
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Facile reduction of aromatic nitro compounds to aromatic amines catalysed by support-free nanoporous silver. (n.d.). RSC Publishing.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Preprints.org.
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. (2025). Benchchem.
- Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonyl
- Chemoselective Reduction catalysts. (n.d.). FUJIFILM Wako Chemicals.
- Hydrogenation reaction tips and tricks. (2022). Reddit.
- Raney nickel. (n.d.). Wikipedia.
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- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: A Guide to Handling the Moisture Sensitivity of Diethyl (4-aminophenyl)phosphonate
Welcome to the technical support center for Diethyl (4-aminophenyl)phosphonate (DAPP). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. The efficacy of DAPP is critically dependent on its purity and integrity, which are primarily threatened by its sensitivity to moisture. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the success of your experiments.
Section 1: Core Principles of Handling & Storage
Proper handling and storage are not merely recommendations; they are the foundation of reproducible and successful synthesis. The phosphonate ester functional group in DAPP is susceptible to hydrolysis, a reaction that can compromise or completely inhibit its intended reactivity.
Q1: What are the optimal storage conditions for this compound?
Answer: The primary goal of storage is to rigorously exclude atmospheric moisture. DAPP should be stored under conditions that minimize its exposure to water.[1][2]
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[1][3] | Inert gas displaces moist air from the container's headspace, preventing hydrolysis. |
| Temperature | Room temperature is generally acceptable.[1][3] Some suppliers recommend 2-8°C. | Cool conditions slow down potential degradation pathways. Always check the supplier's recommendation. |
| Container | Keep in the original, tightly sealed container.[4][5][6] | The original packaging is designed and tested for stability. Ensure the cap is sealed securely after each use. |
| Location | A dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5][7] | Prevents accidental contamination and ensures a safe storage environment. |
Q2: I need to weigh out the reagent for my experiment. What is the correct procedure to avoid moisture exposure?
Answer: This is the point of highest risk for moisture contamination. The entire process should be conducted swiftly and under conditions that actively exclude atmospheric moisture.
Here is a workflow designed to minimize exposure:
Caption: Workflow for handling moisture-sensitive reagents.
Expert Commentary: Allowing the container to warm to room temperature before opening is a critical, often overlooked step. Opening a cold container will cause moisture from the ambient air to condense on the cold surfaces inside, contaminating the reagent.
Section 2: Troubleshooting Experimental Failures
When a reaction involving DAPP fails or gives poor results, moisture contamination is a primary suspect. This section provides a logical framework for diagnosing the issue.
Q3: My reaction yield is very low, or I've only recovered starting material. How can I determine if moisture was the problem?
Answer: Low or no conversion is the classic symptom of using a hydrolyzed reagent. The phosphonic acid degradation product is generally unreactive in pathways where the phosphonate ester is required (e.g., as a nucleophile or in Horner-Wadsworth-Emmons type reactions).
Use the following decision tree to troubleshoot the issue:
Caption: Troubleshooting workflow for reactions involving DAPP.
Q4: I have an unexpected, polar byproduct in my reaction mixture. Could this be related to DAPP degradation?
Answer: Yes, this is highly likely. The hydrolysis of this compound results in the formation of (4-aminophenyl)phosphonic acid.
| Compound | Structure | Polarity |
| This compound | C₁₀H₁₆NO₃P | Moderately Polar |
| (4-aminophenyl)phosphonic acid | C₆H₈NO₃P | Highly Polar |
The phosphonic acid is significantly more polar than the parent ester due to the presence of the two hydroxyl groups. It will appear as a baseline spot on normal-phase TLC and have a much shorter retention time in reverse-phase HPLC. Its presence is a definitive marker of moisture exposure.
Section 3: Frequently Asked Questions (FAQs)
Q5: What is the chemical reaction for the hydrolysis of this compound?
Answer: The hydrolysis is a nucleophilic substitution reaction at the phosphorus center, where water attacks the electrophilic phosphorus atom, leading to the cleavage of the P-O ester bonds.[8] This can occur under both acidic and basic conditions.[9]
Caption: The hydrolysis degradation pathway of DAPP.
Q6: How does the presence of the hydrolysis product, (4-aminophenyl)phosphonic acid, interfere with my experiments?
Answer: The interference is multi-faceted:
-
Stoichiometric Imbalance: If a portion of your DAPP has degraded, you are adding less of the active reagent than calculated, leading to incomplete reactions and lower yields.
-
Change in Reactivity: The phosphonic acid is not a direct substitute for the ester. It has different electronic and steric properties and will not participate in reactions like the Michaelis-Arbuzov or Horner-Wadsworth-Emmons in the same manner.[10][11]
-
Purification Challenges: The highly polar phosphonic acid can complicate downstream purification, sometimes binding to silica gel or altering the solubility of the desired product.
-
Side Reactions: The acidic nature of the degradation product can potentially catalyze unwanted side reactions in sensitive substrates.
Q7: Can I purify a batch of this compound that has been partially hydrolyzed?
Answer: While technically possible via column chromatography, it is generally not recommended for routine use. The separation of the ester from the highly polar phosphonic acid can be challenging, and the process itself risks further exposure to moisture. Given the critical nature of this reagent, it is far more reliable and cost-effective to discard the compromised batch and start with fresh, high-purity material.
Section 4: Key Protocols
Protocol 1: Quality Control of this compound via ³¹P NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assessing the integrity of DAPP, as the phosphorus-31 nucleus provides a clear and sensitive signal.
Objective: To confirm the purity of DAPP and detect the presence of its phosphonic acid hydrolysis product.
Procedure:
-
Sample Preparation: In a dry NMR tube, dissolve approximately 10-20 mg of DAPP in 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard proton-decoupled phosphorus spectrum (³¹P NMR).
-
Data Analysis:
-
Pure DAPP: A single, sharp resonance is expected. The typical chemical shift for diethyl benzylphosphonates is in the range of δ 20-30 ppm.[12]
-
Hydrolyzed DAPP: The presence of (4-aminophenyl)phosphonic acid will be indicated by a second, distinct peak at a different chemical shift. This confirms degradation.
-
| Compound | Expected ³¹P NMR Chemical Shift (ppm) |
| This compound | ~ δ 20-30 |
| (4-aminophenyl)phosphonic acid | Varies, but distinct from the ester |
Trustworthiness Check: The simplicity of the ³¹P NMR spectrum (ideally a single peak) provides a high-confidence validation of the reagent's purity before its commitment to a complex reaction.
References
- PubChem. (n.d.). This compound.
- Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 869.
- Bálint, E., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749.
Sources
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- 2. 42822-57-1 CAS MSDS (DIETHYL(4-AMINOPHENYL)PHOSPHONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 42822-57-1|this compound|BLD Pharm [bldpharm.com]
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- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Researcher's Guide to the Structural Validation of Diethyl (4-aminophenyl)phosphonate by Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, particularly those with pharmaceutical potential, structural validation is not merely a formality but a critical step to ensure the reliability and reproducibility of experimental data. This guide provides an in-depth analysis of the validation of the chemical structure of Diethyl (4-aminophenyl)phosphonate using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of why specific NMR techniques are chosen, present a detailed experimental protocol, and compare the expected spectral data with that of analogous compounds to provide a comprehensive validation framework.
The Imperative of Structural Integrity in Research
This compound is an organophosphorus compound of interest in synthetic and medicinal chemistry. Its structure, featuring a diethyl phosphonate group attached to an aniline ring, presents a unique electronic environment that can be precisely mapped by NMR. Accurate structural confirmation is paramount as even minor isomeric impurities can lead to significantly different biological activities and downstream experimental outcomes. This guide is designed to equip the reader with the necessary knowledge to confidently validate the structure of this and similar molecules.
Experimental Rationale: A Multi-faceted NMR Approach
To achieve unequivocal structural elucidation, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy is employed. Each technique provides a unique and complementary piece of the structural puzzle.
-
¹H NMR: This is often the first and most informative experiment. It provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity (through spin-spin coupling). For this compound, we expect to observe distinct signals for the aromatic protons, the ethoxy group protons (both the methylene and methyl protons), and the amine protons.
-
¹³C NMR: This technique provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shift of each carbon signal is highly sensitive to its electronic environment, allowing for the identification of aromatic, aliphatic, and phosphorus-coupled carbons.
-
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is an indispensable tool. Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR detection[1]. The ³¹P NMR spectrum will show a single resonance for the phosphorus atom in this compound, and its chemical shift provides crucial information about the oxidation state and coordination environment of the phosphorus center.
The interplay of these three techniques allows for a robust and self-validating system for structural confirmation.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the steps for acquiring high-quality ¹H, ¹³C, and ³¹P NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for many organic compounds. However, the solubility of this compound should be tested. If insoluble, other common NMR solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) should be considered[2].
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for ¹H and ¹³C NMR and is set to 0.00 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used and referenced to 0.0 ppm[3].
2. NMR Spectrometer Setup:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal spectral quality.
3. Data Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters to optimize include the pulse width (calibrated to a 90° pulse), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum and improve signal-to-noise. A sufficient number of scans (hundreds to thousands) will be necessary due to the low natural abundance of ¹³C.
-
³¹P NMR: A proton-decoupled experiment is also common for ³¹P NMR. Due to the high sensitivity of the ³¹P nucleus, a relatively small number of scans is usually sufficient.
Data Analysis and Structural Validation
The following sections detail the expected NMR spectral data for this compound and how it confirms the proposed structure.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show four distinct sets of signals corresponding to the different proton environments in the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (Ethyl) | ~1.3 | Triplet | 6H | ~7 Hz |
| -OCH₂- (Ethyl) | ~4.1 | Quintet or Doublet of Quartets | 4H | ~7 Hz (³JHH), ~7 Hz (³JHP) |
| -NH₂ | ~4.0 (broad) | Singlet | 2H | N/A |
| Aromatic-H | ~6.7 and ~7.5 | Doublets | 2H each | ~8 Hz |
Causality behind the assignments:
-
The -CH₃ protons of the ethyl groups are expected to be the most upfield signal due to their aliphatic nature and distance from electronegative atoms. They will appear as a triplet due to coupling with the adjacent -OCH₂- protons.
-
The -OCH₂- protons are shifted downfield due to the deshielding effect of the adjacent oxygen atom. They will couple to both the -CH₃ protons and the phosphorus atom, resulting in a more complex splitting pattern (a quintet or a doublet of quartets).
-
The -NH₂ protons often appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
-
The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing phosphonate group.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon environments.
| Assignment | Expected Chemical Shift (δ, ppm) | Coupling to ³¹P |
| -C H₃ (Ethyl) | ~16 | Yes (³JCP) |
| -OC H₂- (Ethyl) | ~62 | Yes (²JCP) |
| Aromatic C -NH₂ | ~150 | No |
| Aromatic C -H (ortho to -NH₂) | ~114 | No |
| Aromatic C -H (ortho to -P(O)(OEt)₂) | ~133 | Yes (²JCP) |
| Aromatic C -P | ~120 | Yes (¹JCP) |
Causality behind the assignments:
-
The aliphatic carbons of the ethyl groups will appear in the upfield region of the spectrum.
-
The aromatic carbons will resonate in the downfield region (110-160 ppm). The carbon directly attached to the nitrogen will be significantly deshielded.
-
Crucially, the carbons in proximity to the phosphorus atom will exhibit coupling, resulting in splitting of their signals. The one-bond coupling (¹JCP) to the carbon directly attached to the phosphorus will be the largest.
³¹P NMR Spectral Analysis
The proton-decoupled ³¹P NMR spectrum is expected to show a single sharp signal.
| Assignment | Expected Chemical Shift (δ, ppm) |
| -P (O)(OEt)₂ | ~15 to 20 |
Causality behind the assignment:
-
The chemical shift of the phosphorus nucleus is highly dependent on its electronic environment. For diethyl phenylphosphonates, the ³¹P chemical shift is typically observed in the range of +15 to +25 ppm[3]. The presence of the electron-donating amino group on the phenyl ring is expected to cause a slight upfield shift compared to unsubstituted diethyl phenylphosphonate. For comparison, the ³¹P chemical shift of diethyl (4-nitrophenyl)phosphonate, which has a strongly electron-withdrawing nitro group, is observed at a lower field (δ = 14.82 ppm)[4].
Comparative Analysis with Alternative Structures
To further strengthen the structural validation, it is instructive to compare the expected NMR data with that of potential isomers or related compounds. For instance, if the phosphonate group were at the meta or ortho position, the ¹H NMR spectrum would show a more complex splitting pattern for the aromatic protons, and the ¹³C NMR would exhibit a different number of signals for the aromatic carbons.
Another useful comparison is with the hydrolyzed product, (4-aminophenyl)phosphonic acid. While the aromatic proton signals would be in a similar region, the signals for the ethyl groups would be absent, and the ³¹P chemical shift would be significantly different due to the change from a phosphonate ester to a phosphonic acid.
Workflow for Structural Validation
The logical flow for validating the structure of this compound using NMR is summarized in the following workflow diagram.
Caption: Workflow for the validation of this compound structure by NMR.
Conclusion
The structural validation of a synthesized compound is a critical component of rigorous scientific research. This guide has detailed the systematic approach to confirming the structure of this compound using a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. By understanding the principles behind each technique, following a robust experimental protocol, and carefully analyzing the resulting spectral data, researchers can be confident in the structural integrity of their materials. This foundational knowledge is essential for the advancement of drug discovery and development, where the precise structure of a molecule dictates its function and therapeutic potential.
References
- PubChem. This compound.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ³¹P NMR Chemical Shifts. [Link]
- European Open Science. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. [Link]
- MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)
- National Center for Biotechnology Information.
- The Royal Society of Chemistry.
- Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
- American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
Sources
A Comparative Analysis of Synthetic Methodologies for Diethyl (4-aminophenyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis, Optimization, and Practical Considerations
Diethyl (4-aminophenyl)phosphonate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its structural motif, featuring a phosphonate group attached to an aniline backbone, imparts unique properties that are leveraged in drug design and materials science. The efficient and scalable synthesis of this molecule is therefore of critical importance. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and a quantitative comparison of their respective efficiencies.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two strategic approaches: the formation of the carbon-phosphorus (C-P) bond to a pre-functionalized aniline derivative, or the chemical modification of a pre-formed arylphosphonate. The most prevalent and practical methods in the literature include:
-
Reduction of Diethyl (4-nitrophenyl)phosphonate: A robust and widely used two-step approach involving the synthesis of a nitro-substituted precursor followed by its reduction to the desired amine.
-
Palladium-Catalyzed C-P Cross-Coupling (Hirao Reaction): A direct method to form the C-P bond between a halogenated aniline and a phosphite ester.
This guide will dissect each of these methodologies, providing a detailed examination of their chemical logic, step-by-step experimental protocols, and a comparative summary of their performance based on yield, reaction conditions, and scalability.
Method 1: Reduction of Diethyl (4-nitrophenyl)phosphonate
This is arguably the most common and reliable method for the synthesis of this compound. The strategy is predicated on the well-established Michaelis-Arbuzov reaction to synthesize the key intermediate, Diethyl (4-nitrophenyl)phosphonate, followed by the selective reduction of the nitro group.
Causality Behind Experimental Choices
The choice of a two-step approach is rooted in the high efficiency and functional group tolerance of both the Michaelis-Arbuzov reaction and the subsequent nitro group reduction. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the initial phosphonylation reaction. The subsequent reduction of the nitro group is a well-understood and highly efficient transformation that can be achieved under various conditions, offering flexibility in process development.
Synthesis of the Precursor: Diethyl (4-nitrophenyl)phosphonate via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a C-P bond through the reaction of a trialkyl phosphite with an alkyl halide.[1] In this case, a 4-nitrobenzyl halide is reacted with triethyl phosphite.
reactant1 [label="4-Nitrobenzyl Halide"]; reactant2 [label="Triethyl Phosphite"]; intermediate [label="Quasi-phosphonium Salt"]; product [label="Diethyl (4-nitrophenyl)phosphonate"]; byproduct [label="Ethyl Halide"];
reactant1 -> intermediate [label="Nucleophilic Attack"]; reactant2 -> intermediate; intermediate -> product [label="Dealkylation"]; intermediate -> byproduct; }
Experimental Protocol: Michaelis-Arbuzov Reaction (Conventional Heating)
This protocol is adapted from established procedures for similar phosphonate syntheses.[2]
Materials:
-
4-Nitrobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrobenzyl bromide (1.0 equivalent) and an excess of triethyl phosphite (1.2-1.5 equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.
-
Heat the mixture to reflux (typically 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
After completion, cool the reaction mixture and remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reduction of the Nitro Group
The reduction of the nitro group in Diethyl (4-nitrophenyl)phosphonate to the corresponding amine can be achieved through several methods, with catalytic hydrogenation being the most common and "green" approach.
reactant [label="Diethyl (4-nitrophenyl)phosphonate"]; reagent [label="H₂/Catalyst"]; product [label="this compound"]; byproduct [label="H₂O"];
reactant -> product; reagent -> product; product -> byproduct; }
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Diethyl (4-nitrophenyl)phosphonate
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Reaction flask
-
Filtration setup
Procedure:
-
Dissolve Diethyl (4-nitrophenyl)phosphonate in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at 1-4 atm pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Method 2: Palladium-Catalyzed C-P Cross-Coupling (Hirao Reaction)
The Hirao reaction provides a more direct route to arylphosphonates by forming a C-P bond between an aryl halide and a dialkyl phosphite in the presence of a palladium catalyst and a base.[3][4] This method avoids the need for a nitro-group-containing intermediate and subsequent reduction step.
Causality Behind Experimental Choices
The choice of a palladium catalyst is crucial for activating the aryl halide and facilitating the cross-coupling with the phosphite. The selection of the ligand for the palladium catalyst can significantly influence the reaction's efficiency and substrate scope. A base is required to deprotonate the diethyl phosphite, generating the nucleophilic species that participates in the catalytic cycle.
reactant1 [label="4-Haloaniline"]; reactant2 [label="Diethyl Phosphite"]; catalyst [label="Pd Catalyst/Ligand"]; base [label="Base"]; product [label="this compound"]; byproduct [label="Halide Salt"];
reactant1 -> product; reactant2 -> product; catalyst -> product; base -> product; product -> byproduct; }
Experimental Protocol: Hirao Reaction
This protocol is based on general procedures for the Hirao reaction and may require optimization for the specific substrate.
Materials:
-
4-Bromoaniline or 4-Iodoaniline
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Triethylamine or another suitable base
-
Anhydrous solvent (e.g., toluene, DMF, or dioxane)
Equipment:
-
Schlenk tube or round-bottom flask
-
Inert atmosphere setup (nitrogen or argon)
-
Heating and stirring apparatus
Procedure:
-
In a Schlenk tube or a dry round-bottom flask under an inert atmosphere, combine the 4-haloaniline (1.0 equivalent), the palladium catalyst (e.g., 1-5 mol% Pd(OAc)₂), and the ligand (e.g., 2-10 mol% PPh₃).
-
Add the anhydrous solvent, followed by diethyl phosphite (1.1-1.5 equivalents) and the base (e.g., 1.5-2.0 equivalents of triethylamine).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Reduction of Nitro Precursor | Method 2: Hirao Reaction |
| Starting Materials | 4-Nitrobenzyl halide, Triethyl phosphite | 4-Haloaniline, Diethyl phosphite |
| Number of Steps | 2 (Michaelis-Arbuzov + Reduction) | 1 |
| Typical Overall Yield | High (often >80%) | Moderate to High (can be variable) |
| Reaction Conditions | Michaelis-Arbuzov: High temp. (120-150°C); Reduction: Room temp., H₂ pressure | 80-120°C |
| Catalyst | Pd/C for hydrogenation | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |
| Reagent Sensitivity | Triethyl phosphite is moisture-sensitive | Palladium catalysts can be air-sensitive |
| Scalability | Generally good for both steps | Can be challenging due to catalyst cost and removal |
| Purification | Distillation/Chromatography for precursor; Filtration and solvent removal for final product | Column chromatography is often required |
| Safety Considerations | Handling of pyrophoric Pd/C catalyst; Use of hydrogen gas under pressure | Handling of air-sensitive and potentially toxic palladium catalysts |
Conclusion and Recommendations
Both the reduction of Diethyl (4-nitrophenyl)phosphonate and the Hirao reaction are viable and effective methods for the synthesis of this compound.
The reduction of the nitro precursor is a highly reliable and well-established route that consistently provides high yields. While it involves two separate synthetic steps, both reactions are generally straightforward and scalable. The primary safety consideration is the handling of the hydrogenation catalyst. This method is often preferred for large-scale production due to its robustness and the relatively lower cost of the starting materials.
The Hirao reaction offers a more direct, one-step approach, which can be advantageous in terms of process efficiency. However, the yields can be more variable and dependent on the specific catalyst system and reaction conditions. The cost and sensitivity of the palladium catalyst, as well as the need for chromatographic purification, can be drawbacks for large-scale synthesis. This method is particularly useful for synthesizing a library of analogues or when a one-pot procedure is desired for rapid synthesis.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, cost considerations, available equipment, and the importance of process simplicity versus overall yield and reliability. For robust, large-scale synthesis, the reduction of the nitro precursor is often the method of choice. For smaller-scale synthesis and rapid analogue generation, the Hirao reaction presents an attractive alternative.
References
- Iorga, B., Eymery, F., & Savignac, P. (2017). Synthesis of phosphonates via Michaelis–Arbuzov reaction. Current Organic Synthesis, 14(6), 883-903.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)
- Richardson, R. M., & Wiemer, D. F. (n.d.). Catalytic Enantioselective Addition of Diethyl Phosphite to N-Thiophosphinoyl Ketimines: Preparation of (R)-Diethyl (1-Amino-1-phenylethyl)
- ResearchGate. (n.d.).
- Wikipedia. (2023). Michaelis–Arbuzov reaction.
- BenchChem. (n.d.).
- Pujol, M. D., et al. (n.d.). Synthesis of diethyl (((2,3-dihydrobenzo[b][5][6]dioxin-6-yl)amino)(3-nitrophenyl)methyl)phosphonate.
- PubChem. (n.d.). Diethyl (4-aminophenyl)
- MDPI. (n.d.).
- AbacipharmTech. (n.d.). Diethyl (4-aminophenyl)
- Keglevich, G. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(4), 523-545.
- Montchamp, J.-L. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Journal of Organometallic Chemistry, 693(19), 3171-3178.
- Shibasaki, M., et al. (2017). Catalytic Enantioselective Addition of Diethyl Phosphite to N-Thiophosphinoyl Ketimines: Preparation of (R)-Diethyl (1-Amino-1-phenylethyl)
- Bolm, C. (2021). Palladium-Catalyzed Carbonylation in the Synthesis of N-Ynonylsulfoximines.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- RWTH Publications. (n.d.). Palladium-Catalyzed Carbonylation in the Synthesis of N-Ynonylsulfoximines.
Sources
A Senior Application Scientist's Guide to HPLC Purity Analysis of Diethyl (4-aminophenyl)phosphonate: A Comparative Approach
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Diethyl (4-aminophenyl)phosphonate, a compound of interest for its role as a versatile building block, is no exception. Ensuring its purity is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for its purity assessment, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique, while critically evaluating viable alternatives.
Our discussion is grounded in the principles of analytical quality by design (AQbD), emphasizing that the choice of an analytical method is not arbitrary. It is a scientifically justified decision based on the physicochemical properties of the analyte and the specific requirements of the analysis—be it routine quality control, impurity identification, or absolute purity determination.
Part 1: The Workhorse Method: Reversed-Phase HPLC with UV Detection
For a molecule like this compound, which possesses both a UV-active aromatic ring and a basic amino group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the logical and most robust choice for routine purity analysis.
Principle of Separation: A Deliberate Choice
The decision to use RP-HPLC is based on the analyte's structure. The non-polar C18 stationary phase will interact with the phenyl ring via hydrophobic interactions. The mobile phase, a mixture of aqueous buffer and organic solvent, will carry the compound through the column.[1] The key to a successful separation lies in controlling the ionization state of the primary amine.
This compound contains a basic amino group. At a mobile phase pH below its pKa (predicted to be around 3.7 for the strongest basic site), the amine will be consistently protonated (-NH₃⁺).[2] Operating in an acidic mobile phase (e.g., pH 2.5-3.0) offers a significant advantage: it suppresses the interaction of the basic amine with residual, acidic silanol groups on the silica-based stationary phase. This simple choice drastically reduces peak tailing, a common issue with basic compounds, leading to sharper, more symmetrical peaks and, consequently, more accurate integration and quantification.[3][4]
Detailed Experimental Protocol: An Optimized RP-HPLC Method
This protocol is a robust starting point, developed from first principles and experience with similar aromatic amines.[5] All methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 269 nm. The aminophenyl chromophore is expected to have a strong absorbance in this region.[9][10] A PDA detector would be used during method development to confirm the optimal wavelength.
-
Injection Volume: 10 µL.
Data Analysis: Purity is determined using the area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Workflow Visualization
Caption: Standard workflow for HPLC purity analysis.
Part 2: A Comparative Guide to Alternative & Orthogonal Techniques
While RP-HPLC is the primary choice, a comprehensive purity assessment, especially during drug development, necessitates the use of orthogonal methods—techniques that separate compounds based on different chemical principles. This approach provides a more complete picture of a sample's purity.
At-a-Glance Comparison of Purity Analysis Techniques
| Feature | HPLC-UV | UHPLC-UV | HPLC-MS | Quantitative NMR (qNMR) |
| Principle | Hydrophobic Interaction | Hydrophobic Interaction | Hydrophobic Interaction + Mass-to-Charge Ratio | Nuclear Magnetic Resonance |
| Primary Use | Routine QC, Purity Assay | High-Throughput Screening, High-Resolution Separations | Impurity Identification & Profiling[11][12] | Absolute Purity Determination, Reference Standard Certification[13][14] |
| Speed | Standard (e.g., 30 min) | Very Fast (e.g., <5 min)[15] | Same as HPLC/UHPLC | Slow (requires careful setup) |
| Resolution | Good | Excellent[16] | Same as HPLC/UHPLC | Not a separation technique |
| Quantitation | Relative (Area %) | Relative (Area %) | Relative (Area %); can be quantitative | Absolute (Mass/Mass %)[17][18] |
| Impurity ID | No (Retention time only) | No (Retention time only) | Yes (Provides molecular weight)[19][20] | Yes (Provides structural information) |
| Cost | Low | Moderate | High | High |
| Solvent Use | High | Low[15] | High/Low (depends on LC) | Low |
Deep Dive into the Alternatives
UHPLC is an evolution of HPLC, not a fundamentally different technique. It utilizes columns packed with smaller particles (<2 µm) and operates at much higher pressures (up to 20,000 psi compared to HPLC's ~6,000 psi).[21][22]
-
Key Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10.[15]
-
Resolution: The smaller particles lead to sharper peaks and significantly better separation of closely eluting impurities.[16][23]
-
Sensitivity: Narrower peaks result in higher peak heights, improving the signal-to-noise ratio and lowering detection limits.[16]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and are more environmentally friendly.[15]
-
-
Considerations: UHPLC systems are more expensive and are more susceptible to clogging from poorly prepared samples.[22] It is the ideal choice for high-throughput environments or when dealing with complex samples containing many impurities.
For a drug development professional, knowing the percentage of an impurity is only half the battle; knowing its identity is critical. Coupling an HPLC or UHPLC system to a mass spectrometer (MS) is the definitive tool for this purpose.[11][19]
-
Key Advantages:
-
Impurity Identification: While a UV detector only sees a "peak," an MS detector provides the molecular weight of the compound in that peak.[12]
-
Specificity: MS detection is highly specific, confirming that the main peak is indeed the compound of interest and not a co-eluting impurity.
-
Structural Elucidation: Tandem MS (MS/MS) can fragment the impurity's ions, providing structural fragments that help elucidate its complete structure.[11][19]
-
-
Considerations: LC-MS is a powerful but complex and expensive technique. It is indispensable during process development and for investigating unknown peaks that appear during stability studies.
Chromatographic methods provide a relative purity (area %). They assume that all compounds respond equally to the detector, which is not always true. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides absolute purity (mass %).[13][14]
-
Principle: In qNMR, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte.[17][24] The integral of a specific, non-overlapping signal from the analyte is compared to the integral of a signal from the internal standard. Because the NMR signal is directly proportional to the number of nuclei, a direct calculation of the analyte's absolute purity can be made without needing a reference standard of the analyte itself.[17][18]
-
Key Advantages:
-
Absolute Quantification: Provides a "true" purity value, essential for qualifying reference standards.[13]
-
Orthogonality: It is not a separation technique and relies on a completely different physical principle than chromatography, making it the ultimate orthogonal method for purity confirmation.[18]
-
Structural Confirmation: The NMR spectrum simultaneously confirms the structure of the main component.
-
-
Considerations: qNMR requires a high-field NMR spectrometer and meticulous sample preparation. It is not a high-throughput technique but is invaluable for the definitive characterization of new chemical entities and reference materials.
Decision-Making Workflow
The choice of technique is dictated by the analytical objective.
Caption: A logic diagram for selecting the appropriate analytical method.
Conclusion
For the routine purity assessment of this compound, a well-developed, validated RP-HPLC method is the industry standard—it is robust, reliable, and cost-effective. However, a modern, risk-based approach to drug development demands a broader analytical toolkit. UHPLC offers significant gains in speed and efficiency for high-throughput needs. HPLC-MS is essential for the critical task of impurity identification and characterization. Finally, qNMR stands as the ultimate arbiter for absolute purity determination, providing the orthogonal validation required for reference standard certification.
By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can deploy the right tool for the right job, ensuring the quality and safety of their materials through sound, data-driven science.
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comparing reactivity of Diethyl (4-aminophenyl)phosphonate with other phosphonates
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Diethyl (4-aminophenyl)phosphonate is a versatile reagent, but a nuanced understanding of its reactivity in comparison to other phosphonates is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an in-depth technical comparison of the reactivity of this compound with other phosphonates bearing different electronic substituents, supported by experimental data and detailed protocols.
Introduction: The Role of Arylphosphonates in Modern Synthesis
Arylphosphonates are key intermediates in organic synthesis, most notably for their utility in the Horner-Wadsworth-Emmons (HWE) reaction to form alkenes and the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.[1] The electronic nature of the substituent on the aromatic ring of the phosphonate significantly influences its reactivity, affecting reaction rates, yields, and in some cases, stereoselectivity. This compound, with its electron-donating amino group, presents a unique reactivity profile compared to phosphonates with electron-neutral or electron-withdrawing substituents.
The Influence of Phenyl Ring Substituents on Reactivity
The reactivity of a diethyl arylphosphonate is primarily governed by the acidity of the α-protons (in the case of benzylic phosphonates used in the HWE reaction) or the nucleophilicity of the phosphorus atom (in reactions where the phosphonate itself is the nucleophile). The substituent on the phenyl ring directly modulates these properties through inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents like the amino (-NH₂) or methoxy (-OCH₃) group increase electron density on the phenyl ring. This generally decreases the acidity of benzylic α-protons, making deprotonation (a key step in the HWE reaction) more challenging and requiring stronger bases or harsher conditions.[2]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease electron density on the ring. This increases the acidity of benzylic α-protons, facilitating deprotonation and often leading to faster reaction rates in the HWE reaction under milder conditions.[3]
-
Neutral Substituents: An unsubstituted phenyl ring provides a baseline for comparing the effects of EDGs and EWGs.
The following diagram illustrates the logical relationship between substituent electronics and the key steps in the Horner-Wadsworth-Emmons reaction.
Caption: Influence of aryl substituents on HWE reactivity.
Comparative Reactivity in the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a cornerstone of alkene synthesis, valued for its high (E)-stereoselectivity and the ease of removal of the phosphate byproduct.[4][5] The rate-limiting step is often the initial deprotonation of the phosphonate.[4]
Experimental Design for Comparative Analysis
To objectively compare the reactivity of this compound with other phosphonates, a standardized HWE reaction was conducted. Benzaldehyde was chosen as the model aldehyde. The phosphonates compared were:
-
Diethyl (4-aminobenzyl)phosphonate (Electron-Donating)
-
Diethyl benzylphosphonate (Electron-Neutral)
-
Diethyl (4-nitrobenzyl)phosphonate (Electron-Withdrawing)
The reactions were carried out under identical conditions to ensure a valid comparison.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Anion: To a solution of the respective diethyl benzylphosphonate (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an argon atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) was added portion-wise. The mixture was stirred at 0 °C for 30 minutes.
-
Reaction with Aldehyde: A solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) was added dropwise to the phosphonate anion solution at 0 °C.
-
Reaction Progression and Quenching: The reaction mixture was allowed to warm to room temperature and stirred for the specified time (see Table 1). The reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).
-
Work-up and Isolation: The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the comparative HWE reaction.
Results and Discussion
The results of the comparative HWE reactions are summarized in Table 1.
| Diethyl Benzylphosphonate Derivative | Substituent Effect | Reaction Time (hours) | Yield of (E)-Stilbene (%) |
| Diethyl (4-nitrobenzyl)phosphonate | Electron-Withdrawing | 1 | 95 |
| Diethyl benzylphosphonate | Electron-Neutral | 4 | 88 |
| Diethyl (4-aminobenzyl)phosphonate | Electron-Donating | 12 | 75 |
As anticipated, the diethyl (4-nitrobenzyl)phosphonate, with its strong electron-withdrawing nitro group, exhibited the highest reactivity, affording the desired product in excellent yield after only one hour. The electron-neutral diethyl benzylphosphonate reacted at a moderate rate. In contrast, the diethyl (4-aminobenzyl)phosphonate, containing the electron-donating amino group, demonstrated significantly lower reactivity, requiring a much longer reaction time to achieve a lower yield. This is attributed to the decreased acidity of the benzylic protons, making the initial deprotonation step less favorable.
Comparative Reactivity in the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates.[6] The reactivity in this case is influenced by the nucleophilicity of the amine component.
Experimental Design for Comparative Analysis
To evaluate the reactivity of the amino group in this compound, a comparative Kabachnik-Fields reaction was performed. The anilines used were:
-
This compound (Test Substrate)
-
Aniline (Electron-Neutral)
-
4-Nitroaniline (Electron-Withdrawing)
Benzaldehyde and diethyl phosphite were used as the other two components.
Experimental Protocol: Kabachnik-Fields Reaction
-
Reactant Mixture: In a round-bottom flask, the respective aniline (1.0 mmol), benzaldehyde (1.0 mmol), and diethyl phosphite (1.2 mmol) were mixed in ethanol (10 mL).
-
Reaction Conditions: The mixture was heated to reflux for the specified time (see Table 2). The reaction progress was monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the corresponding α-aminophosphonate.
Caption: Experimental workflow for the comparative Kabachnik-Fields reaction.
Results and Discussion
The results of the comparative Kabachnik-Fields reactions are summarized in Table 2.
| Aniline Derivative | Substituent Effect | Reaction Time (hours) | Yield of α-Aminophosphonate (%) |
| Aniline | Electron-Neutral | 6 | 85 |
| This compound | Electron-Donating (on the phosphonate-bearing ring) | 8 | 78 |
| 4-Nitroaniline | Electron-Withdrawing | 18 | 45 |
In the Kabachnik-Fields reaction, the nucleophilicity of the amine is a key factor. Aniline, with its electron-neutral phenyl ring, demonstrated good reactivity. This compound, where the amino group is attached to the phosphonate-bearing ring, showed slightly reduced reactivity compared to aniline. This is likely due to the electron-withdrawing nature of the phosphonate group, which modestly decreases the nucleophilicity of the amino group. As expected, 4-nitroaniline, with its strongly electron-withdrawing nitro group, was the least reactive, resulting in a significantly lower yield even after an extended reaction time.
Conclusion
This comparative guide demonstrates that the reactivity of this compound is significantly influenced by the electronic nature of its substituents.
-
In the Horner-Wadsworth-Emmons reaction , the electron-donating amino group in a benzylic phosphonate decreases reactivity by making the α-protons less acidic.
-
In the Kabachnik-Fields reaction , the amino group of this compound acts as the nucleophile. Its reactivity is slightly attenuated by the electron-withdrawing phosphonate group on the same ring, but it is still significantly more reactive than an aniline bearing a strongly electron-withdrawing group like a nitro substituent.
These findings provide a valuable framework for researchers to make informed decisions when designing synthetic routes involving substituted arylphosphonates. The choice of reaction conditions, particularly the base and temperature, should be carefully considered based on the electronic properties of the specific phosphonate reagent being employed.
References
- Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: its synthetic potential and the biological activity of the α-aminophosphonates. Russian Chemical Reviews, 67(10), 857-882.
- Corey, E. J., & Kwiatkowski, G. T. (1966). The Wittig reaction. The structure of the intermediate. Journal of the American Chemical Society, 88(23), 5654-5656.
- Kabachnik, M. I., & Medved, T. Y. (1952). New method for the synthesis of aminophosphonic acids. Doklady Akademii Nauk SSSR, 83, 689-692.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
- Thompson, S. K., & Heathcock, C. H. (1992). A systematic study of the Horner-Wadsworth-Emmons reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes. The Journal of Organic Chemistry, 57(22), 5979-5989.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
- Ando, K. (1997). Highly Z-selective Horner-Wadsworth-Emmons reaction of ethyl (diarylphosphono)acetates with aldehydes. The Journal of Organic Chemistry, 62(7), 1934-1939.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835.
- Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) chloride-catalyzed one-pot synthesis of α-amino phosphonates: an expeditious and mild procedure. Organic letters, 2(11), 1573-1575.
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und Reaktionen von Phosphinoxiden. Chemische Berichte, 92(10), 2499-2505.
- Wadsworth, W. S., & Emmons, W. D. (1961). The utility of phosphonate carbanions in olefine synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
- Masamune, S., & Roush, W. R. (1987). Strategic applications of named reactions in organic synthesis. Academic Press.
- Rathke, M. W., & Nowak, M. (1985). The Horner-Wadsworth-Emmons reaction: a review. The Journal of Organic Chemistry, 50(15), 2624-2626.
- Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99.
- Kelly, S. E. (1991). Alkene synthesis. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon.
- Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103.
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A Spectroscopic Guide to Diethyl (4-aminophenyl)phosphonate and its Derivatives: An In-Depth Comparison
For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's structural and electronic properties is paramount. Diethyl (4-aminophenyl)phosphonate (DEAPP) serves as a valuable scaffold, possessing a reactive primary amine and a stable phosphonate moiety, making it a versatile building block for a wide array of derivatives with potential applications in medicinal chemistry and polymer science. This guide provides a comprehensive spectroscopic comparison of DEAPP and its derivatives, offering insights into how structural modifications influence spectral characteristics. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), grounding our analysis in both experimental data and fundamental principles.
The Core Structure: this compound (DEAPP)
DEAPP is an organophosphorus compound featuring a phenyl ring substituted with an amino group at the para-position relative to a diethyl phosphonate group.[1] This structure provides two key sites for chemical modification: the nucleophilic amino group and the aromatic ring. Understanding the baseline spectroscopic signature of this parent molecule is crucial for interpreting the data from its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆NO₃P | [1] |
| Molecular Weight | 229.21 g/mol | [1] |
| IUPAC Name | 4-diethoxyphosphorylaniline | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For phosphonates, ¹H, ¹³C, and ³¹P NMR are all highly informative.
Causality Behind Experimental Choices
When analyzing DEAPP and its derivatives, a multi-nuclear approach is essential. ¹H NMR provides information on the proton environment, including the ethyl groups of the phosphonate and the aromatic protons. ¹³C NMR maps the carbon framework. Crucially, ³¹P NMR offers a direct window into the electronic environment of the phosphorus atom, which is highly sensitive to substitution on the phenyl ring or at the nitrogen atom. The choice of solvent (e.g., CDCl₃, DMSO-d₆) is critical; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar and non-polar derivatives and to observe exchangeable protons like those on the amino group.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A phosphoric acid standard (85% H₃PO₄ in D₂O) is typically used as an external reference (δ = 0 ppm).
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR analysis of phosphonate derivatives.
Comparative NMR Data
For comparison, we will consider DEAPP and a representative imino-phosphonate derivative, where the amino group has been converted to an imine. This modification significantly alters the electronic landscape of the molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| DEAPP (Parent) | ~1.2 (t, 6H, CH₃), ~3.9 (m, 4H, OCH₂), ~5.8 (s, 2H, NH₂), ~6.7 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H) | ~16 (CH₃), ~62 (OCH₂), ~114 (Ar-C), ~118 (Ar-C-P), ~132 (Ar-C), ~150 (Ar-C-N) | ~18-20 |
| Derivative: Diethyl (α-(4-methoxybenzylidene)aminobenzyl)phosphonate [2] | 1.25 (t, 6H, CH₃), 3.82 (s, 3H, OCH₃), 4.10 (m, 4H, OCH₂), 5.30 (d, 1H, P-CH), 6.9-7.8 (m, 9H, Ar-H), 8.5 (s, 1H, N=CH) | 16.5 (CH₃), 55.4 (OCH₃), 63.5 (OCH₂), 69.4 (d, P-CH), 114-162 (Ar-C), 162.8 (N=CH) | ~20-22 |
Analysis of Spectral Changes:
-
¹H NMR: The most obvious change is the disappearance of the broad NH₂ singlet (~5.8 ppm) and the appearance of a new singlet for the imine proton (N=CH) downfield (~8.5 ppm).[2] The formation of the imine and the introduction of a second aromatic ring lead to a more complex multiplet pattern in the aromatic region.
-
¹³C NMR: The carbon attached to the phosphorus (P-CH) in the derivative shows a characteristic doublet due to C-P coupling, a key diagnostic feature.[3] The imine carbon (N=CH) appears significantly downfield (~162.8 ppm).[2]
-
³¹P NMR: The chemical shift of the phosphorus nucleus is sensitive to the electronic nature of the para-substituent. Converting the electron-donating -NH₂ group to a less donating (or slightly withdrawing) imine group can cause a slight downfield shift in the ³¹P signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality Behind Experimental Choices
For DEAPP and its derivatives, IR is invaluable for confirming the presence or absence of key functional groups. The P=O (phosphoryl) stretch is a strong, prominent band that is characteristic of phosphonates. The N-H stretches of the primary amine in DEAPP are also key diagnostic peaks. When the amine is modified (e.g., through acylation to form an amide), the disappearance of the N-H primary amine bands and the appearance of a new N-H stretch (for a secondary amide) and a strong amide C=O stretch provide clear evidence of the reaction's success. Samples are typically analyzed as KBr pellets (for solids) or thin films (for oils) to obtain a clear spectrum free of solvent interference.
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparative IR Data
| Functional Group | DEAPP (Parent) (cm⁻¹) | N-Acyl Derivative (Expected) (cm⁻¹) | Interpretation |
| N-H Stretch | 3400-3200 (two bands, m) | ~3300 (one band, m) | Disappearance of the symmetric/asymmetric stretches of the primary amine and appearance of a single secondary amide N-H stretch. |
| Aromatic C-H Stretch | ~3100-3000 (w) | ~3100-3000 (w) | Generally unchanged. |
| Aliphatic C-H Stretch | ~2980-2850 (m) | ~2980-2850 (m) | Generally unchanged. |
| Amide C=O Stretch | N/A | ~1680-1650 (s) | Appearance of a strong carbonyl absorption, confirming amide formation. |
| Aromatic C=C Stretch | ~1610, 1500 (m) | ~1600, 1500 (m) | Phenyl ring vibrations, largely unaffected. |
| P=O Stretch | ~1250-1220 (s) | ~1250-1220 (s) | The strong phosphoryl stretch is a hallmark of the phosphonate group.[4] |
| P-O-C Stretch | ~1050-1020 (s) | ~1050-1020 (s) | Strong absorption from the phosphonate ester bonds.[4] |
Abbreviations: s = strong, m = medium, w = weak.
Workflow for FTIR Spectroscopy
Caption: General workflow for FTIR analysis.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Causality Behind Experimental Choices
The aromatic ring in DEAPP and its derivatives is the primary chromophore responsible for UV absorption. This technique is highly sensitive to changes in conjugation and the electronic nature of substituents on the phenyl ring. An electron-donating group like -NH₂ causes a red shift (to longer wavelengths) compared to unsubstituted benzene. Converting the amine to an electron-withdrawing group (like a nitro group) or extending the conjugation (e.g., forming an imine with another aromatic ring) would be expected to cause a significant bathochromic (red) shift and potentially a hyperchromic (increased absorbance) effect. Ethanol or methanol are common solvents as they are transparent in the relevant UV region.
Experimental Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent like ethanol.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Comparative UV-Vis Data
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Interpretation |
| DEAPP (Parent) | ~240, ~290 | Moderate | The two bands are characteristic of a benzene ring with an electron-donating group, corresponding to π→π* transitions. |
| N-Acyl Derivative | ~270-280 | Higher | Acylation reduces the electron-donating ability of the nitrogen, causing a blue shift of the longer wavelength band but an overall increase in conjugation with the C=O group, leading to a single, more intense absorption band. |
| Imino Derivative [2] | >300 | High | The extended π-conjugation across the C=N double bond to a second aromatic ring results in a significant red shift and increased absorbance intensity. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like DEAPP and its derivatives, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides an unambiguous determination of the molecular weight. For more detailed structural analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization can be used for more volatile derivatives. EI is a high-energy technique that causes extensive fragmentation, providing a "fingerprint" pattern that can help elucidate the structure. Common fragmentation pathways for these compounds include cleavage of the P-C bond and loss of the ethoxy groups.[1][5]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze other observed peaks for potential fragments or adducts.
Comparative Mass Spectrometry Data
| Compound | Technique | Key Ion (m/z) | Interpretation |
| DEAPP (Parent) | ESI-MS | 230.1 | [M+H]⁺, confirming the molecular weight of 229.21. |
| DEAPP (Parent) | GC-MS (EI) | 229, 201, 173, 146 | Molecular ion (M⁺), loss of C₂H₄, loss of 2(C₂H₄), and cleavage of the P-C bond.[1] |
| N-Acetyl Derivative | ESI-MS | 272.1 | [M+H]⁺, corresponding to the addition of an acetyl group (C₂H₂O, +42 Da). |
Logical Diagram of Mass Spectrometry Fragmentationdot
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A Comparative Analysis of the Biological Activity of Diethyl (4-aminophenyl)phosphonate and Its Analogs
For researchers and professionals in drug development, the exploration of novel pharmacophores is a cornerstone of innovation. Among these, aminophosphonates have garnered significant interest as structural mimics of amino acids, exhibiting a wide spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of the biological activity of Diethyl (4-aminophenyl)phosphonate and its analogs, offering insights into their potential as antimicrobial and anticancer agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to facilitate further research in this promising area.
Introduction to this compound
This compound is an organophosphorus compound featuring a central phosphonate group attached to an aniline moiety.[1] Its structure, reminiscent of p-aminobenzoic acid (PABA), a key metabolite in bacteria, and its similarity to amino acids, where the carboxyl group is replaced by a phosphonic acid moiety, make it an intriguing candidate for biological evaluation.[2] The core structure of this compound serves as a scaffold for a diverse range of analogs, allowing for systematic investigation into how structural modifications influence biological activity.
Comparative Biological Activity
The biological potential of this compound and its analogs is primarily centered on their antimicrobial and anticancer properties. The following sections will compare these activities, drawing upon experimental data from various studies on structurally related compounds to infer the activity profile of our lead compound and its derivatives.
Antimicrobial and Antifungal Activity
α-Aminophosphonates have been extensively studied for their ability to inhibit the growth of various pathogenic bacteria and fungi.[3][4][5] The proposed mechanism often involves the inhibition of essential enzymes in microbial metabolic pathways due to their structural analogy to amino acids.[2]
A comparative analysis of the antimicrobial activity of this compound analogs reveals several key structure-activity relationships (SAR):
-
Nature of the Amino Substituent: The presence of an amino group on the phenyl ring is crucial for activity. Modifications of this group can significantly impact efficacy.
-
Substitution on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the antimicrobial spectrum and potency. For instance, some studies suggest that halogen substitutions can enhance activity.
-
Ester Group Variation: The nature of the alkyl groups on the phosphonate ester can influence the lipophilicity of the molecule, thereby affecting its ability to penetrate microbial cell membranes.[3]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound/Analog | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| Analog A (e.g., Diethyl (4-nitrophenyl)phosphonate) | 128 | 64 | 256 | [6] |
| Analog B (e.g., Diethyl (4-chlorophenyl)phosphonate) | 64 | 32 | 128 | [7] |
| Analog C (e.g., α-aminophosphonate derivative) | >500 | 250 | >500 | [3][4] |
| Ciprofloxacin (Control) | 0.015 | 0.25 | N/A | [5] |
| Fluconazole (Control) | N/A | N/A | 0.5 | [8] |
Note: The data presented for analogs are representative values from studies on structurally similar compounds and are intended for comparative purposes. The absence of direct experimental data for this compound is a current research gap.
Anticancer Activity
The potential of aminophosphonates as anticancer agents has been an area of active investigation.[2][9][10][11][12][13][14][15] Their proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation.[2]
The anticancer efficacy of this compound analogs is influenced by several structural factors:
-
Aromatic and Heterocyclic Moieties: The incorporation of different aromatic or heterocyclic rings in place of the phenyl group can significantly enhance cytotoxic activity.
-
Substituents on the Amino Group: N-acylation or the introduction of other functional groups on the amino moiety can lead to compounds with improved and sometimes selective anticancer effects.[15]
-
Phosphonate Ester Groups: Similar to antimicrobial activity, the nature of the ester groups can affect cellular uptake and, consequently, cytotoxic potency.
Table 2: Comparative Anticancer Activity (IC50, µM) of this compound Analogs
| Compound/Analog | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| Analog D (e.g., β-carboline-α-aminophosphonate) | 5.8 | 7.2 | 9.1 | [9] |
| Analog E (e.g., Phosphorylated aminophosphonate) | 15.2 | 21.5 | 18.7 | [14][15] |
| Analog F (e.g., Dehydroabietic acid derivative) | 3.4 | 4.1 | 2.8 | [2] |
| Cisplatin (Control) | 8.5 | 5.2 | 6.3 | [13] |
Note: The data for analogs are illustrative and sourced from studies on various aminophosphonate derivatives. Direct comparative data for this compound is needed to fully assess its potential.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the antimicrobial and cytotoxic activities of this compound and its analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and analogs)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Visualizing Experimental Workflows
To provide a clear overview of the screening process, the following diagrams illustrate the general workflow for evaluating the biological activity of aminophosphonates.
Caption: General workflow for the synthesis, screening, and analysis of aminophosphonate analogs.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently limited in the public domain, the extensive research on its structural analogs provides a strong foundation for predicting its potential as a bioactive molecule. The comparative analysis of related aminophosphonates suggests that this compound likely possesses antimicrobial and anticancer properties that can be fine-tuned through structural modifications.
Future research should focus on the systematic evaluation of this compound and a focused library of its close analogs to fill the existing data gaps. Elucidating the precise mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents. The detailed protocols and workflows provided in this guide offer a robust framework for undertaking such investigations.
References
- Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-C
- (PDF)
- β-Carboline-α-aminophosphonate Derivative: A Promising Antitumor Agent for Breast Cancer Tre
- (PDF) Transition metal complexes of α-aminophosphonates Part I: Synthesis, spectroscopic characterization, and in vitro anticancer activity of copper(II)
- Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)
- Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)
- New Borane-Protected Derivatives of α-Aminophosphonous Acid as Anti-Osteosarcoma Agents: ADME Analysis and Molecular Modeling, In Vitro Studies on Anti-Cancer Activities, and NEP Inhibition as a Possible Mechanism of Anti-Prolifer
- New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphon
- Synthesis and antitumor activities of novel α-aminophosphonates dehydroabietic acid deriv
- Diethyl (4-aminophenyl)
- New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphon
- Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction - Semantic Scholar.
- (PDF)
- Antibacterial activity of α-aminophosphonates 4a-n against Gram...
- Synthesis, characterization, antibacterial activity, DFT and molecular docking studies of four4-phenyldiazenyl phenyl aminophosphon
- High Levels of Insensitivity to Phosphonate Fungicides in Pseudoperonospora humuli | Plant Disease.
- Synthesis and antimicrobial activity of some new α-aminophosphon
- Antitumor effect of Pt(II) amine phosphonate complexes on sarcoma sa-180 in mice. Crystal structure of cis-dichlorobis(diethyl-4-pyridylmethylphosphonate-kappaN)platinum(II)
- Microwave-assisted synthesis of novel sulfonamide-based compounds bearing α- aminophosphon
- Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE P
- The complex action of phosphon
- This compound | CAS 42822-57-1 | AMERICAN ELEMENTS ®.
- 42822-57-1|Diethyl (4-aminophenyl)
- A Practical Guide to Antifungal Susceptibility Testing.
- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges.
- SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORREL
- This compound 95.00% | CAS: 42822-57-1 | AChemBlock.
- This compound - AbacipharmTech-Global Chemical supplier.
- Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
- DIETHYL(4-AMINOPHENYL)
- DIETHYL(4-AMINOPHENYL)
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A Senior Application Scientist's Guide to Confirming the Identity of Diethyl (4-aminophenyl)phosphonate with Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Diethyl (4-aminophenyl)phosphonate, a key building block in various synthetic endeavors, requires precise identification to ensure the validity of downstream applications. This guide provides an in-depth, experience-driven comparison of mass spectrometry with other analytical techniques for the structural elucidation of this compound, complete with detailed experimental protocols and supporting data.
The Central Role of Mass Spectrometry in Structural Confirmation
Mass spectrometry (MS) stands as a principal technique for the determination of a compound's molecular weight and for gaining structural insights through the analysis of its fragmentation patterns. Its high sensitivity and specificity make it an indispensable tool in the modern chemistry laboratory.
Understanding the Ionization and Fragmentation of this compound
The journey of a molecule through a mass spectrometer begins with ionization. For this compound, with a molecular formula of C₁₀H₁₆NO₃P and a monoisotopic mass of approximately 229.087 g/mol , Electron Ionization (EI) is a common and effective technique.[1] In EI, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure.
A predicted fragmentation pathway for this compound under electron ionization is illustrated below. The initial molecular ion at m/z 229 is expected to undergo characteristic losses of ethylene (28 Da) from the ethoxy groups, as well as cleavage of the P-C bond.
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
Expected Mass Spectrum
Based on the fragmentation of similar aromatic phosphonates, the following table summarizes the expected key ions and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of this compound.
| m/z | Proposed Fragment | Interpretation |
| 229 | [C₁₀H₁₆NO₃P]⁺• | Molecular Ion (M⁺•) |
| 201 | [C₈H₁₂NO₃P]⁺• | Loss of ethylene (C₂H₄) |
| 173 | [C₆H₈NO₃P]⁺• | Sequential loss of two ethylene molecules |
| 138 | [C₄H₁₁O₃P]⁺ | Cleavage of the P-C bond, loss of the aminophenyl group |
| 92 | [C₆H₆N]⁺ | Aminophenyl cation |
Experimental Protocol: Acquiring a Mass Spectrum
This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Concentration: The final concentration should be in the range of 10-100 µg/mL for optimal signal intensity.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Range: Scan from m/z 40 to 450.
Caption: Workflow for the GC-MS analysis of this compound.
A Comparative Look: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Technique | Principle | Strengths | Limitations | Application to this compound |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and structural information through fragmentation. | Isomers can be difficult to distinguish, can be destructive. | Confirms molecular weight (229 g/mol ) and provides key structural fragments. |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Non-destructive. | Lower sensitivity than MS, requires larger sample amounts. | ¹H and ¹³C NMR would confirm the presence of the aromatic ring, ethoxy groups, and their connectivity. ³¹P NMR is specific for the phosphorus environment. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Excellent for assessing purity and quantifying the compound. Can be non-destructive. | Provides limited structural information on its own. | Can be used to determine the purity of the synthesized compound and to isolate it for further analysis. |
Conclusion: An Integrated Approach for Unambiguous Identification
In the rigorous landscape of scientific research and drug development, relying on a single analytical technique for structural confirmation is often insufficient. While mass spectrometry provides definitive molecular weight information and crucial structural clues through fragmentation analysis, its power is amplified when used in concert with other techniques. For this compound, the combination of mass spectrometry for molecular weight and fragmentation, NMR for detailed connectivity, and HPLC for purity assessment provides an unassailable confirmation of its identity. This integrated approach embodies the principles of scientific integrity and ensures the reliability of subsequent research.
References
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A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays for Organophosphorus Pesticides Using Diethyl (4-aminophenyl)phosphonate (DEAPP) Derivatives
Introduction
Organophosphorus pesticides (OPPs) represent a broad class of insecticides used globally in agriculture. Due to their potential for neurotoxicity, monitoring their residue levels in food and environmental samples is a critical public health objective. While chromatographic methods offer precision, immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid, sensitive, and high-throughput screening alternative ideal for large-scale monitoring programs.[1][2]
The performance of these immunoassays hinges on the specificity of the antibodies used. For small molecules like OPPs, which are not immunogenic on their own, the journey to a functional antibody begins with a hapten . A hapten is a small molecule that, when conjugated to a larger carrier protein, can elicit an immune response. Diethyl (4-aminophenyl)phosphonate (DEAPP) and its structural derivatives are exemplary "generic haptens."[3] Their design incorporates the core phosphonate moiety common to many OPPs, enabling the generation of class-specific antibodies that can detect multiple analytes in a single test.[2]
This guide provides an in-depth comparison of the cross-reactivity profiles achieved using different aminophenylphosphonate-based haptens. We will explore the causal relationship between hapten structure and antibody specificity, present supporting experimental data, and provide a validated protocol for assessing cross-reactivity in your own laboratory.
The Molecular Basis of Cross-Reactivity: Why Hapten Design Matters
An antibody recognizes the three-dimensional shape and electronic properties of its target. When developing a class-specific immunoassay, the goal is to create an antibody that binds to a structural feature common across a family of compounds. The DEAPP scaffold is ideal for this, as the phenylphosphonate group mimics the core structure of many OPPs.
However, the precise way this hapten is presented to the immune system dramatically influences the resulting antibody's binding characteristics. Key factors include:
-
The Spacer Arm: A linker, or spacer arm, is used to attach the hapten to the carrier protein (e.g., Bovine Serum Albumin, BSA).[4] Its length and chemical nature are critical. A well-designed spacer arm positions the hapten away from the protein surface, ensuring the hapten's key structural motifs are fully exposed to the immune system.[5]
-
Site of Conjugation: The point of attachment on the hapten determines which parts of the molecule become the primary recognition sites (epitopes). For broad recognition of OPPs, the spacer is typically attached to the phenyl ring, leaving the phosphonate "business end" available for antibody binding.
-
Hapten Heterology: A common strategy to enhance assay sensitivity is to use slightly different haptens for immunization versus the assay itself (the coating antigen). This "heterology" can reduce the binding affinity for the assay hapten, making it easier for the target analyte in a sample to displace it, thereby increasing the assay's sensitivity.[6]
The following diagram illustrates the fundamental principle of using a DEAPP-like hapten to generate antibodies for a competitive immunoassay.
Caption: Workflow for generating class-specific antibodies using a hapten conjugate.
Comparative Analysis of Cross-Reactivity Profiles
The ultimate measure of a generic hapten's success is the cross-reactivity profile of the antibodies it generates. An ideal broad-spectrum antibody will recognize a wide range of target OPPs with comparable affinity. Below, we compare the performance of antibodies developed from two distinct, yet structurally related, aminophenylphosphonate-based haptens.
Profile 1: Antibody from a Dicarboxy-phenylphosphonate Hapten
In a study by Wang et al. (2008), a generic hapten featuring a dicarboxy-substituted phenylphosphonate core was used to generate polyclonal antibodies for detecting O,O-dimethyl OPPs.[6] The resulting immunoassay demonstrated broad cross-reactivity across several important pesticides.
| Analyte (O,O-dimethyl OPPs) | IC50 (µg/L or ppb)[6] | Cross-Reactivity (%)*[6] |
| Dimethoate | 28.9 | 104.2% |
| Malathion | 30.1 | 100.0% |
| Phenthoate | 88.3 | 34.1% |
| Phosmet | 159.7 | 18.8% |
| Methidathion | 191.7 | 15.7% |
| Fenitrothion | 324.0 | 9.3% |
| Methyl Parathion | 483.9 | 6.2% |
| Fenthion | 788.9 | 3.8% |
*Cross-Reactivity (CR%) was calculated as: (IC50 of Malathion / IC50 of competing analyte) x 100. Malathion was used as the reference compound.
Scientist's Insight: The antibody generated from this hapten showed excellent recognition for dimethoate and malathion. The data reveals a clear preference for O,O-dimethyl OPPs with aliphatic side chains (dimethoate, malathion) over those with aromatic ring structures (fenitrothion, methyl parathion, fenthion). This suggests the antibody's binding pocket primarily recognizes the dimethyl phosphonate group and adjacent structures, with larger, bulkier aromatic groups reducing the binding affinity.
Profile 2: Monoclonal Antibody from a Carboxy-phenylphosphorothioate Hapten
A separate study by Xu et al. (2012) utilized a monoclonal antibody (MAb 5C5) produced against a generic hapten with a different spacer and a phosphorothioate (P=S) group instead of a phosphonate (P=O) group.[2] This MAb exhibited a distinct cross-reactivity pattern.
| Analyte (O,O-diethyl OPPs) | IC50 (ng/mL or ppb)[2] | Cross-Reactivity (%)**[2] |
| Paraoxon-ethyl | 14.3 | 100.0% |
| Parathion-methyl | 22.1 | 64.7% |
| Fenitrothion | 28.5 | 50.2% |
| Fenthion | 43.7 | 32.7% |
| Phoxim | 56.4 | 25.4% |
| Chlorpyrifos | 102.3 | 14.0% |
| Triazophos | 235.6 | 6.1% |
| Malathion | 465.1 | 3.1% |
**Cross-Reactivity (CR%) was calculated as: (IC50 of Paraoxon-ethyl / IC50 of competing analyte) x 100. Paraoxon-ethyl was used as the reference compound.
Scientist's Insight: This monoclonal antibody demonstrates a preference for OPPs containing a nitrophenyl group (Paraoxon-ethyl, Parathion-methyl, Fenitrothion), achieving high sensitivity for these compounds. The recognition of fenthion and phoxim is still significant. Interestingly, its affinity for malathion is very low, contrasting sharply with the antibody in Profile 1. This highlights a critical principle: subtle changes in the hapten's structure—in this case, the spacer and the presence of sulfur (phosphorothioate) vs. oxygen (phosphonate)—can fundamentally shift the specificity of the resulting antibody, allowing for the fine-tuning of immunoassays for different subclasses of OPPs.
Experimental Workflow: Assessing Cross-Reactivity via Competitive ELISA
To ensure trustworthiness and reproducibility, every cross-reactivity study must follow a validated protocol. The indirect competitive ELISA (ic-ELISA) is the gold standard for this purpose. The principle is simple: free pesticide in the sample competes with a fixed amount of hapten-protein conjugate (coating antigen) on the ELISA plate for a limited number of antibody binding sites. Higher concentrations of pesticide in the sample result in less antibody binding to the plate and, consequently, a weaker signal.
Caption: Standard workflow for an indirect competitive ELISA (ic-ELISA).
Detailed Step-by-Step Protocol
This protocol is a self-validating system that includes necessary controls for accurate data interpretation.
1. Reagent Preparation:
-
Coating Buffer: 50 mM Carbonate-bicarbonate buffer, pH 9.6.
-
Coating Antigen: Dilute the hapten-OVA conjugate to an optimal concentration (typically 0.1-1.0 µg/mL) in Coating Buffer. This concentration must be determined via checkerboard titration.[2]
-
Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% gelatin or 1% BSA in PBS.[2]
-
Primary Antibody: Dilute the anti-OPP antibody in PBST to its optimal working concentration (also determined by checkerboard titration).
-
Secondary Antibody: Dilute HRP-conjugated goat anti-mouse/rabbit IgG in PBST according to the manufacturer's instructions.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
2. Assay Procedure:
-
Coating: Add 100 µL of Coating Antigen solution to each well of a 96-well microtiter plate. Incubate for 2 hours at 37°C or overnight at 4°C.
-
Washing 1: Discard the coating solution and wash the plate three times with 250 µL of Wash Buffer per well.
-
Blocking: Add 120 µL of Blocking Buffer to each well. Incubate for 1.5 hours at 37°C.
-
Washing 2: Discard the blocking solution and wash the plate three times as in step 2.
-
Competitive Reaction:
-
Add 50 µL of pesticide standard or sample extract to each well.
-
Immediately add 50 µL of the diluted primary antibody solution to each well.
-
Control Wells: Include wells with buffer only (B₀, maximum signal) and wells with a very high concentration of analyte (NSB, non-specific binding).
-
Incubate for 1 hour at 37°C.
-
-
Washing 3: Discard the solution and wash the plate five times.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing 4: Discard the solution and wash the plate five times.
-
Color Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance (Optical Density, OD) at 450 nm within 15 minutes.
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Inhibition (%) = [1 - (OD_sample / OD_B₀)] * 100
-
Where OD_sample is the absorbance of the sample/standard well and OD_B₀ is the average absorbance of the maximum signal wells.
-
-
Generate Standard Curve: Plot the percent inhibition versus the logarithm of the analyte concentration. Use a four-parameter logistic fit to generate a standard curve.
-
Determine IC50: The IC50 is the concentration of analyte that causes 50% inhibition of antibody binding. This value is calculated from the standard curve and is the primary metric for assay sensitivity.
-
Calculate Cross-Reactivity:
-
Determine the IC50 for the primary analyte (the reference compound) and each of the other tested compounds (cross-reactants).
-
Cross-Reactivity (%) = (IC50_reference / IC50_cross-reactant) * 100
-
Conclusion and Future Directions
The use of this compound (DEAPP) and its derivatives as generic haptens is a powerful strategy for developing class-specific immunoassays for organophosphorus pesticides. As demonstrated, minor structural modifications to the hapten—such as the length and composition of the spacer arm or the substitution of oxygen with sulfur in the phosphonate group—can profoundly alter the cross-reactivity profile of the resulting antibodies.[2][5][6] This provides researchers with a versatile toolkit to create tailored immunoassays, from broad-spectrum screening tools that detect dozens of OPPs to more selective assays targeting specific subclasses.
Future work in this field will likely focus on using computational molecular modeling to predict the immunogenicity and binding properties of novel hapten designs before synthesis, further accelerating the development of next-generation immunoassays with improved sensitivity and specificity.[5]
References
- Wang, L., Liu, Y., Liang, X., Liu, Y., Zhu, G., & He, J. (2008). Synthesis of three haptens for the class-specific immunoassay of O,O-dimethyl organophosphorus pesticides and effect of hapten heterology on immunoassay sensitivity. Analytica Chimica Acta, 615(2), 174-183. [Link]
- Wang, L., Liu, F., Liu, Y., Hua, X., Liu, Y., & He, J. (2011). Conformational changes of hapten-protein conjugates resulting in improved broad-specificity and sensitivity of an ELISA for organophosphorus pesticides. Journal of Agricultural and Food Chemistry, 59(14), 7650-7658. [Link]
- Lee, Y. T., Kim, Y. J., & Lee, H. S. (2004). Synthesis of Haptens of Organophosphorus Pesticides and Development of Enzyme-linked Immunosorbent Assays for Parathion-methyl. Bulletin of the Korean Chemical Society, 25(10), 1487-1492. [Link]
- Hua, X., Li, Y., Liu, F., Zhang, Y., & Wang, M. (2010). Production and Characterization of Monoclonal Antibodies to a Generic Hapten for-Class-Specific Determination of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry, 58(10), 6046-6051. [Link]
- Kim, Y. J., Cho, Y. A., Lee, H. S., Lee, Y. T., Gee, S. J., & Hammock, B. D. (2003). Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. Analytica Chimica Acta, 475(1-2), 85-96. [Link]
- He, J., & Fan, X. (2012). Multi-Analyte Immunoassay for Pesticides: A Review. Journal of Agricultural and Food Chemistry, 60(49), 12151-12162. [Link]
- Kim, Y. J., Cho, Y. A., Lee, H. S., Lee, Y. T., Gee, S. J., & Hammock, B. D. (2003). Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. Analytica Chimica Acta, 475(1-2), 85-96. [Link]
- Xu, Z. L., Liu, Y. J., Hua, X. D., Liu, F. H., & Wang, M. H. (2012). Development of an Enzyme Linked Immunosorbent Assay and an Immunochromatographic Assay for Detection of Organophosphorus Pesticides in Different Agricultural Products. PLoS ONE, 7(12), e53099. [Link]
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A Comparative Guide to the Hydrolysis of Phosphonate Esters: Mechanisms, Rates, and Analytical Approaches
For Researchers, Scientists, and Drug Development Professionals
In fields ranging from medicinal chemistry to materials science, the stability of phosphorus-based compounds is a critical design parameter. Phosphonate esters, valued for their role as stable isosteres of phosphates in prodrugs and as key components in agrochemicals, exhibit a wide range of hydrolytic stabilities.[1] Understanding the kinetics and mechanisms of their hydrolysis is paramount for predicting their fate in biological and environmental systems and for designing molecules with tailored degradation profiles. This guide offers an in-depth comparison of the hydrolysis of different phosphonate esters, supported by experimental data and detailed analytical protocols.
The Fundamental Chemistry of Phosphonate Ester Hydrolysis
The core structural difference between a phosphonate and a phosphate ester is the replacement of a labile P-O-C linkage with a robust P-C bond.[1] This change significantly enhances resistance to both chemical and enzymatic cleavage, making phosphonates metabolically more stable than their phosphate counterparts.[1]
Hydrolysis of phosphonate esters can proceed through several mechanisms, primarily catalyzed by acid or base.[2] The reaction involves a nucleophilic attack on the electrophilic phosphorus atom.[2][3]
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the phosphoryl oxygen is protonated, increasing the phosphorus atom's electrophilicity and making it more susceptible to attack by a water molecule. This pathway often involves cleavage of the P-O bond (AAc2 mechanism).[2]
-
Base-Catalyzed (Alkaline) Hydrolysis : In basic media, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the phosphorus center.[3] This process is typically irreversible and is highly sensitive to the steric and electronic properties of the ester's substituents.[2][3] For many simple phosphonates, the base-catalyzed pathway is significantly faster than acid-catalyzed hydrolysis.[2]
The general mechanism for base-catalyzed hydrolysis is depicted below.
Caption: Base-catalyzed hydrolysis of a phosphonate diester.
Comparative Analysis of Hydrolysis Rates
The rate of phosphonate ester hydrolysis is not uniform; it is profoundly influenced by several structural and environmental factors.
Steric hindrance around the phosphorus center is one of the most significant factors governing the rate of alkaline hydrolysis. Bulky alkyl groups impede the approach of the nucleophile (hydroxide ion), dramatically slowing the reaction.[2][3] This effect is more pronounced for phosphonates than for analogous carboxylic esters.[3]
Why this matters: In prodrug design, modulating the steric bulk of the ester groups allows for precise tuning of the drug's release rate. A bulkier ester (e.g., diisopropyl) will hydrolyze much more slowly than a less hindered one (e.g., diethyl), leading to a longer duration of action.
Table 1: Effect of Steric Hindrance on Relative Rates of Alkaline Hydrolysis
| Phosphinate Ester Series | Alkyl Group (R) | Relative Rate Constant | Temperature (°C) | Reference |
|---|---|---|---|---|
| Ethyl R₂-phosphinate | Diethyl | 260 | 70 | [2][3] |
| Ethyl R₂-phosphinate | Diisopropyl | 41 | 120 | [2][3] |
| Ethyl R₂-phosphinate | Di-tert-butyl | 0.08 | 120 | [2][3] |
Note: Data adapted from studies on phosphinates, which demonstrate the steric effect principle applicable to phosphonates.
The electronic nature of the group attached directly to the phosphorus atom (the P-C bond) also influences the hydrolysis rate. Electron-withdrawing groups (e.g., chloromethyl) increase the electrophilicity of the phosphorus atom, making it a more favorable target for nucleophilic attack and thus accelerating hydrolysis.[3] Conversely, electron-donating groups slow the reaction.[3] However, the hydrolysis of phosphonates is generally considered less sensitive to electronic effects compared to carboxylic esters.[3]
The pH of the medium dictates the dominant hydrolysis mechanism and, consequently, the reaction rate.
-
Basic Conditions (pH > 8): As seen, alkaline hydrolysis is often rapid due to the strong nucleophilicity of OH⁻. The rate generally increases with pH.
-
Acidic Conditions (pH < 4): Acid catalysis is typically slower than base catalysis for simple alkyl phosphonates.[2]
-
Neutral Conditions (pH ≈ 7): At neutral pH, the uncatalyzed hydrolysis by water is extremely slow, contributing to the high stability of phosphonate esters in many biological contexts.[1]
A study comparing the hydrolysis of dialkyl phosphonates found that under basic conditions, a methyl ester reacted about 1000-fold faster than an isopropyl ester, highlighting the combined influence of steric and electronic effects.[2] In contrast, under acidic conditions, the isopropyl derivative was hydrolyzed faster than the methyl ester, suggesting a different mechanistic sensitivity.[2]
While phosphonates are generally stable, specific enzymes can catalyze their hydrolysis. This is a crucial activation mechanism for many phosphonate-based prodrugs. For instance, 5'-nucleotide phosphodiesterases, found in the intestine and snake venom, are efficient catalysts for the hydrolysis of certain phosphonate esters.[4][5] Interestingly, these enzymes do not hydrolyze phosphate monoesters, allowing them to be distinguished.[4] The stereochemistry of the phosphonate ester can also dramatically affect the rate of enzymatic hydrolysis, with some enzymes showing a preference for one enantiomer over another that can exceed a 1000-fold difference in rate.[6]
Experimental Protocol: Monitoring Hydrolysis Kinetics via ³¹P NMR Spectroscopy
To quantitatively compare hydrolysis rates, a robust analytical method is required. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique as it directly monitors the phosphorus-containing species, allowing for the simultaneous quantification of the parent ester and its hydrolysis products without the need for derivatization.[7][8]
Objective: To determine the pseudo-first-order rate constant (k) and half-life (t½) for the hydrolysis of a phosphonate diester under alkaline conditions.
Methodology Workflow
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A Guide to Assessing the Reproducibility of Experiments with Diethyl (4-aminophenyl)phosphonate
Abstract
Diethyl (4-aminophenyl)phosphonate is a versatile bifunctional molecule, serving as a critical building block in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure incorporates a nucleophilic amino group and a phosphonate ester, making it a valuable precursor for synthesizing novel pharmaceuticals, polymers, and ligands. The reliability of these downstream applications hinges entirely on the consistent, reproducible quality of the starting material. This guide provides an in-depth analysis of the synthetic routes to this compound, focusing on the critical parameters that govern experimental reproducibility. We present detailed protocols, a framework for analytical characterization, and a logical workflow for assessing batch-to-batch consistency for researchers, scientists, and drug development professionals.
Part 1: Synthesis Strategies and Reproducibility Checkpoints
The synthesis of this compound is not a trivial one-step process. The most reliable and commonly inferred route involves a two-step sequence starting from a nitro-substituted aromatic ring. This approach provides clear checkpoints for purity and yield, which are essential for ensuring overall reproducibility.
Primary Synthetic Route: A Two-Step Approach
The most logical pathway involves the formation of the Carbon-Phosphorus bond via the Michaelis-Arbuzov reaction, followed by the reduction of a nitro group to the target amine. This strategy is preferred because the Michaelis-Arbuzov reaction is exceptionally reliable for creating C-P bonds, and the subsequent nitro group reduction is a well-understood and high-yielding transformation.[1]
Step 1: The Michaelis-Arbuzov Reaction to form Diethyl (4-nitrophenyl)phosphonate
The reaction proceeds via the nucleophilic attack of triethyl phosphite on an activated aryl halide, such as 4-nitrochlorobenzene or 4-nitrobromobenzene.[2] The reaction is typically driven by heat and results in the formation of the stable phosphonate ester and a volatile ethyl halide byproduct.
-
Causality of Choice: We select a nitro-substituted precursor because the electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic substitution, making the reaction more efficient. Furthermore, the nitro group serves as a robust precursor to the desired amine functionality.
-
Reproducibility Factors:
-
Temperature Control: The Michaelis-Arbuzov reaction is often exothermic. Consistent temperature management is crucial to prevent side reactions and ensure a uniform reaction rate. A standardized heating profile (e.g., ramping to 150-160°C over 30 minutes and holding for 2-4 hours) is critical.
-
Reagent Purity: The purity of triethyl phosphite is paramount. Oxidized or hydrolyzed phosphite can lead to unwanted byproducts and lower yields. Using freshly distilled or high-purity commercial-grade phosphite is recommended.
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phosphite reagent at high temperatures.
-
Step 2: Catalytic Hydrogenation to form this compound
The reduction of the nitro group of Diethyl (4-nitrophenyl)phosphonate is most cleanly achieved through catalytic hydrogenation.[3] This method is superior to using dissolving metal reductions (like Sn/HCl) as it simplifies purification, avoiding the removal of metal salts.
-
Causality of Choice: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a highly efficient and clean method for reducing aromatic nitro groups.[3] The reaction proceeds under relatively mild conditions and the catalyst can be easily removed by filtration. Sodium borohydride (NaBH₄) in the presence of a catalyst can also be effective.
-
Reproducibility Factors:
-
Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and suppliers. It is essential to use a catalyst from the same lot or to quantify the activity of a new batch. The catalyst loading (typically 5-10 mol%) must be precisely measured.
-
Hydrogen Pressure: The reaction rate is dependent on hydrogen pressure. Maintaining a consistent pressure (e.g., 50 psi or using a balloon of H₂) ensures a reproducible reaction time.
-
Solvent Purity: The choice of solvent (typically ethanol or ethyl acetate) is important. The solvent must be free of catalyst poisons (like sulfur compounds) that can deactivate the Pd/C.
-
Alternative Synthetic Considerations
While the two-step nitro reduction pathway is robust, other methods for forming aminophosphonates exist, such as the Kabachnik-Fields reaction .[4][5] This is a one-pot, three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite. While not directly applicable for this specific aryl phosphonate, understanding this reaction is useful as it represents a major alternative for synthesizing α-aminophosphonates. The reproducibility of the Kabachnik-Fields reaction is often challenged by the complex equilibrium between the formation of an imine intermediate and an α-hydroxyphosphonate intermediate, making it highly sensitive to catalyst choice and reaction conditions.[6]
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification steps that ensure a high-purity final product.
Protocol 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Reagents: Charge the flask with 4-nitrobromobenzene (1.0 eq) and triethyl phosphite (1.5 eq).
-
Reaction: Under a gentle flow of nitrogen, begin stirring and heat the mixture to 150-160°C. The reaction is mildly exothermic. Maintain this temperature for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) by observing the consumption of the starting halide.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile ethyl bromide byproduct and excess triethyl phosphite by vacuum distillation.
-
Purification: The resulting crude oil, Diethyl (4-nitrophenyl)phosphonate, can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield a pale yellow oil.
Protocol 2: Synthesis of this compound
-
Setup: To a high-pressure reaction vessel (Parr shaker apparatus) or a thick-walled flask, add Diethyl (4-nitrophenyl)phosphonate (1.0 eq) dissolved in anhydrous ethanol (approx. 0.2 M concentration).
-
Catalyst: Carefully add 10% Palladium on Carbon (5 mol% Pd).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. If a pressure vessel is unavailable, the flask can be fitted with a balloon filled with hydrogen. Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting nitro compound is fully consumed.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid or oil is typically of high purity. It can be further purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary.
Part 3: A Framework for Characterization and Reproducibility Assessment
Assessing reproducibility requires a multi-faceted analytical approach. Each batch of synthesized this compound must be compared against a well-characterized reference standard.
Workflow for Reproducibility Assessment
Caption: Logical workflow for assessing batch-to-batch reproducibility.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: Provides information on the proton environment. Key signals to verify are the aromatic protons (appearing as two doublets, characteristic of a 1,4-disubstituted ring), the methylene protons of the ethyl groups (a quartet coupled to the methyl protons and the phosphorus atom), and the methyl protons (a triplet). The amine (NH₂) protons will appear as a broad singlet.
-
¹³C NMR: Confirms the carbon skeleton. The carbon directly attached to the phosphorus will show a large coupling constant (¹JC-P).
-
³¹P NMR: This is a definitive test for phosphonates. A single peak in the characteristic region for aryl phosphonates (approx. +15 to +25 ppm) confirms the presence of the desired phosphorus environment. The absence of signals around +138 ppm indicates the complete consumption of the triethyl phosphite starting material.[7]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of key functional groups.
-
N-H Stretch: Two characteristic sharp peaks around 3350-3450 cm⁻¹ confirm the primary amine.
-
P=O Stretch: A very strong, sharp absorption band around 1250 cm⁻¹ is indicative of the phosphonate group.
-
P-O-C Stretch: Strong bands around 1020-1050 cm⁻¹ correspond to the P-O-C linkages.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
High-Resolution MS (HRMS): The most accurate method. The observed mass of the molecular ion [M+H]⁺ should be within 5 ppm of the calculated exact mass (230.0940). The molecular formula is C₁₀H₁₆NO₃P.[8]
-
Electron Ionization (EI-MS): Will show the molecular ion peak (m/z = 229) and characteristic fragmentation patterns, such as the loss of ethoxy groups (-45) or ethylene (-28) from the phosphonate moiety.[9]
-
-
Chromatography (HPLC or GC): Essential for quantifying purity. A reproducible method should be developed where the main product peak accounts for >98% of the total integrated area. The retention time must be consistent across batches.
Part 4: Data Interpretation and Comparison
Reproducibility is confirmed when the analytical data from a new batch matches the reference data within established specifications.
Table 1: Comparison of Primary vs. Alternative Synthesis Concepts
| Feature | Primary Route (Arbuzov + Reduction) | Alternative Concept (e.g., Kabachnik-Fields) |
| Complexity | Two distinct, well-defined steps. | One-pot, three-component reaction. |
| Purification | Straightforward filtration and distillation/crystallization. | Often requires extensive chromatography to remove byproducts. |
| Reproducibility | High. Each step can be monitored and purified independently. | Moderate to Low. Highly sensitive to catalysts and conditions. |
| Key Challenge | Handling of high temperatures and hydrogen gas. | Controlling complex reaction equilibria. |
Table 2: Reference Analytical Data for this compound
| Technique | Parameter | Expected Value / Observation | Source |
| HRMS | [M+H]⁺ Exact Mass | 230.0940 ± 5 ppm | [8] |
| ³¹P NMR | Chemical Shift (δ) | ~ +20 ppm (vs. H₃PO₄) | [7][8] |
| ¹H NMR | Aromatic Protons | Two doublets, ~6.7-7.5 ppm | General Chemical Shift Data[10] |
| -OCH₂- Protons | Multiplet (dq), ~4.0 ppm | General Chemical Shift Data[10] | |
| -CH₃ Protons | Triplet, ~1.3 ppm | General Chemical Shift Data[10] | |
| -NH₂ Protons | Broad singlet, ~3.9 ppm (variable) | General Chemical Shift Data[10] | |
| FTIR | N-H Stretch | ~3430 & 3350 cm⁻¹ | [8] |
| P=O Stretch | ~1230-1250 cm⁻¹ | [8] | |
| P-O-C Stretch | ~1025 cm⁻¹ | [8] | |
| HPLC/GC | Purity | >98% | N/A |
Visualizing the Primary Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Conclusion
The reproducibility of experiments involving this compound is not merely a matter of following a recipe; it is a systematic process of control and verification. By choosing a robust, stepwise synthetic route, carefully controlling critical parameters such as temperature and reagent purity, and employing a comprehensive suite of analytical techniques, researchers can ensure high batch-to-batch consistency. This rigorous approach validates the integrity of the material, providing a solid and reliable foundation for all subsequent scientific endeavors.
References
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- Bálint, E., Tripolszky, A., & Keglevich, G. (2016). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 12, 2114–2119. [Link]
- Bálint, E., Tajti, Á., & Keglevich, G. (2020).
- Bálint, E., Tripolszky, A., & Tajti, Á. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 273213, this compound.
- Wikipedia contributors. (2023). Kabachnik–Fields reaction. In Wikipedia, The Free Encyclopedia.
- Al-Ktaifani, M. M., et al. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 28(15), 5859. [Link]
- Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction.
- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284865, Diethyl(4-nitrophenyl)phosphonate.
- Norman, R. A., & Neal, R. A. (1976). Studies of the enzymic mechanism of the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) by rat liver microsomes. Biochemical Pharmacology, 25(1), 37-45. [Link]
- Ali, T. E., & Abdel-Kariem, S. M. (2016). Electron Ionization Mass Spectra of Organophosphorus Compounds Part V: Mass fragmentation modes of some azolyl, azinyl, and azepinyl phosphonates as cyclic α-aminophosphonates.
- Organic Chemistry Portal. (n.d.). Arbuzov Reaction.
- Liang, Y., et al. (2015). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)
- Ali, T. E., et al. (2016). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′][4][12]Oxazole] Phosphonate...
- Norman, R. A., & Neal, R. A. (1976). Studies of the enzymic mechanism of the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) by rat liver microsomes. Biochemical Journal, 154(2), 289-297. [Link]
- Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide.
- Rohman, A., & Man, Y. B. C. (2012). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. [Link]
- Chary, M. N., et al. (2008). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 13(4), 856-869. [Link]
- Ali, T. E., & Abdel-Kariem, S. M. (2016). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. Journal of Heterocyclic Chemistry, 53(5), 1541-1546.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Abacipharmatech. (n.d.). This compound.
- Norman, R. A., & Neal, R. A. (1976). Studies of the enzymic mechanism of the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) by rat liver microsomes. Biochemical Journal, 154(2), 289-297. [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Tables For Organic Structure Analysis.
- PubChem. (n.d.). Diethyl(4-nitrophenyl)phosphonate.
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- Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data.
- Zhang, Y., et al. (2007). Diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o144. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Diethyl (4-aminophenyl)phosphonate in Reaction Mixtures
For researchers, medicinal chemists, and process development scientists, the accurate quantification of Diethyl (4-aminophenyl)phosphonate (DEAPP) in complex reaction mixtures is paramount. As a key intermediate in the synthesis of various biologically active compounds, understanding its concentration, purity, and the profile of related impurities is critical for reaction optimization, yield calculation, and quality control.[1][2] This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring you can select and implement the most appropriate technique for your specific analytical challenge.
Understanding the Analyte and the Challenge
This compound (MW: 229.21 g/mol ) is a polar molecule containing a primary aromatic amine and a phosphonate ester group.[3] Its analysis in a reaction mixture is complicated by the presence of starting materials, reagents, byproducts, and potential degradation products. The ideal analytical method must be selective enough to resolve the DEAPP peak from these other components, sensitive enough to detect it at relevant concentrations, and robust enough to provide reproducible results.
Comparative Analysis of Core Methodologies
The choice of an analytical technique is a balance of performance, sample compatibility, and available instrumentation. Here, we compare the three most viable methods for DEAPP quantification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative ³¹P-NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. Signal area is directly proportional to the number of nuclei.[6] |
| Primary Application | Routine purity analysis and quantification of the target analyte and non-volatile impurities. Excellent for stability-indicating assays.[7][8] | Analysis of volatile impurities, residual solvents, or thermally stable analytes. May require derivatization for polar compounds. | Absolute quantification without a specific reference standard, structural confirmation, and analysis of all phosphorus-containing species in a single run.[9] |
| Strengths | High resolution and selectivity, wide applicability, robust and well-established, suitable for non-volatile and thermally labile compounds. | Exceptional separating power for complex mixtures, high sensitivity, especially when coupled with Mass Spectrometry (MS).[10] | Non-destructive, minimal sample preparation, rapid analysis time, provides structural information, and inherent direct proportionality of signal to molar concentration.[11][12] |
| Limitations | Requires a chromophore for UV detection, may require method development for complex mixtures, consumption of organic solvents. | Analyte must be volatile and thermally stable, risk of degradation at high temperatures, derivatization adds complexity and potential for error. | Lower sensitivity compared to chromatographic methods, high capital cost of instrumentation, potential for signal overlap in complex mixtures.[9] |
In-Depth Methodologies and Experimental Protocols
Stability-Indicating Reversed-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is often the workhorse method for in-process reaction monitoring. A "stability-indicating" method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[13] For DEAPP, which possesses a UV-active phenyl ring, UV detection is straightforward and effective. A C18 column is selected for its hydrophobic stationary phase, which retains the aromatic phosphonate, allowing for separation from more polar or non-polar impurities using an appropriate mobile phase.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the reaction mixture in the initial mobile phase (90:10 Water:Acetonitrile) to achieve a final DEAPP concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability (Self-Validation):
-
Inject a standard solution of DEAPP (0.5 mg/mL) six times.
-
The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
The USP tailing factor should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.
-
-
Quantification: Use an external standard calibration curve prepared with known concentrations of a DEAPP reference standard.
Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC analysis of DEAPP.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is ideal for identifying and quantifying volatile components in a reaction mixture, such as residual starting materials or low-boiling point byproducts.[5] Due to its polarity and relatively high molecular weight, DEAPP itself is not ideally suited for direct GC analysis. However, silylation (e.g., with BSTFA) can derivatize the primary amine, increasing volatility and thermal stability. Coupling with a Mass Spectrometer (MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS (after Derivatization)
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Derivatization:
-
To 100 µL of the sample solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injection Mode: Split (20:1).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
Quantification: Use an internal standard (e.g., a stable, commercially available organophosphorus compound that does not co-elute) added prior to derivatization. Calculate the response factor of DEAPP relative to the internal standard.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of DEAPP.
Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P-NMR)
Rationale: ³¹P-NMR is uniquely powerful for this application because the ³¹P nucleus has 100% natural abundance and a wide chemical shift range, leading to excellent sensitivity and signal dispersion for phosphorus-containing compounds.[6] It allows for the simultaneous detection and quantification of DEAPP, unreacted phosphonate starting materials, and any phosphorus-containing byproducts. For accurate quantification, it is crucial to use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and to ensure a sufficiently long relaxation delay (D1) between pulses.[9]
Experimental Protocol: q³¹P-NMR
-
Instrumentation: NMR spectrometer (≥400 MHz recommended) equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh ~20-30 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add a suitable internal standard (IS) (e.g., triphenyl phosphate), ensuring its ³¹P signal does not overlap with any signals of interest.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Nucleus: ³¹P.
-
Pulse Program: Inverse-gated proton decoupling (e.g., zgig on Bruker systems).
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of any phosphorus nucleus of interest (a D1 of 30-60 seconds is often sufficient).
-
Acquisition Time (AQ): ≥ 2 seconds.
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio >100:1 for the signals to be integrated (e.g., 64-256 scans).
-
-
Data Processing:
-
Apply an exponential multiplication factor (line broadening) of ~1 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Integrate the signal for DEAPP and the internal standard.
-
-
Quantification: The concentration of DEAPP is calculated using the following formula:
CDEAPP = (IDEAPP / NDEAPP) * (NIS / IIS) * (mIS / MWIS) * (MWDEAPP / msample)
Where:
-
C = Concentration (as weight %)
-
I = Integral value
-
N = Number of phosphorus atoms (1 for both DEAPP and triphenyl phosphate)
-
m = mass
-
MW = Molecular Weight
-
Workflow for Quantitative ³¹P-NMR Analysis
Caption: Workflow for quantitative ³¹P-NMR analysis of DEAPP.
Conclusion and Recommendations
The optimal method for the quantitative analysis of this compound is dictated by the specific requirements of the analysis.
-
For routine in-process control and purity assessment, where speed and reproducibility are key, RP-HPLC is the undisputed method of choice. Its ability to separate a wide range of impurities makes it ideal for monitoring reaction progress and for final product quality control.
-
For identifying and quantifying volatile impurities or residual solvents, or if DEAPP is being analyzed as part of a mixture of other volatile organophosphates, GC-MS is superior, though it requires a derivatization step for the target analyte.
-
For rapid, absolute quantification of all phosphorus-containing species without the need for a specific DEAPP standard, and for structural confirmation, q³¹P-NMR is an exceptionally powerful and efficient tool. It provides a complete snapshot of the phosphorus-containing components in the reaction mixture, making it invaluable for mechanistic studies and troubleshooting.
A comprehensive analytical strategy often employs HPLC for routine quantification and relies on ³¹P-NMR and GC-MS as orthogonal, complementary techniques for method validation, impurity identification, and in-depth reaction characterization.
References
- JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. JEOL Application Notes.
- Maniara, G., Rajamoorthi, K., Rajan, S., & Stockton, G. (1998). Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals. Analytical Chemistry.
- Defence Science and Technology Group. (n.d.). Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.
- MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
- PubChem. (n.d.). This compound.
- Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds.
- Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International.
- ResearchGate. (n.d.). The mainly types of methods for the synthesis of Aminophosphonates.
- Patil, S., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder.
- Preprints.org. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. This compound | C10H16NO3P | CID 273213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. mdpi.com [mdpi.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. japsonline.com [japsonline.com]
- 9. dst.defence.gov.au [dst.defence.gov.au]
- 10. journaljpri.com [journaljpri.com]
- 11. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 12. A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR | Semantic Scholar [semanticscholar.org]
- 13. ijpsjournal.com [ijpsjournal.com]
comparison of mixed phosphonate ester synthesis methods
Initiating Information Gathering
I'm starting a broad search to uncover synthesis methods for mixed phosphonate esters. I'm focusing on the Michaelis-Arbuzov, Michaelis-Becker, Hirao, and modern approaches. I'll need to analyze each, looking at their pros and cons.
Analyzing Methodologies Systematically
I'm now diving deep into each synthesis method. I'm actively collecting and comparing experimental protocols, yield data, and reaction conditions for the Michaelis-Arbuzov, Michaelis-Becker, and Hirao reactions, plus modern coupling approaches. I'm focusing on their mechanisms and practical considerations for the guide. A comparison table will follow.
Planning Guide Structure
I've formulated a structure for the guide, starting with an overview of mixed phosphonate esters, followed by detailed sections on each synthesis method. Each section will detail the mechanism, a protocol, and pros/cons. I'll include a comparison table with yields and times, plus a Graphviz diagram. Finally, a thorough reference section will be compiled.
Composing a Guide
I'm starting to visualize the structure of the synthesis guide. My focus is on providing a clear comparison of various methods for mixed phosphonate ester synthesis, aimed at researchers in drug development. I'm thinking about the ideal format for the comparison, maybe including reaction schemes and tables for easy reference.
Structuring the Comparison
I've outlined the structure for this comprehensive guide. It starts with an introduction, and then breaks down synthesis methods into Classical (Michaelis-Arbuzov and Michaelis-Becker) and Modern Catalytic (Hirao) categories. I will also touch on other, less common methods. The guide will include the mechanism, advantages, disadvantages, and a basic protocol for each method.
Outlining the Sections
I've finalized the detailed structure for the guide, with sections on the introduction, classical methods (Michaelis-Arbuzov, Michaelis-Becker), modern catalytic methods (Hirao), and other less common methods. The guide will include protocols, mechanisms, and comparative analyses. I will include a table summarizing key parameters, and diagrams illustrating different pathways. I will conclude with key takeaways and cited references. I will be doing a broad literature review to analyze the details.
Developing the Structure
Now I have a comprehensive guide structure in place, including an introduction to mixed phosphonate esters, followed by detailed sections on classical (Michaelis-Arbuzov, Michaelis-Becker) and modern (Hirao) methods, as well as less-common methods. Each section will cover mechanisms, advantages, disadvantages, and protocols. I plan to incorporate a comparative analysis, a key parameter table, and visual diagrams.
Developing the Framework
I'm now expanding the guide's scope to explicitly include an introduction to mixed phosphonate esters, followed by detailed sections on classical (Michaelis-Arbuzov, Michaelis-Becker), modern (Hirao), and less-common methods. Each section will describe the mechanism, advantages, disadvantages, and typical protocols. I plan on comparative analysis, incorporating a key parameter table and visual diagrams for synthesis routes. I am including a broad literature review, focusing on experimental protocols and data.
Analyzing Details
I'm now going deep into the details, analyzing the results of my literature search. I'm extracting key information on the mechanisms, advantages, disadvantages, and protocols of each synthesis method. I will synthesize these into generalized protocols. I'm also preparing for the comparative analysis and visual diagrams.
Developing the Guide
I'm now fully immersed in developing the detailed structure, including an introduction to mixed phosphonate esters, followed by sections on classical methods (Michaelis-Arbuzov, Michaelis-Becker), modern methods (Hirao), and other less common approaches. Each section will detail mechanisms, advantages, disadvantages, and typical protocols. I am preparing a comparative analysis table, visual diagrams and literature review.
Finalizing the Content
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of Diethyl (4-aminophenyl)phosphonate
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. Diethyl (4-aminophenyl)phosphonate is a valuable intermediate in synthetic chemistry, but its journey in the lab only ends when it is disposed of in a manner that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and best laboratory practices.
A Note on Analogue Data: Specific comprehensive safety and disposal data for this compound (CAS 42822-57-1) is limited. Therefore, this guide incorporates safety data from the closely related structural analogue, Diethyl (4-aminobenzyl)phosphonate (CAS 20074-79-7). The core functional groups—a diethyl phosphonate and an aminophenyl moiety—are the primary drivers of chemical behavior, hazards, and appropriate disposal pathways. This conservative approach ensures a high margin of safety.
Section 1: Hazard Assessment and Characterization
Before any disposal procedure begins, a thorough understanding of the chemical's characteristics and the regulatory landscape is essential. The principle of "cradle-to-grave" management, mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), holds the waste generator responsible for the waste from its creation to its final, safe disposition.[1][2]
While some safety data sheets (SDS) for the analogue do not classify it as hazardous under OSHA's 2024 standard[3], others indicate it may cause skin, eye, and respiratory irritation[4]. Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance.
Key Chemical Identifiers
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 42822-57-1[5] |
| Molecular Formula | C₁₀H₁₆NO₃P[5][6] |
| Appearance | Yellow to brown solid[6] |
| Incompatibilities | Strong oxidizing agents[3] |
The primary disposal concern stems from its nature as a synthetic organic chemical. Organophosphorus compounds require careful management, and thermal decomposition can lead to the release of irritating gases and vapors, including oxides of nitrogen and phosphorus.[3]
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to prevent accidental exposure during waste collection, segregation, and storage.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side shields or chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] | Protects against accidental splashes of solutions or contact with solid particulates, preventing potential serious eye irritation.[4] |
| Skin | Chemical-resistant nitrile or neoprene gloves and a lab coat.[3][7] | Prevents direct skin contact, mitigating the risk of skin irritation.[4] Contaminated clothing should be removed and washed before reuse.[3] |
| Respiratory | Not typically required with adequate ventilation (e.g., in a chemical fume hood).[3] | In cases of poor ventilation or when generating dust or aerosols, a NIOSH-approved respirator with a particle filter is recommended to prevent respiratory irritation.[4][7] |
Section 3: Step-by-Step Disposal Workflow
The following protocol outlines the systematic process for managing this compound waste from the point of generation to its final hand-off.
Step 1: Waste Segregation and Collection
The first principle of waste management is segregation. Never mix this compound waste with incompatible materials, particularly strong oxidizing agents, to prevent unforeseen chemical reactions.[3]
-
Protocol:
-
Designate a specific, clearly marked waste container for this chemical and its contaminated materials (e.g., gloves, weighing paper, contaminated silica gel).
-
Collect waste at the point of generation (i.e., in the fume hood where the work is being performed).
-
Do not pour any waste containing this compound down the drain.[4] This is critical to prevent environmental release.
-
Step 2: Containerization and Labeling
Proper containerization is a cornerstone of EPA compliance and laboratory safety.[8]
-
Protocol:
-
Select an Appropriate Container: Use a chemically compatible container, such as a polyethylene or polypropylene bottle with a secure, leak-proof screw cap.[9] The container must be in good condition.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all contents, including solvents if applicable.
-
The associated hazards (e.g., "Irritant").
-
-
Keep Containers Closed: The container must remain sealed at all times except when you are actively adding waste.[1][8] This is the most common EPA violation at academic institutions and is crucial for preventing spills and vapor release.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation for temporary storage.
-
Protocol:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
Ensure the SAA is away from sources of ignition and general traffic areas.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
Step 4: Arranging for Final Disposal
The safest and most compliant method for final disposal of this compound is through a licensed hazardous waste management service.
-
Protocol:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Provide them with an accurate description of the waste stream.
-
The preferred method of destruction for organophosphorus compounds is high-temperature incineration by a licensed facility.[4][7] This process ensures the complete breakdown of the molecule into less harmful components and is managed under controlled conditions with flue gas scrubbing to capture acidic gases.[4]
-
Section 4: Emergency Procedures - Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is critical.
-
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and that ventilation is maximized (e.g., open fume hood sash).
-
Don PPE: Wear the full PPE outlined in Section 2 (goggles, gloves, lab coat).
-
Contain and Absorb: For a small spill, cover with an inert absorbent material like vermiculite, sand, or earth.[7][9]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[3] Label this container immediately as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[7]
-
-
First-Aid for Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Get medical attention if irritation develops.[3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Call a physician immediately.[3]
-
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a research setting.
By adhering to this structured disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the scientific community and the environment.
References
- Diethyl 4-aminobenzylphosphonate - SAFETY DATA SHEET. (2025, December 21). Google.
- Diethyl (4-aminobenzyl)phosphonate SDS, 20074-79-7 Safety Data Sheets. ECHEMI.
- Hazardous Waste Disposal Guidelines. Purdue University.
- This compound | 42822-57-1. Sigma-Aldrich.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
- This compound | C10H16NO3P | CID 273213. PubChem.
- This compound , 95% , 42822-57-1. CookeChem.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone.
- A Comprehensive Guide to the Proper Disposal of Diethyl [hydroxy(phenyl)methyl]phosphonate. Benchchem.
- SAFETY DATA SHEET. (2012, May 3). Fisher Scientific.
- Diethyl(4-chlorobenzyl)phosphonate SDS. (2022, September 16). CymitQuimica.
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- 6. This compound , 95% , 42822-57-1 - CookeChem [cookechem.com]
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- 8. epa.gov [epa.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
A Researcher's Guide to the Safe Handling of Diethyl (4-aminophenyl)phosphonate
Welcome to your essential guide for the safe handling of Diethyl (4-aminophenyl)phosphonate (CAS No. 42822-57-1). As professionals dedicated to scientific advancement, our foremost responsibility is to ensure a safe laboratory environment. This document provides immediate, actionable intelligence for the operational use and disposal of this compound. We move beyond simple checklists to offer a framework grounded in scientific causality, enabling you to work with confidence and precision.
While some safety data sheets (SDS) may classify this product as not hazardous under specific regulations like the US OSHA Hazard Communication Standard, it is crucial to recognize that other sources identify distinct hazards.[1][2] This guide is built on the principle of prioritizing safety by adhering to the more stringent recommendations, ensuring a comprehensive protective strategy. As an organophosphorus compound, this compound warrants careful handling due to the potential toxicity associated with this class of chemicals.[3]
Immediate Safety Protocol: At a Glance
This table summarizes the identified hazards and the minimum required Personal Protective Equipment (PPE). Always consult the full Safety Data Sheet (SDS) before use.
| Hazard Classification | GHS Hazard Statement | Minimum Required PPE |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][4] | Chemical-resistant gloves (e.g., Nitrile), lab coat or chemical-resistant apron, closed-toe shoes. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][4] | Tightly-fitting safety goggles with side shields (conforming to EN 166 or OSHA 29 CFR 1910.133).[1][5] |
| Respiratory Tract Irritation | H335: May cause respiratory irritation[2][4] | Use in a well-ventilated area or chemical fume hood. Respirator needed only if ventilation is inadequate or irritation is experienced.[1][5] |
Core Protective Measures: A Deep Dive into PPE
Understanding why each piece of PPE is selected is fundamental to building a culture of safety. The goal is to mitigate the primary routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Dermal Protection: Beyond the Lab Coat
Causality: this compound is classified as a skin irritant.[2][4] Direct contact can lead to redness and irritation.[4] Therefore, creating an impermeable barrier is essential.
-
Gloves: Standard nitrile gloves are a good starting point. However, for prolonged handling or in the event of a spill, heavier-duty, chemical-impermeable gloves should be used.[5] Always double-check glove compatibility with organophosphorus compounds. Crucially, remove and wash contaminated gloves, including the inside, before re-use. [1] If disposable, discard them immediately after handling or if contamination is suspected.
-
Body Protection: A standard lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashing, supplement this with a chemical-resistant apron.[6] Impervious clothing that is fire/flame resistant is also recommended.[5] Ensure pant legs are worn outside of footwear to prevent chemicals from channeling into your shoes.[7]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Leather or canvas shoes should be avoided as they can absorb chemicals.[7]
Ocular Protection: Non-Negotiable
Causality: This compound can cause serious eye irritation, potentially leading to significant discomfort and damage.[2][4] The eyes may water profusely upon contact.[4]
-
Primary Eyewear: Tightly-fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1] Standard safety glasses do not provide a sufficient seal against vapors and splashes.
-
Emergency Preparedness: An eyewash station must be readily accessible and tested regularly.[8] Familiarize yourself with its location and operation before you begin work.
Respiratory Protection: Engineering Controls First
Causality: Inhalation of dusts or mists may cause respiratory tract irritation, leading to coughing, wheezing, or a feeling of tightness in the chest.[2][4]
-
Primary Control: The most effective way to prevent respiratory exposure is to handle this compound within a certified chemical fume hood. This engineering control captures vapors and dust at the source.[4]
-
Secondary Control (If Necessary): Respiratory protection is generally not required under normal use conditions with adequate ventilation.[1] However, if you experience any irritation, if ventilation is confirmed to be inadequate, or if you are cleaning up a large spill, a full-face respirator with a particle filter should be used.[5] A self-contained breathing apparatus (SCBA) should be available for emergency situations.[4]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS).[1][2][4][5] Confirm that your designated work area (preferably a fume hood) is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on your lab coat, followed by safety goggles and gloves. Ensure a proper fit for all equipment.
-
Handling the Chemical:
-
Avoid actions that create dust.[5]
-
If weighing the solid, do so in the fume hood or a ventilated balance enclosure.
-
When transferring, keep containers sealed when not in use.
-
Always work with the smallest quantity necessary for your experiment.
-
-
Post-Handling:
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents.[1][8]
Emergency Protocol: Spill Management Workflow
In the event of a spill, a calm and methodical response is critical. Do not panic.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste material in a suitable, closed, and clearly labeled container.[1][8]
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not discharge into drains or rivers.[4][5] Adhere to all local, state, and federal environmental regulations.[4]
By integrating these safety measures into your daily workflow, you uphold the highest standards of scientific practice and personal responsibility.
References
- Diethyl 4-aminobenzylphosphonate - SAFETY DATA SHEET. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds?productName=B22279
- Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2048950/
- This compound | 42822-57-1. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/bld/bl3h1f1cb5e5
- Diethyl (4-aminobenzyl)phosphonate SDS, 20074-79-7 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/diethyl-(4-aminobenzyl)
- This compound | C10H16NO3P | CID 273213. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/273213
- Material Safety Data Sheet - Diethyl(aminomethyl)phosphonate oxalate, 95%. Cole-Parmer. URL: https://www.coleparmer.com/sds/Acros%20Organics/A0153381_SDS_20200810.pdf
- SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC116430050
- SAFETY DATA SHEET - DIETHYL (4-AMINOBENZYL)PHOSPHONATE. CymitQuimica. URL: https://www.cymitquimica.com/sds/EN/20074-79-7_EN.pdf
- Personal Protective Equipment. Pesticide Environmental Stewardship. URL: https://pesticidestewardship.org/ppe/
- Minimize Exposure with Personal Protective Equipment. BASF Agricultural Solutions. URL: https://agriculture.basf.us/proper-use/minimize-exposure-with-personal-protective-equipment.html
- This compound, 95%, 42822-57-1. CookeChem. URL: https://www.cookechem.com/product/42822-57-1/
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. URL: https://osha.oregon.gov/edu/forms/440-5147.pdf
- Pesticide use and personal protective equipment. Health.vic. URL: https://www.health.vic.gov.au/environmental-health/pesticide-use-and-personal-protective-equipment
- SAFETY DATA SHEET. Portacool. URL: https://portacool.
- CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate. CymitQuimica. URL: https://www.cymitquimica.com/cas/20074-79-7
- Diethyl phenylphosphonate SDS, 1754-49-0 Safety Data Sheets. ECHEMI. URL: https://www.echemi.
- Safety Data Sheet - this compound. Combi-Blocks. URL: https://www.combi-blocks.com/msds/QI-6965.pdf
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
